Xenopsin
Description
peptide containing 8 amino acids from Xenopus laevis and other organisms
Properties
CAS No. |
51827-01-1 |
|---|---|
Molecular Formula |
C47H73N13O10 |
Molecular Weight |
980.2 g/mol |
IUPAC Name |
(2S)-2-[[(3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39?/m0/s1 |
InChI Key |
VVZLRNZUCNGJQY-UZMZHEFNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Xenopsin in Invertebrate Vision: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin (B549565) is a recently characterized photopigment that is expanding our understanding of the evolution and diversity of vision in invertebrates. Initially identified in several protostome phyla, including mollusks, brachiopods, and flatworms, this compound challenges the traditional dichotomy between ciliary (c-opsin) and rhabdomeric (r-opsin) photoreceptor cells.[1][2][3][4] This technical guide provides an in-depth overview of the function of this compound in invertebrate vision, focusing on its signaling pathways, biochemical properties, and the experimental methodologies used for its characterization.
Data Presentation: Biochemical Properties of Xenopsins
Quantitative analysis of this compound photopigments has revealed their sensitivity to the blue region of the light spectrum. These opsins are bistable, meaning they can be photoconverted between two stable states by different wavelengths of light.[5][6]
| Species | Opsin Type | Absorption Maximum (λmax) | G-Protein Coupling | Reference |
| Limax maximus (Terrestrial Slug) | This compound | ~475 nm | Gαo (in vitro) | [6] |
| Maritigrella crozieri (Flatworm) | This compound | Visible Light | Gαi | [5] |
| Schmidtea cephaloptera (Flatworm) | This compound | Visible Light | Not specified | [5] |
| Lottia asellus (Mollusc) | This compound | Blue Light Region | Not specified | [5] |
Signaling Pathway of this compound
Functional assays have demonstrated that this compound primarily couples to Gαi, a member of the inhibitory G-protein alpha subunit family.[6][7] This initiates a signaling cascade that is thought to be similar to that of c-opsins, leading to a cellular response to light. In some in vitro studies, coupling to Gαo has also been observed.[6]
Experimental Protocols
The characterization of this compound function relies on a combination of molecular, biochemical, and physiological techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of this compound
This protocol is essential for obtaining sufficient quantities of purified this compound for biochemical and spectroscopic analysis.
Workflow:
Methodology:
-
Cloning: The full-length coding sequence of the this compound gene is amplified from cDNA and cloned into a suitable expression vector, such as pGM1190 for expression in Streptomyces coelicolor or a pET vector for E. coli.
-
Transformation: The expression vector is transformed into a suitable host strain (e.g., S. coelicolor or E. coli BL21(DE3)).
-
Expression: The culture is grown to an optimal optical density, and protein expression is induced with an appropriate inducer (e.g., thiostrepton for S. coelicolor or IPTG for E. coli).
-
Cell Lysis and Solubilization: Cells are harvested and lysed. The membrane fraction containing the opsin is often solubilized using detergents.
-
Purification: The protein is purified using techniques such as ammonium sulfate precipitation followed by size exclusion chromatography.
Spectroscopic Analysis of this compound
Spectroscopy is used to determine the absorption spectrum of the purified photopigment.
Methodology:
-
Sample Preparation: Purified this compound is reconstituted with a chromophore, typically 11-cis-retinal, in a suitable buffer.
-
Measurement: The absorption spectrum is recorded in the dark using a spectrophotometer.
-
Photoconversion: To test for bistability, the sample is irradiated with light of a specific wavelength (e.g., blue light, ~480 nm), and the absorption spectrum is recorded again to observe the formation of a stable photoproduct. Subsequent irradiation with a different wavelength (e.g., orange light, >560 nm) is used to see if the pigment converts back to its original state.[5]
In Situ Hybridization for Localization of this compound mRNA
This technique is used to visualize the spatial expression pattern of this compound within the tissues of an invertebrate.
Methodology:
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe is synthesized from a cloned this compound cDNA template.
-
Tissue Preparation: Larvae or adult tissues are fixed, embedded, and sectioned.
-
Hybridization: The sections are incubated with the labeled probe, which binds to the complementary this compound mRNA.
-
Detection: The probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which produces a colored precipitate at the site of mRNA expression.
Electrophysiological Recordings to Determine G-Protein Coupling
Whole-cell voltage-clamp recordings from photoreceptor cells expressing this compound can be used to characterize the light-induced currents and infer the G-protein signaling pathway.
Methodology:
-
Preparation: Isolated ommatidia or individual photoreceptor cells are prepared from the invertebrate retina.
-
Recording: A microelectrode is used to form a giga-seal with the cell membrane, and the membrane is ruptured to allow whole-cell access. The membrane potential is clamped at a holding potential.
-
Light Stimulation: The cell is stimulated with flashes of light of varying intensity and wavelength.
-
Data Analysis: The light-induced currents are recorded and analyzed. The involvement of a specific G-protein pathway can be investigated by including specific inhibitors or activators in the patch pipette solution (e.g., pertussis toxin to inhibit Gαi/o).
Conclusion
This compound represents a significant addition to the family of animal opsins, blurring the lines between the traditionally distinct ciliary and rhabdomeric photoreceptor systems. Its presence in ciliary photoreceptors of protostomes and its Gαi-mediated signaling pathway suggest a more complex evolutionary history of photoreception than previously understood. Further research, employing the detailed methodologies outlined in this guide, will be crucial to fully elucidate the physiological role of this compound and its potential as a target for novel therapeutic interventions in the field of vision science.
References
- 1. Electrophysiological Method for Whole-cell Voltage Clamp Recordings from Drosophila Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Method for Recording Intracellular Voltage Responses of Drosophila Photoreceptors and Interneurons to Light Stimuli In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diversity of invertebrate visual opsins spanning Protostomia, Deuterostomia, and Cnidaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Xenopsin Signaling Pathway and G-protein Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin (B549565), a member of the opsin family of G-protein coupled receptors (GPCRs), is a photopigment primarily found in protostomes. Initially identified in the skin of the African clawed frog (Xenopus laevis), its role as a light-sensitive receptor in various invertebrate species has since been established. This technical guide provides a comprehensive overview of the this compound signaling pathway, its coupling to heterotrimeric G-proteins, and detailed methodologies for its characterization. While extensive qualitative data exists, this guide also summarizes the available quantitative information to facilitate further research and drug development efforts targeting this unique photoreceptor.
Data Presentation: G-Protein Coupling and Signaling Outcomes of this compound
The functional activity of this compound has been primarily characterized through heterologous expression systems, revealing a distinct G-protein coupling profile. The following table summarizes the key findings from functional assays.
| G-Protein Subfamily | Observed Effect | Quantitative Data | Assay Type | Organism/Cell Line |
| Gαi | Primary coupling; light-dependent decrease in intracellular cAMP levels.[1] | Light-induced decrease in forskolin-stimulated cAMP levels observed. Precise EC50 or % inhibition values are not consistently reported in literature. | GloSensor™ cAMP Assay | HEK293 cells |
| Gαo | Light-dependent activation of the Go signaling cascade.[2] | Luminescence-based assays show a clear light-dependent activation of Go. Specific quantitative parameters like BRET ratios or EC50 values are not detailed in the available literature. | NanoBiT® G-protein Dissociation Assay | Cultured mammalian cells |
| Gαs | Weak or promiscuous coupling; potential for a minor light-dependent increase in cAMP. | A very small increase in cAMP has been noted in some studies, particularly after blocking the dominant Gαi pathway. This effect is not consistently observed and lacks robust quantification. | GloSensor™ cAMP Assay | HEK293 cells |
| Gαq | No significant coupling observed. | Assays measuring Gq activation, such as those monitoring intracellular calcium or IP3 production, have not shown a significant response upon this compound activation. | NanoBiT® G-protein Dissociation Assay | Cultured mammalian cells |
This compound Signaling Pathways
This compound's primary signaling cascade is initiated by the absorption of a photon, leading to a conformational change in the opsin protein. This activates its associated G-proteins, predominantly from the Gi/o family. A secondary, much weaker signaling pathway through Gs has also been suggested.
Primary Gαi/o-Mediated Signaling Pathway
The canonical pathway for this compound involves coupling to Gαi and Gαo proteins. Activation of these G-proteins leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.
Putative Gαs-Mediated Signaling Pathway
Evidence suggests a minor Gαs-coupled pathway for this compound, which would lead to the stimulation of adenylyl cyclase. This pathway is generally considered secondary to the dominant Gαi/o signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound signaling.
GloSensor™ cAMP Assay for Gαi and Gαs Coupling
This assay is used to measure changes in intracellular cAMP levels in real-time in living cells, making it ideal for determining Gαi (cAMP inhibition) and Gαs (cAMP stimulation) coupling.
a. Principle: The GloSensor™ biosensor is a genetically encoded fusion protein of a cAMP-binding domain and a circularly permuted firefly luciferase. Binding of cAMP to the sensor causes a conformational change that results in increased light output.
b. Materials:
-
HEK293 cells (or other suitable host cell line)
-
Mammalian expression vector containing the this compound gene
-
pGloSensor™-22F cAMP Plasmid (Promega)
-
FuGENE® HD Transfection Reagent (Promega)
-
DMEM supplemented with 10% FBS
-
CO2-independent cell culture medium
-
GloSensor™ cAMP Reagent (Promega)
-
Forskolin (B1673556) (for Gαi assays)
-
White, opaque 96-well microplates
-
Luminometer
c. Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^5 cells/ml in DMEM with 10% FBS and incubate overnight at 37°C in 5% CO2.
-
Transfection: Co-transfect the cells with the this compound expression vector and the pGloSensor™-22F cAMP plasmid using FuGENE® HD transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours.
-
Retinal Incubation: Add 11-cis-retinal (final concentration ~5 µM) to the cells and incubate overnight in the dark.
-
Assay Preparation:
-
Prepare the GloSensor™ cAMP Reagent in CO2-independent medium.
-
Aspirate the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.
-
Equilibrate the plate at room temperature for 2 hours in the dark.
-
-
Luminescence Measurement:
-
For Gαi Coupling:
-
Add forskolin (final concentration ~10 µM) to all wells to induce a high basal cAMP level.
-
Measure the baseline luminescence.
-
Expose the cells to light of the appropriate wavelength to activate this compound.
-
Measure the luminescence kinetically to observe the decrease in signal, indicating Gαi-mediated inhibition of adenylyl cyclase.
-
-
For Gαs Coupling:
-
Measure the baseline luminescence.
-
Expose the cells to light to activate this compound.
-
Measure the luminescence kinetically to observe any increase in signal, indicating Gαs-mediated stimulation of adenylyl cyclase.
-
-
-
Data Analysis: Normalize the luminescence data to the baseline reading before light stimulation. For Gαi assays, the percentage inhibition of the forskolin-stimulated cAMP level can be calculated.
NanoBiT® G-protein Dissociation Assay for Gαo and Gαq Coupling
This assay directly measures the interaction between the Gα and Gβγ subunits of a heterotrimeric G-protein, providing a direct readout of G-protein activation.
a. Principle: The NanoBiT® system uses a structurally optimized, two-subunit version of NanoLuc® luciferase. The Large BiT (LgBiT) and Small BiT (SmBiT) subunits have low affinity for each other and are fused to the Gα and Gγ subunits, respectively. Upon G-protein activation and subsequent dissociation of the Gα and Gβγ subunits, the LgBiT and SmBiT are separated, leading to a decrease in luminescence.
b. Materials:
-
HEK293 cells
-
Mammalian expression vector for this compound
-
Expression vectors for LgBiT-fused Gαo or Gαq
-
Expression vectors for SmBiT-fused Gγ and untagged Gβ
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Substrate (Promega)
-
11-cis-retinal
-
White, opaque 96-well microplates
-
Luminometer
c. Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the this compound expression vector and the plasmids for the LgBiT-Gα, SmBiT-Gγ, and Gβ subunits.
-
Incubate for 24-48 hours.
-
-
Retinal Incubation: Add 11-cis-retinal and incubate overnight in the dark.
-
Assay Execution:
-
Replace the culture medium with Opti-MEM®.
-
Add the Nano-Glo® Live Cell Substrate to each well.
-
Equilibrate for at least 10 minutes at room temperature in the dark.
-
-
Luminescence Measurement:
-
Measure the baseline luminescence.
-
Expose the cells to light to activate this compound.
-
Measure the luminescence kinetically to monitor the decrease in signal, which corresponds to the dissociation of the Gα and Gβγ subunits.
-
-
Data Analysis: Normalize the luminescence data to the pre-stimulation baseline. The magnitude and rate of the luminescence decrease are indicative of the extent and kinetics of G-protein activation.
Conclusion
This compound represents an intriguing photopigment with a distinct signaling profile dominated by the Gαi/o pathway. The methodologies outlined in this guide provide a robust framework for the further characterization of this compound and related opsins. While quantitative pharmacological data remains somewhat limited in the public domain, the assays described herein are well-suited for generating such data, which will be crucial for elucidating the precise physiological roles of this compound and for the development of novel photomodulatory tools and therapeutics. Future research should focus on establishing detailed dose-response relationships and identifying the full complement of downstream effectors to provide a more complete picture of this compound-mediated signal transduction.
References
Whitepaper: The Role of Opsin 5 (Neuropsin) in Non-Visual Photoreception
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Non-visual photoreception, the detection of light for purposes other than forming images, governs a myriad of critical physiological processes, including circadian rhythm entrainment, neuroendocrine regulation, and even vascular development. While melanopsin (OPN4) has been extensively studied in this context, recent research has illuminated the pivotal role of another photopigment: Opsin 5 (OPN5), also known as Neuropsin. OPN5 is a UV/violet light-sensitive G protein-coupled receptor (GPCR) expressed in a diverse range of tissues, from the deep brain and retina to the skin and testes.[1][2] This technical guide provides a comprehensive overview of the molecular properties, signaling pathways, and physiological functions of OPN5. It details key experimental methodologies used to elucidate its function and presents quantitative data to support the current understanding of this multifaceted photoreceptor. The guide aims to serve as a critical resource for researchers investigating non-visual light detection and professionals exploring novel therapeutic targets related to light-dependent physiological regulation.
Introduction: Clarifying Opsin Terminology
The opsin family of proteins is vast and functionally diverse. It is important to distinguish between "Xenopsin" and "Opsin 5 (OPN5)/Neuropsin," the subject of this guide.
-
This compound (B549565): This is a visual pigment first characterized in protostomes, such as flatworms and mollusks.[3][4] It is typically found in ciliary photoreceptor cells in the eyes and is involved in image-forming vision, often co-expressed with rhabdomeric opsins.[3][4]
-
Opsin 5 (OPN5) / Neuropsin: This is a non-visual photopigment found across vertebrates, including mammals.[1] It is sensitive to ultraviolet (UV) and violet light and is expressed in various ocular and extraocular tissues, where it mediates non-image-forming physiological responses.[1][2][5]
This document will focus exclusively on Opsin 5 (OPN5) , a key player in the expanding field of non-visual photoreception.
Molecular and Photochemical Properties of OPN5
OPN5 is a canonical seven-transmembrane domain GPCR that utilizes a vitamin A-based chromophore, 11-cis-retinal (B22103), to detect light.[1] A key characteristic of OPN5 is its bistable nature. Upon absorbing a UV/violet photon, the 11-cis-retinal isomerizes to all-trans-retinal, converting the opsin to its active, signaling state. This active state is thermally stable and can be reverted to the inactive state by absorbing a longer-wavelength photon (e.g., orange light), providing a mechanism for sustained signaling or rapid deactivation.[5][6] However, mammalian OPN5 has evolved to lose the ability to directly bind all-trans-retinal, suggesting it functions as a highly specialized photosensor.[7]
Data Presentation 3.1: Photochemical Properties of OPN5
| Species | Opsin | Absorption Max (λmax) - Inactive State (11-cis-retinal) | Absorption Max (λmax) - Active State (all-trans-retinal) | Reference(s) |
| Human | OPN5 | ~380 nm | ~470 nm | [5][6] |
| Mouse | OPN5 | ~380 nm | ~470 nm | [6][8] |
| Chicken | cOpn5m | ~360 nm | ~474 nm | [9] |
| Quail | OPN5 | Not specified | Peak sensitivity ~420 nm | [10] |
OPN5 Signaling Pathways
Upon activation by light, OPN5 initiates intracellular signaling cascades by coupling to heterotrimeric G proteins. The specific G protein subtype engaged by OPN5 exhibits significant species-dependent variation, leading to distinct downstream cellular responses.[1][11]
-
Gi Coupling (Mouse Model): In mice, OPN5 preferentially couples to the Gi subtype of G proteins.[6][7] Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6] This pathway is implicated in functions such as ocular vascular development.[1]
-
Gq Coupling (Human Model): In contrast, human OPN5 primarily signals through the Gq pathway.[1][11] Gq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of downstream targets like the MAPK/ERK pathway.[1]
Mandatory Visualization 4.1: OPN5 Gi-Coupled Signaling Pathway```dot
Caption: OPN5 Gq-coupled signaling cascade leading to Ca²⁺ release and MAPK activation.
Physiological Roles and Tissue Expression
OPN5's expression in diverse tissues underlies its involvement in a wide array of non-visual functions.
Data Presentation 5.1: OPN5 Expression and Associated Functions
| Tissue/Organ | Physiological Function | Key Findings | Reference(s) |
| Retina | Local Circadian Photoentrainment, Myopia Suppression, Vascular Development | OPN5 is required for light to entrain the local circadian clock in the retina, independent of rods, cones, or melanopsin. [12][13][14]It also suppresses lens-induced myopia and mediates light-dependent vascular development. [1][2] | [1][2][12][13][14] |
| Cornea | Local Circadian Photoentrainment, Wound Healing | The corneal circadian clock is also photoentrained in an OPN5-dependent manner. [12][13][14] | [1][12][13][14] |
| Skin | Local Circadian Photoentrainment | OPN5 mediates light-dependent induction of circadian clock genes (e.g., Period) in exposed murine skin. [2][15][16] | [2][15][16] |
| Brain (Hypothalamus) | Deep Brain Photoreception, Thermoregulation, Seasonal Reproduction (in birds) | In birds, OPN5 in the paraventricular organ (PVO) acts as a deep brain photoreceptor for seasonal breeding. [10][17]In mice, hypothalamic OPN5 neurons mediate violet-light suppression of thermogenesis. [1][2] | [1][2][10][17] |
| Testis | Unknown | OPN5 mRNA is expressed in the testis, but its function remains to be elucidated. [5] | [5] |
Key Experimental Protocols
The characterization of OPN5 function relies on a combination of molecular, biochemical, and physiological assays. Below are summarized protocols for key experiments.
Heterologous Expression and UV-Vis Spectroscopy
This protocol is used to determine the light absorption properties of OPN5.
-
Gene Cloning: Clone the full-length OPN5 cDNA into a mammalian expression vector (e.g., pCDNA3.1).
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with the OPN5 expression plasmid using a suitable transfection reagent.
-
Protein Expression and Reconstitution: After 24-48 hours, harvest the cells. Lyse the cells and solubilize membrane proteins using a detergent (e.g., 1% dodecyl-β-D-maltoside). Add 11-cis-retinal chromophore to the lysate and allow it to bind to the apo-opsin overnight in the dark.
-
Purification: Purify the reconstituted OPN5 pigment using immunoaffinity chromatography with an anti-opsin antibody-conjugated resin (e.g., 1D4 antibody).
-
Spectroscopy: Record the absorption spectrum of the purified pigment using a UV-Visible spectrophotometer. To measure the active state, irradiate the sample with UV light (~380 nm) and record the spectrum again. To test for bistability, subsequently irradiate with orange light (>520 nm) and re-measure. [6]
G Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay determines which G protein subtype is activated by light-stimulated OPN5.
-
Preparation: Prepare membranes from HEK293T cells expressing OPN5. Purify the desired G protein heterotrimer (e.g., Gi, Gq, Gs).
-
Assay Reaction: In the dark, mix the OPN5-containing membranes with the purified G protein and GDP.
-
Light Activation: Expose one set of samples to UV light to activate OPN5. Keep a control set in the dark.
-
Binding Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to all samples. Activated G proteins will exchange GDP for [³⁵S]GTPγS.
-
Quantification: After incubation, stop the reaction and filter the mixture through a nitrocellulose membrane to capture the G proteins. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter. An increase in radioactivity in the light-exposed sample indicates G protein activation. [9]
Mandatory Visualization 6.1: Workflow for G Protein Activation Assay
Caption: Experimental workflow for the [³⁵S]GTPγS G protein activation assay.
Intracellular Second Messenger Measurement
To quantify the decrease in cAMP from Gi activation, methods like competitive enzyme-linked immunoassays (ELISA) or radioimmunoassays (RIA) are commonly used. [18][19]1. Cell Stimulation: Culture OPN5-expressing cells and treat with forskolin (B1673556) to elevate basal cAMP levels. 2. Light Exposure: Expose cells to UV light to activate OPN5. 3. Cell Lysis: Lyse the cells to release intracellular contents. 4. Immunoassay: Perform a competitive ELISA/RIA according to the manufacturer's protocol. In these assays, free cAMP from the sample competes with a labeled cAMP tracer for binding to a limited number of anti-cAMP antibody sites. 5. Detection: The signal (e.g., colorimetric or radioactive) is inversely proportional to the amount of cAMP in the sample. Calculate concentrations based on a standard curve. [18]
To visualize the Ca²⁺ release from Gq activation, live-cell imaging is employed. [20][21]1. Indicator Loading: Load OPN5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or transfect them with a genetically encoded calcium indicator (GECI) like GCaMP. [20][22]2. Microscopy Setup: Place the cells on the stage of a fluorescence microscope equipped with a suitable camera (e.g., sCMOS) and light source. [22]3. Baseline Measurement: Record the baseline fluorescence intensity of the cells before stimulation. 4. Stimulation and Recording: While continuously recording images, stimulate the cells with UV/violet light. 5. Data Analysis: An increase in fluorescence intensity (or a change in the ratio of emission at two wavelengths for ratiometric dyes like Fura-2) indicates an increase in intracellular Ca²⁺ concentration. [20]
Ex Vivo Photoentrainment Assay
This protocol assesses the ability of light to synchronize the circadian clock in isolated tissues.
-
Animal Model: Use a circadian reporter mouse, such as Per2::Luciferase, where the core clock protein PER2 is fused to firefly luciferase.
-
Tissue Dissection: Isolate tissues of interest (e.g., retina, cornea, skin) and place them in organotypic culture on a membrane insert. [12][16]3. Culture and Synchronization: Culture the tissue in a light-tight incubator. Initially, synchronize all tissue clocks with a chemical stimulus (e.g., dexamethasone).
-
Light Cycle Application: After synchronization, expose the cultures to a controlled 12h:12h light-dark cycle for several days using violet or short-wavelength light.
-
Bioluminescence Recording: Transfer the cultures to constant darkness and measure the bioluminescence rhythm using a photomultiplier tube (PMT) or a sensitive camera. A stable, 24-hour rhythm that is phase-locked to the previous light cycle indicates successful photoentrainment. [12][14]
Conclusion and Future Directions
Opsin 5 (Neuropsin) has emerged as a critical UV/violet light sensor mediating a host of non-visual physiological functions. Its species-specific signaling mechanisms and diverse tissue expression patterns highlight a sophisticated layer of light-dependent regulation that operates both in concert with and independently of the primary visual system.
For drug development professionals, OPN5 presents novel therapeutic opportunities. The discovery of its role in suppressing myopia suggests that targeting OPN5 with specific light therapies or pharmacological agents could offer a non-invasive treatment for a globally prevalent condition. [1]Furthermore, its involvement in thermoregulation and circadian entrainment points to potential applications in metabolic and sleep disorders.
Future research should focus on:
-
Deorphanizing OPN5 function in tissues like the testis.
-
Elucidating the complete signaling networks downstream of OPN5 in different cell types.
-
Identifying specific pharmacological modulators (agonists/antagonists) for OPN5 to facilitate therapeutic development.
-
Investigating the clinical relevance of reduced violet light exposure in modern indoor lifestyles and its potential impact on OPN5-mediated health, such as the rising incidence of myopia. [1] The continued exploration of OPN5 promises to deepen our understanding of how light shapes biology and to unlock new avenues for improving human health.
References
- 1. The physiological functions of OPN5m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular and extraocular roles of Neuropsin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPN5 - Wikipedia [en.wikipedia.org]
- 6. UV-Sensitive Photoreceptor Protein OPN5 in Humans and Mice | PLOS One [journals.plos.org]
- 7. Evolution of Mammalian Opn5 as a Specialized UV-absorbing Pigment by a Single Amino Acid Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropsin (OPN5)-mediated photoentrainment of local circadian oscillators in mammalian retina and cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A mammalian neural tissue opsin (Opsin 5) is a deep brain photoreceptor in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Neuropsin (OPN5)-mediated photoentrainment of local circadian oscillators in mammalian retina and cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuropsin (OPN5) Mediates Local Light-Dependent Induction of Circadian Clock Genes and Circadian Photoentrainment in Exposed Murine Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 18. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How does calcium imaging work in brain research? [synapse.patsnap.com]
- 21. Calcium Imaging - Neuroservice [neuroservice.com]
- 22. Calcium imaging - Wikipedia [en.wikipedia.org]
Evolutionary origin of Xenopsin and its phylogenetic relationship to other opsins
An in-depth analysis of the evolutionary origins and phylogenetic relationships of opsins found in the genus Xenopus, particularly the widely studied African clawed frog (Xenopus laevis), reveals a fascinating story of gene duplication, diversification, and functional adaptation. This technical guide synthesizes current understanding for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and visual representations of key processes.
Introduction to Xenopus Opsins
Xenopus laevis is a crucial model organism for studying vertebrate vision due to its tetrachromatic color vision system and the unique co-expression of rhodopsin (Rh1) and a green-sensitive cone opsin (Rh2) in its red rods. The opsins in Xenopus belong to the G protein-coupled receptor (GPCR) superfamily and are classified into five main visual opsin groups:
-
Rh1 (Rhodopsin): Responsible for dim-light vision.
-
Rh2 (Rhodopsin-like 2): Green-sensitive cone opsins.
-
SWS1 (Short-wavelength sensitive 1): UV/violet-sensitive cone opsins.
-
SWS2 (Short-wavelength sensitive 2): Blue-sensitive cone opsins.
-
LWS (Long-wavelength sensitive): Red/green-sensitive cone opsins.
In addition to these visual opsins, Xenopus also possesses non-visual opsins like melanopsin (Opn4), which is involved in circadian rhythm regulation and the pupillary light reflex.
Evolutionary Origin and Phylogeny
The diversity of opsins in Xenopus arose through a series of ancient gene duplication events. The last common ancestor of deuterostomes likely possessed a single ciliary opsin (c-opsin) and a single rhabdomeric opsin (r-opsin). In the vertebrate lineage, a series of whole-genome duplications (1R and 2R) and subsequent tandem duplications led to the five classes of visual opsins seen today.
The phylogenetic tree of vertebrate visual opsins clearly shows these five distinct clades. Xenopus opsins cluster with their respective orthologs from other vertebrate groups. For instance, Xenopus Rh1 is closely related to rhodopsins from other amphibians, reptiles, birds, and mammals. Similarly, its cone opsins fall into the LWS, SWS1, SWS2, and Rh2 clades.
A key feature in the evolution of Xenopus vision is the expression of both rod and cone opsins in the same photoreceptor cell, a phenomenon that has been extensively studied to understand photoreceptor identity and function.
Quantitative Data Summary
The following tables summarize key quantitative data related to Xenopus laevis opsins.
Table 1: Spectral Tuning of Xenopus laevis Visual Opsins
| Opsin Class | Gene Name | Photoreceptor Type | Wavelength of Maximal Absorption (λmax) |
| Rh1 | rh1 | Rods | ~502 nm |
| Rh2 | rh2 | Cones | ~520 nm |
| SWS1 | sws1 | Cones | ~425 nm |
| SWS2 | sws2 | Cones | ~445 nm |
| LWS | lws | Cones | ~580 nm |
Table 2: Amino Acid Sequence Identity of Xenopus laevis Opsins to Human Orthologs
| Xenopus laevis Opsin | Human Ortholog | Amino Acid Identity (%) |
| Rh1 | Human Rhodopsin (RHO) | 88% |
| SWS1 | Human Blue Opsin (OPN1SW) | 75% |
| LWS | Human Red Opsin (OPN1LW) | 78% |
Experimental Protocols
This section details the methodologies used to characterize Xenopus opsins.
4.1. Phylogenetic Analysis of Opsin Sequences
Objective: To determine the evolutionary relationships between Xenopus opsins and those of other species.
Methodology:
-
Sequence Retrieval: Opsin amino acid sequences are obtained from databases like NCBI GenBank.
-
Multiple Sequence Alignment: Sequences are aligned using algorithms like ClustalW or MAFFT to identify homologous regions.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed using methods such as:
-
Maximum Likelihood (ML): Infers a tree that maximizes the probability of observing the given sequences. Software like RAxML or PhyML is commonly used.
-
Bayesian Inference (BI): Uses a probabilistic model to infer the posterior probability of a tree. MrBayes is a popular software for this method.
-
-
Statistical Support: The reliability of the tree topology is assessed using bootstrapping (for ML) or posterior probabilities (for BI).
4.2. In Vitro Opsin Characterization
Objective: To determine the spectral sensitivity (λmax) of a specific opsin.
Methodology:
-
Gene Cloning and Expression: The coding sequence of the opsin gene is cloned into an expression vector. This vector is then transfected into a suitable cell line (e.g., HEK293 cells).
-
Chromophore Reconstitution: The expressed opsin (apoprotein) is incubated with 11-cis-retinal (B22103) to form a functional photopigment.
-
Spectrophotometry: The absorbance spectrum of the reconstituted pigment is measured using a spectrophotometer. The wavelength at which maximum absorbance occurs (λmax) is determined.
-
Data Analysis: The obtained spectrum is analyzed to confirm the formation of a functional pigment and to accurately determine the λmax.
Signaling Pathways and Experimental Workflows
5.1. The Phototransduction Cascade in Xenopus Photoreceptors
The following diagram illustrates the canonical phototransduction cascade initiated by the activation of an opsin molecule in a Xenopus photoreceptor.
Xenopsin Gene: A Technical Guide to Structure, Domains, and Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "xenopsin" refers to two distinct biomolecules, each with its own unique genetic and functional characteristics. The first is a recently identified family of opsin proteins involved in photoreception in protostomes. The second is a bioactive peptide, originally isolated from the skin of Xenopus laevis, which belongs to a family of peptides that includes neurotensin (B549771) and xenin (B549566). This technical guide provides an in-depth analysis of the gene structure, conserved domains, and signaling pathways for both This compound (B549565) opsin and the this compound peptide precursor, addressing the distinct interests of researchers in vision science and pharmacology.
Part 1: this compound as a Visual Opsin
Gene Structure and Conserved Domains
This compound opsins represent a distinct clade of visual pigments found in protostomes.[1] Their gene structure is a key feature that distinguishes them from other opsin families, such as c-opsins.
Data Presentation: this compound Opsin Gene Structure
| Feature | Description | Reference |
| Conserved Introns | This compound genes are characterized by two highly conserved introns, which differ in position and phase from the three conserved introns found in c-opsin genes.[1][2] | [1][2] |
| Phylogenetic Group | Found exclusively in protostomes, forming a distinct clade from c-opsins, r-opsins, and other opsin families.[1][3] | [1][3] |
| Chromophore Binding Site | Contains the conserved lysine (B10760008) residue (K296, by bovine rhodopsin numbering) in the seventh transmembrane domain, essential for binding the retinal chromophore. | [4] |
| G-Protein Interaction Motifs | Includes the conserved NPxxY motif in the seventh transmembrane helix and a specific tripeptide motif, both crucial for G-protein binding and signal transduction.[1] | [1] |
Signaling Pathway
This compound opsins are G-protein coupled receptors (GPCRs) that initiate a phototransduction cascade upon light activation. Evidence suggests that xenopsins likely couple to G-proteins of the Gαi family.[1] The general mechanism for GPCR signaling is initiated by a conformational change in the receptor upon ligand binding (in this case, isomerization of retinal by a photon), which leads to the activation of a heterotrimeric G-protein.
Mandatory Visualization: this compound Opsin Signaling Pathway
Caption: this compound Opsin Gαi-mediated signaling pathway.
Experimental Protocols
This protocol is adapted from methods used for identifying human opsin gene sequences and can be applied to this compound genes.[5][6][7]
-
DNA Isolation: Isolate high-quality genomic DNA from the target organism's tissue using a standard DNA extraction kit.
-
Primer Design: Design long-range PCR primers specific to the flanking regions of the this compound opsin gene to amplify the entire gene, including exons and introns.
-
Long-Range PCR Amplification:
-
Set up a PCR reaction using a high-fidelity polymerase enzyme mix designed for long-range amplification.
-
A typical reaction mixture includes: 50-100 ng of genomic DNA, 1X LR-PCR buffer, 0.4 µM of each primer, 0.4 mM dNTPs, and the polymerase enzyme.
-
Use a thermal cycling protocol with an initial denaturation at 94°C for 2 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-65°C for 30 seconds, and extension at 68°C for a duration calculated based on the expected product size (e.g., 1 minute per kb). A final extension at 68°C for 10 minutes is recommended.
-
-
PCR Product Purification: Purify the amplified PCR product using a PCR purification kit or gel electrophoresis to remove primers, dNTPs, and other reaction components.
-
Sequencing:
-
Sequence the purified PCR product using Sanger sequencing with a set of internal primers that cover the entire length of the gene.
-
Analyze the sequencing data using appropriate software to identify exons, introns, and any polymorphisms.
-
This assay measures the ability of a light-activated opsin to activate its G-protein, transducin.[8][9]
-
Opsin Expression: Express the this compound opsin gene in a suitable cell line (e.g., HEK293T cells) via transient transfection.
-
Membrane Preparation: Harvest the cells and prepare membrane fractions containing the expressed opsin.
-
Transducin Purification: Purify transducin from a native source (e.g., bovine retinas) or express and purify recombinant transducin.
-
Activation Assay:
-
Incubate the opsin-containing membranes with purified transducin in the dark.
-
Add a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS.
-
Expose the sample to light of the appropriate wavelength to activate the opsin.
-
The activated opsin will catalyze the exchange of GDP for [³⁵S]GTPγS on the alpha subunit of transducin.
-
-
Quantification:
-
After a set incubation time, stop the reaction and separate the protein-bound [³⁵S]GTPγS from the unbound nucleotide using a filter-binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. The amount of bound radioactivity is proportional to the level of opsin activation.
-
Part 2: this compound as a Bioactive Peptide Precursor
Gene and Precursor Structure
The this compound peptide is an octapeptide originally discovered in the skin of the African clawed frog, Xenopus laevis. It is synthesized as part of a larger precursor protein.[10][11]
Data Presentation: this compound Peptide Precursor Gene and Protein
| Feature | Description | Reference |
| mRNA Size | Approximately 490 nucleotides. | [10][11] |
| Precursor Protein Size | 80 amino acids. | [10][11] |
| Signal Peptide | A putative signal sequence is located at the N-terminus of the precursor protein. | [10][11] |
| Active Peptide Location | The this compound octapeptide is located at the C-terminus of the precursor. | [10][11] |
| Processing Site | A potential Lys-Arg cleavage site is present, typical for prohormone convertases. | [12] |
| Related Peptides | The this compound precursor shows sequence homology to precursors of other amphibian skin peptides like PYLa.[10] The this compound peptide family includes xenin and is related to neurotensin.[13] | [10][13] |
Precursor Processing and Signaling
The this compound precursor protein undergoes post-translational modification to release the bioactive this compound peptide. This processing can be carried out by enzymes such as cathepsin D.[14] The released this compound peptide can then interact with G-protein coupled receptors, similar to neurotensin, to elicit a cellular response.
Mandatory Visualization: this compound Precursor Processing Workflow
Caption: this compound peptide precursor processing workflow.
Experimental Protocols
This protocol was used to initially identify the this compound precursor mRNA.[10][11]
-
RNA Extraction: Extract total RNA from the relevant tissue (e.g., Xenopus laevis skin) and purify poly(A)+ RNA (mRNA).
-
cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using reverse transcriptase and an oligo(dT) primer. Then, synthesize the second strand to create double-stranded cDNA.
-
cDNA Library Construction: Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid) and transform the vectors into E. coli to create a cDNA library.
-
Probe Design and Labeling: Synthesize degenerate oligodeoxynucleotide probes based on the known amino acid sequence of the this compound peptide. Label the probes with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Library Screening:
-
Plate the transformed E. coli on agar (B569324) plates and lift the colonies onto a nitrocellulose or nylon membrane.
-
Lyse the cells and denature the DNA on the membrane.
-
Hybridize the membrane with the labeled probes under conditions of appropriate stringency.
-
Wash the membrane to remove unbound probe.
-
-
Clone Isolation and Analysis:
-
Detect the positive colonies (those that bind the probe) by autoradiography or chemiluminescence.
-
Isolate the corresponding plasmid DNA from the positive colonies.
-
Sequence the cDNA insert to determine the full sequence of the this compound precursor mRNA.
-
This assay can be used to confirm the processing of the this compound precursor by specific proteases.[14]
-
Precursor Source: Obtain the this compound precursor protein. This can be a crude extract from a tissue known to express the precursor, or a purified recombinant precursor protein.
-
Enzyme: Use purified cathepsin D.
-
Reaction Setup:
-
Incubate the this compound precursor with cathepsin D in an appropriate buffer. The optimal pH for cathepsin D activity is acidic (around pH 3.5).
-
Include a control reaction without cathepsin D.
-
Incubate the reactions at 37°C for a set period.
-
-
Analysis of Cleavage Products:
-
Stop the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC).
-
Compare the HPLC profiles of the reaction with and without cathepsin D to identify the cleavage products.
-
-
Product Identification:
-
Collect the fractions corresponding to the cleavage products from the HPLC.
-
Identify the peptides in these fractions using mass spectrometry and/or N-terminal sequencing to confirm the generation of this compound and other related peptides.
-
Conclusion
The study of the this compound gene, whether in the context of vision or peptide pharmacology, offers significant opportunities for scientific advancement. For vision researchers, understanding the unique structure and signaling of this compound opsins can provide new insights into the evolution of photoreception. For drug development professionals, the this compound peptide and its precursor represent potential targets for therapeutic intervention, particularly given their relationship to the neurotensin system, which is implicated in various physiological processes. The data and protocols presented in this guide provide a solid foundation for further research in both of these exciting fields.
References
- 1. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution: The enigmatic xenopsins | eLife [elifesciences.org]
- 4. Opsin - Wikipedia [en.wikipedia.org]
- 5. A two-step method for identifying photopigment opsin and rhodopsin gene sequences underlying human color vision phenotypes. [escholarship.org]
- 6. A two-step method for identifying photopigment opsin and rhodopsin gene sequences underlying human color vision phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating signalling lifetime to optimise a prototypical animal opsin for optogenetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Neurotensin - Wikipedia [en.wikipedia.org]
- 14. This compound-related peptide(s) are formed from this compound precursor by leukocyte protease(s) and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenopsin's Pivotal Role in Mediating Phototactic Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of xenopsin (B549565), a distinct clade of opsin photopigments, has significantly impacted our understanding of photoreceptor evolution and function in protostomes. Evidence strongly suggests that this compound is a key mediator of phototactic responses, particularly in the larval stages of several marine invertebrates. This technical guide provides an in-depth analysis of the current knowledge on this compound's role in phototaxis, including its signaling pathway, quantitative data from key studies, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in the fields of sensory biology, neuroscience, and drug development who are interested in the molecular mechanisms underlying light-dependent behaviors.
Introduction
Phototaxis, the directed movement of an organism in response to a light stimulus, is a fundamental behavior crucial for the survival and dispersal of many species. In the marine environment, the larvae of numerous invertebrates exhibit phototactic behaviors to navigate the water column, locate suitable settlement sites, and avoid predation. The molecular machinery underlying these responses has been a subject of intense research. While rhabdomeric and ciliary opsins have been traditionally considered the primary photopigments in protostomes and deuterostomes, respectively, the identification of this compound has revealed a more complex evolutionary and functional landscape of photoreception.
This compound is expressed in the ciliary photoreceptor cells of several protostome larvae, including the bryozoan Tricellaria inopinata, and is implicated as the primary visual pigment responsible for triggering their phototactic behavior. Functional studies have demonstrated that this compound can couple to Gαi proteins, initiating a phototransduction cascade that ultimately leads to a behavioral response. This guide will delve into the specifics of this pathway and the experimental evidence supporting it.
Quantitative Data on this compound-Mediated Phototaxis
| Organism | Phototactic Response | Wavelength Sensitivity (Peak) | Opsin Implicated | G-Protein Coupling | Reference |
| Tricellaria inopinata (larva) | Strong positive phototaxis | Blue light | Tin-xenopsin | Presumed Gαi | [1][2] |
Note: The strong phototactic response was observed, but specific quantitative metrics such as percentage of larvae responding or response latency were not presented in a tabular format in the source material. The peak wavelength sensitivity is inferred from the observed phototactic behavior under different light conditions. The G-protein coupling is presumed based on functional assays of this compound from other species.
This compound Signaling Pathway
This compound, upon activation by light, initiates a phototransduction cascade through a G-protein-coupled receptor (GPCR) signaling pathway. The current evidence points towards the involvement of an inhibitory G-protein (Gαi).
Caption: Proposed this compound signaling pathway.
Experimental Protocols
Phototaxis Choice Assay for Marine Invertebrate Larvae
This protocol is designed to quantitatively assess the phototactic response of marine invertebrate larvae.
Materials:
-
Multi-well plates (e.g., 6-well or 24-well) or petri dishes.
-
Light source (e.g., LED array) with adjustable intensity and wavelength filters.
-
Light-blocking material (e.g., black acrylic sheets or aluminum foil).
-
Stereomicroscope or camera for observing and recording larval behavior.
-
Image analysis software (e.g., ImageJ) for tracking larval movement.
-
Filtered seawater appropriate for the larval species.
-
Larvae of the species of interest (e.g., Tricellaria inopinata).
Procedure:
-
Prepare the Assay Arena:
-
Cover half of the lid of a multi-well plate or petri dish with the light-blocking material to create a "dark" side and a "light" side.
-
Alternatively, for more precise control, construct a chamber where one half can be illuminated from below or the side while the other half remains dark.
-
-
Larval Acclimation:
-
Gently transfer a known number of larvae (e.g., 20-50) into the center of each well or dish containing filtered seawater.
-
Allow the larvae to acclimate to the experimental conditions in darkness or dim, uniform light for a specified period (e.g., 10-15 minutes).
-
-
Initiate the Assay:
-
Position the light source to illuminate the "light" side of the assay arena.
-
Record the behavior of the larvae for a defined duration (e.g., 10-30 minutes).
-
-
Data Collection and Analysis:
-
At the end of the assay period, count the number of larvae in the light and dark halves of the arena.
-
Calculate a Phototactic Index (PI) using the formula: PI = (Number of larvae in light - Number of larvae in dark) / (Total number of larvae).
-
A positive PI indicates positive phototaxis, while a negative PI indicates negative phototaxis.
-
For more detailed analysis, record videos of larval movement and use tracking software to determine parameters such as swimming speed, path tortuosity, and time spent in each zone.
-
-
Controls:
-
Run control experiments in complete darkness to assess for any inherent side bias in the arena.
-
If possible, use larvae with a known phototactic response as a positive control.
-
Heterologous Expression and Gαi Coupling Assay of this compound in HEK293 Cells
This protocol describes the functional characterization of this compound's G-protein coupling preference in a heterologous cell system.
Materials:
-
HEK293 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Expression vector containing the codon-optimized coding sequence for the this compound of interest.
-
Transfection reagent (e.g., Lipofectamine).
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor cAMP assay).
-
Luminometer or plate reader compatible with the chosen cAMP assay.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-90% confluency.
-
Transfect the cells with the this compound expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
As a control, transfect a separate batch of cells with an empty vector.
-
-
Opsin Reconstitution:
-
24-48 hours post-transfection, supplement the cell culture medium with all-trans-retinal (final concentration typically 5-10 µM) and incubate in the dark for at least 4 hours to allow for photopigment reconstitution.
-
-
cAMP Inhibition Assay:
-
Harvest the cells and resuspend them in a suitable assay buffer.
-
Aliquot the cell suspension into a white, opaque 96-well plate.
-
Stimulate the cells with forskolin to induce a baseline level of cAMP production. The optimal concentration of forskolin should be determined empirically but is often in the range of 1-10 µM.
-
Expose the cells to light of the appropriate wavelength and intensity to activate the this compound photopigment.
-
Immediately following light exposure, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the cAMP levels in the light-exposed, this compound-expressing cells to those in the dark-kept or empty vector-transfected control cells.
-
A significant decrease in cAMP levels upon light stimulation in the this compound-expressing cells indicates coupling to a Gαi protein.
-
The results can be expressed as a percentage of the forskolin-stimulated cAMP level.
-
Experimental Workflow and Logic
The investigation of this compound's role in phototaxis follows a logical progression from identifying the gene to characterizing its function.
References
The Physiological Landscape of Xenopsin-Expressing Neurons: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Physiological Properties, Experimental Methodologies, and Signaling Pathways of a Unique Class of Photoreceptive Neurons.
Introduction
This technical guide provides a comprehensive overview of the physiological properties of Xenopsin-expressing neurons. Primarily identified as a distinct class of photoreceptor cells in protostomes, these neurons play a crucial role in light detection and behavioral responses. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the cellular and molecular mechanisms governing the function of these specialized neurons. We will delve into their anatomical distribution, electrophysiological characteristics, and the signaling cascades initiated by This compound (B549565), a unique photopigment. Furthermore, we will explore the related peptide, Xenin, found in vertebrates, and its potential implications for drug development.
Anatomical Distribution and Morphology
This compound-expressing cells are predominantly photoreceptors found in a variety of protostome species. Their anatomical locations and morphological characteristics are diverse, reflecting a range of light-sensing adaptations.
Key locations of this compound-expressing photoreceptors include:
-
Larval Eyes: this compound is expressed in the ciliary photoreceptor cells of the larval eyes of several species, including the brachiopod Terebratalia transversa and the annelid Malacoceros fuliginosus. In the larval eyes of the mollusk Leptochiton asellus, this compound is co-expressed with rhabdomeric opsin in photoreceptors that possess both microvilli and cilia.[1]
-
Extraocular Brain Photoreceptors: In the flatworm Maritigrella crozieri, this compound is found in extraocular ciliary cells around the adult brain.[2] Similarly, in the annelid Platynereis dumerilii, this compound expression is observed in brain photoreceptor cells.[3]
-
Serially Homologous Extraocular Photoreceptors: In chiton larva, this compound expression is not only in the eyes but also in serially homologous extraocular photoreceptors.[4]
These photoreceptors can be purely ciliary, or they can be of a mixed morphological type, possessing both ciliary and microvillar structures. This co-expression of different opsin types and cellular structures within a single photoreceptor suggests a complex integration of light signaling pathways.
Electrophysiological Properties
Unlike conventional spiking neurons, invertebrate photoreceptors, including those expressing this compound, typically respond to light with graded membrane potential changes .[5] This means the amplitude of the voltage change is proportional to the intensity of the light stimulus. In the dark, these photoreceptors are typically depolarized and continuously release a neurotransmitter. Upon light stimulation, a change in membrane potential modulates this release.
Light-Induced Responses
While specific quantitative data for this compound-expressing photoreceptors is limited in the literature, the general properties of protostome photoreceptors provide a framework for understanding their function.
-
Hyperpolarization or Depolarization: Depending on the specific phototransduction cascade, light can cause either hyperpolarization (as in vertebrate photoreceptors) or depolarization. Given that this compound couples to a Gαi signaling pathway, which is often associated with hyperpolarizing responses in vertebrate photoreceptors, it is plausible that this compound-expressing ciliary photoreceptors also hyperpolarize in response to light. However, direct electrophysiological evidence from these specific cells is needed for confirmation.
-
Graded Potentials: The light-induced change in membrane potential is a graded response, not an all-or-none action potential. The amplitude of this graded potential is dependent on the light intensity.[5]
Table 1: General Electrophysiological Properties of Invertebrate Photoreceptors
| Property | General Characteristic | Putative Characteristic of this compound-Expressing Photoreceptors |
| Resting Membrane Potential | Typically in the range of -30 to -50 mV (depolarized state in darkness) | Likely within a similar depolarized range in darkness. |
| Response to Light | Graded hyperpolarization or depolarization | Likely a graded potential change; hyperpolarization is predicted based on the Gαi pathway. |
| Spiking Activity | Generally non-spiking; signal transmission via graded potentials | Unlikely to exhibit action potentials. |
Synaptic Transmission
Invertebrate photoreceptors form synapses with downstream neurons to transmit visual information. The continuous release of neurotransmitter in the dark is modulated by light-induced changes in the photoreceptor's membrane potential. The specific neurotransmitter used by this compound-expressing photoreceptors has not been definitively identified, but glutamate (B1630785) is a common neurotransmitter in photoreceptors.
Signaling Pathways
This compound is a G-protein coupled receptor (GPCR) that, upon activation by light, initiates an intracellular signaling cascade. Functional assays have shown that this compound primarily couples to the Gαi subunit of the heterotrimeric G-protein.[2] This distinguishes it from rhabdomeric opsins, which typically signal through Gαq.
The Gαi signaling pathway in photoreceptors generally leads to a decrease in the intracellular concentration of a cyclic nucleotide (cGMP or cAMP), resulting in the closing of cyclic nucleotide-gated (CNG) ion channels.
Experimental Protocols
Studying the physiological properties of this compound-expressing neurons requires specialized techniques, primarily adapted from studies of other invertebrate photoreceptors.
Electrophysiology: Intracellular and Patch-Clamp Recording
Electrophysiological recordings are essential for directly measuring the light-induced changes in membrane potential and ionic currents.
Protocol: Whole-Cell Patch-Clamp Recording from Isolated Photoreceptors
-
Cell Dissociation:
-
Dissect the tissue containing the photoreceptors (e.g., larval eyes) in a cold, calcium-free invertebrate saline solution.
-
Treat the tissue with a protease (e.g., papain or trypsin) to enzymatically dissociate the cells.
-
Gently triturate the tissue with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a suspension of single cells.
-
Plate the cell suspension onto a glass-bottom recording chamber.
-
-
Recording Setup:
-
Use an inverted microscope with differential interference contrast (DIC) optics to visualize the isolated photoreceptors.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with internal solution.
-
Internal Solution (example): 120 mM KCl, 10 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 4 mM ATP-Mg, 0.4 mM GTP-Na (pH adjusted to 7.2 with KOH).
-
External Solution (example): 130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Approach a photoreceptor with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Record membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) in response to light stimuli of varying intensity and duration.
-
Calcium Imaging
Calcium imaging can be used to indirectly measure neuronal activity by detecting changes in intracellular calcium concentrations that occur upon changes in membrane potential and ion channel activity.
Protocol: Calcium Imaging of Photoreceptor Activity
-
Indicator Loading:
-
For acute preparations, incubate the dissected tissue or isolated cells with a membrane-permeant calcium indicator dye (e.g., Fura-2 AM or Oregon Green BAPTA-1 AM).
-
Alternatively, for genetic approaches, express a genetically encoded calcium indicator (GECI) such as GCaMP under a photoreceptor-specific promoter.
-
-
Imaging Setup:
-
Use a fluorescence microscope (e.g., a confocal or two-photon microscope) equipped with the appropriate excitation light source and emission filters for the chosen calcium indicator.
-
-
Image Acquisition and Analysis:
-
Acquire time-lapse images of the photoreceptors before, during, and after light stimulation.
-
Measure the change in fluorescence intensity over time in regions of interest corresponding to individual photoreceptor cells.
-
The change in fluorescence (ΔF/F) is proportional to the change in intracellular calcium concentration and serves as a proxy for neuronal activity.
-
The Vertebrate Homolog: Xenin and its Implications for Drug Development
In vertebrates, a peptide called Xenin has been identified, which shares structural similarities with this compound. Xenin is a 25-amino acid peptide found in the gastric mucosa and has been shown to interact with neurotensin (B549771) receptors.[5] Its primary characterized roles are in the gastrointestinal system, where it influences acid secretion, pancreatic secretion, and gut motility.
While a direct, well-defined role for Xenin as a neurotransmitter in the central nervous system is still under investigation, its interaction with neurotensin receptors opens up avenues for therapeutic exploration. The neurotensin system is implicated in various neurological and psychiatric conditions.
Potential Drug Development Angles:
-
Targeting Neurotensin Receptors: Given that Xenin interacts with neurotensin receptors, developing drugs that target these receptors could have therapeutic potential for conditions where the neurotensin system is dysregulated, such as schizophrenia, Parkinson's disease, and addiction.[6][7][8]
-
Xenin Analogues: The development of stable, potent analogues of Xenin could lead to novel therapeutics for gastrointestinal disorders. Furthermore, if a distinct neuronal function for Xenin is identified, these analogues could be explored for neurological applications.
Conclusion and Future Directions
The study of this compound-expressing neurons, primarily protostome photoreceptors, offers valuable insights into the evolution and diversity of light-sensing mechanisms in the animal kingdom. Their reliance on a Gαi-mediated signaling cascade highlights a phototransduction pathway that is distinct from the more commonly studied Gαq-mediated pathway of rhabdomeric photoreceptors.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Detailed Electrophysiological Characterization: There is a critical need for quantitative electrophysiological data from identified this compound-expressing neurons to fully understand their physiological properties.
-
Elucidation of the Complete Signaling Pathway: Identifying the specific adenylyl or guanylate cyclases, CNG channels, and neurotransmitters involved in the this compound signaling cascade will provide a more complete picture of their function.
-
Neuronal Role of Xenin: Further research into the presence and function of Xenin and its receptors in the vertebrate central nervous system is crucial to determine its potential as a target for neurological drug development.
This technical guide provides a solid foundation for understanding the current knowledge of this compound-expressing neurons. As new research emerges, a more detailed and quantitative understanding of these fascinating cells will undoubtedly pave the way for novel insights into sensory biology and potential therapeutic interventions.
References
- 1. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein Signaling in the Retina and Beyond: The Cogan Lecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell recording of light-evoked photoreceptor responses in a slice preparation of the cuttlefish retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 5. Xenin--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.miami.edu]
Distribution of Xenopsin across different invertebrate taxa
An In-depth Technical Guide to the Distribution and Function of Xenopsin (B549565) in Invertebrate Taxa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a distinct class of opsin, has been identified as a key photopigment in a variety of invertebrate taxa, challenging and expanding our understanding of visual and non-visual photoreception. This technical guide provides a comprehensive overview of the known distribution of this compound across invertebrate phyla, its quantitative properties, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are presented to facilitate further research and application in related fields.
Distribution of this compound Across Invertebrate Taxa
This compound has been primarily identified in protostome invertebrates, specifically within the Lophotrochozoa superphylum. Its presence is notably absent in arthropods and deuterostomes, where c-opsins are prevalent. Annelids are a unique group where both this compound and c-opsin have been found, although often not in the same organism.[1] The distribution of this compound is detailed in Table 1.
Table 1: Distribution and Quantitative Characteristics of this compound in Invertebrates
| Phylum | Species | Location of Expression | Quantitative Data | Co-expression with other Opsins | Reference |
| Mollusca | Limax (terrestrial slug) | Rhabdomeric photoreceptors of the eye and accessory retina.[2] | Spectral sensitivity (λmax) of ~475 nm (blue-sensitive).[2][3][4] | Gq-coupled rhodopsin, Opsin5A, Opsin5B.[2] | [2][3][4] |
| Leptochiton asellus (chiton) | Larval eye photoreceptors bearing both microvilli and cilia.[5][6] | - | Rhabdomeric opsin.[5][6] | [5][6] | |
| Annelida | Malacoceros fuliginosus | Larval eye photoreceptors with both microvilli and cilia.[7] | - | Rhabdomeric opsin.[7] | [7] |
| Brachiopoda | Larval forms | Ciliary photoreceptors in the eyes.[1] | - | - | [1] |
| Bryozoa | Tricellaria inopinata | Ciliary photoreceptors in the eyes of larvae.[1][8] | Triggers a phototactic response to blue light.[1] | - | [1][8] |
| Platyhelminthes | Maritigrella crozieri (flatworm) | Ciliary cells of larval eyes and extraocular cells around the adult brain.[7] | - | - | [7] |
| Rotifera | - | Presence of this compound is known.[1] | - | - | [1] |
| Chaetognatha | - | Presence of this compound is known.[1] | - | - | [1] |
| Bivalvia | Pteriomorphian bivalves | Higher expression in later larval stages (veliger and pediveliger).[9] | Prone to large gene family expansions.[9] | Gq-opsins.[9] | [9] |
Experimental Protocols
The study of this compound in invertebrates relies on a combination of molecular and cellular techniques to determine its expression, localization, and function. Below are detailed methodologies for key experiments.
In Situ Hybridization for this compound mRNA Localization
This protocol is used to visualize the location of this compound mRNA within tissues and cells.
Protocol Steps:
-
Tissue Preparation :
-
Fix samples (e.g., larvae, tissue sections) in 4% paraformaldehyde (PFA) in a suitable buffer (e.g., MOPS or PBS).[10]
-
Dehydrate the samples through a graded series of ethanol (B145695) and store at -20°C.[10]
-
-
Hybridization :
-
Rehydrate the samples through a decreasing ethanol series.
-
Permeabilize the tissue with Proteinase K to allow probe entry. The duration and concentration are species-dependent.
-
Incubate the samples with a labeled antisense RNA probe for this compound in a hybridization buffer, typically overnight at a specific temperature (e.g., 65°C).
-
Perform a series of stringency washes using saline-sodium citrate (B86180) (SSC) buffer to remove unbound and non-specifically bound probes.[11]
-
-
Detection :
-
Block non-specific antibody binding sites using a blocking solution (e.g., 5% sheep serum).[8]
-
Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label on the probe (e.g., digoxigenin).
-
Wash to remove unbound antibody.
-
Add a chromogenic substrate (e.g., NBT/BCIP) that precipitates as a colored product where the probe is located.
-
Image the results using a microscope.
-
Immunohistochemistry for this compound Protein Localization
This method is used to detect the presence and location of the this compound protein.
Protocol Steps:
-
Tissue Preparation :
-
Staining :
-
Permeabilize the sections with a detergent (e.g., Triton X-100 or Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% sheep serum).[8]
-
Incubate with a primary antibody specific to this compound.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain nuclei with DAPI if desired.
-
-
Imaging :
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the fluorescent signal using a confocal or fluorescence microscope.
-
Functional Characterization of this compound
Functional studies often involve heterologous expression of the this compound gene and in vitro assays.
Protocol Steps:
-
Heterologous Expression :
-
The this compound gene is cloned into an expression vector.
-
The vector is transfected into a suitable cell line (e.g., HEK293 cells).
-
-
In Vitro Assays :
-
The expressed this compound protein is reconstituted with 11-cis-retinal to form a functional photopigment.
-
Spectroscopy : The absorption spectrum of the reconstituted pigment is measured to determine its maximal sensitivity (λmax).[2]
-
G-protein Activation Assay : An assay, such as the [³⁵S]GTPγS binding assay, is used to determine which G-protein alpha subunit (e.g., Gαi, Gαo, Gαq) is activated by the light-stimulated this compound.
-
This compound Signaling Pathway
This compound is associated with ciliary photoreceptors and is thought to employ a signaling cascade similar to that of c-opsins, often involving a Gαi or Gαo subunit.[1][12] This is in contrast to the Gαq-mediated pathway used by rhabdomeric opsins in many invertebrates.
Pathway Description:
-
Activation : A photon of light is absorbed by the 11-cis-retinal chromophore bound to this compound, causing it to isomerize to all-trans-retinal. This induces a conformational change in the this compound protein, activating it.
-
G-protein Coupling : The activated this compound interacts with and activates a heterotrimeric G-protein, likely of the Gαi/o family. This causes the Gα subunit to exchange GDP for GTP and dissociate from the βγ subunits.
-
Effector Modulation : The activated Gα subunit interacts with an effector enzyme, likely a phosphodiesterase (PDE).
-
Second Messenger Change : The activated PDE hydrolyzes the second messenger cyclic GMP (cGMP), reducing its intracellular concentration.
-
Ion Channel Gating : The decrease in cGMP levels leads to the closure of cGMP-gated ion channels in the photoreceptor membrane.
-
Cellular Response : The closure of these cation channels results in a hyperpolarization of the cell membrane, which is the light-induced electrical signal.
Conclusion and Future Directions
This compound represents a significant and widespread class of photopigments in lophotrochozoan invertebrates. Its co-expression with other opsin types in photoreceptors with mixed ciliary and rhabdomeric features suggests a more complex evolutionary history of photoreceptor cells than previously understood.[5][6] Future research should focus on elucidating the specific functions of this compound in taxa where it is present, particularly in species with multiple this compound paralogs. Further investigation into the precise molecular components of its signaling cascade and its potential role in non-visual photoreceptive processes, such as circadian rhythm entrainment or larval settlement cues, will be crucial for a complete understanding of this fascinating opsin family. The detailed protocols and pathways provided in this guide offer a solid foundation for these future endeavors.
References
- 1. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution | eLife [elifesciences.org]
- 9. Opsin expression varies across larval development and taxa in pteriomorphian bivalves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FISH for All: A Fast and Efficient Fluorescent In situ Hybridization (FISH) Protocol for Marine Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 12. The diversity of invertebrate visual opsins spanning Protostomia, Deuterostomia, and Cnidaria - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Initial Investigations into the Light-Sensing Capabilities of Xenopsin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Xenopsin (B549565), a distinct type of opsin photopigment, is increasingly recognized for its significant role in the vision of protostomes. Initial investigations have revealed its unique photochemical properties and signaling mechanisms, distinguishing it from the more canonical ciliary and rhabdomeric opsins. This document provides a technical overview of the foundational research into this compound's light-sensing capabilities, detailing its spectral properties, proposed signaling cascade, and the experimental protocols used for its characterization. The quantitative data, experimental workflows, and signaling pathways are presented to offer a comprehensive guide for researchers in the field.
Spectroscopic Properties of this compound
Initial spectroscopic studies have been crucial in defining the fundamental characteristics of this compound as a photopigment. A key finding is that this compound is a bistable, photoconvertible opsin, capable of existing in two stable states that can be interconverted by different wavelengths of light.[1]
Absorption Spectra and Bistability
Spectroscopic analysis of this compound purified from various species demonstrates its sensitivity to the visible light spectrum. In its dark state, after reconstitution with 11-cis-retinal (B22103), this compound typically exhibits a maximum absorption (λmax) in the blue region of the spectrum.[1] Upon irradiation with blue light (e.g., ~480 nm), the pigment converts to a stable, light-activated state with a different absorption spectrum.[1][2] Subsequent irradiation with longer-wavelength light, such as orange light (>560 nm), can revert the pigment back to its initial dark state, confirming its bistability.[1] This photoconversion process is repeatable, a characteristic feature of many invertebrate opsins.[1]
The photon-induced isomerization of the 11-cis-retinal chromophore to its all-trans configuration is the primary event that triggers the phototransduction cascade.[2]
Quantitative Spectral Data Summary
The absorption maxima of this compound have been characterized in several species, highlighting its role as a blue-light sensitive pigment.
| Species | Condition | Peak Absorption (λmax) | Reference |
| Limax sp. | Dark State | ~475 nm | [1] |
| Tricellaria inopinata | Larval Phototaxis | ~454 nm | [3] |
| Limax Gq-coupled rhodopsin | For Comparison | ~456 nm | [1] |
| Limax Opn5A | For Comparison | ~500 nm | [1][2] |
Proposed Phototransduction Pathway
Like other opsins, this compound initiates a G-protein coupled signaling cascade to convert light into an electrical signal.[4][5] However, evidence suggests that this compound couples to G proteins of the Gi/o class, distinguishing it from many invertebrate rhabdomeric opsins that typically couple to Gq.[6]
The proposed pathway is as follows:
-
Photon Absorption: A photon isomerizes the 11-cis-retinal chromophore to all-trans-retinal, causing a conformational change in the this compound protein.[5]
-
G-Protein Activation: The activated this compound (metathis compound) binds to and activates a Gi/o protein.
-
Effector Enzyme Modulation: The activated α-subunit of the Gi/o protein inhibits an effector enzyme, such as adenylyl cyclase, leading to a decrease in the concentration of the second messenger cyclic AMP (cAMP).
-
Ion Channel Gating: The reduction in cAMP levels causes the closing of cyclic nucleotide-gated ion channels.
-
Change in Membrane Potential: The closure of these channels alters the flow of ions across the photoreceptor cell membrane, resulting in a change in membrane potential (hyperpolarization or depolarization, depending on the specific channel and cell type) and a neural signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 5. jfophth.com [jfophth.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Xenopsin Gene Family: Diversity, Function, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Xenopsin" refers to two distinct molecular families, a fact that can be a source of confusion. The first is a recently discovered but widespread family of light-sensitive proteins known as This compound opsins , primarily found in protostomes. These proteins are crucial for understanding the evolution of vision and photoreceptor cells. The second is a neurotensin-related octapeptide, originally isolated from the skin of the African clawed frog (Xenopus laevis), and its related peptides like Xenin. This peptide family plays significant roles in metabolic regulation and is a target for therapeutic development.
This guide provides an in-depth exploration of both this compound families, with a primary focus on the diverse and evolutionarily significant opsin gene family. It clarifies their distinct roles, summarizes quantitative data, details key experimental protocols, and visualizes complex pathways to provide a comprehensive resource for the scientific community.
Part 1: The this compound Opsin Gene Family
The this compound opsins are a relatively new addition to the opsin superfamily of G-protein-coupled receptors involved in photoreception. Their discovery has challenged and refined traditional views on the evolution of animal eyes. Unlike the well-characterized ciliary opsins (c-opsins) of vertebrates and rhabdomeric opsins (r-opsins) of invertebrates, Xenopsins have a unique phylogenetic position and distribution.
Diversity and Phylogenetic Relationships
Xenopsins are found predominantly in protostomes, including mollusks, annelids, and bryozoans. Phylogenetic analyses suggest they form a distinct clade, with a potential sister-group relationship to cnidopsins (opsins from cnidarians), although their exact evolutionary origin remains enigmatic. The family is further divided into subclades, such as this compound A and this compound B, indicating early diversification. Intriguingly, until recently, Xenopsins and c-opsins were thought to be mutually exclusive in animal genomes; however, the annelid Malacoceros fuliginosus has been identified to possess both, confirming they are of independent evolutionary origin.
Caption: Simplified phylogenetic tree of major opsin families.
Data on this compound Opsin Properties
Functional studies have begun to reveal the molecular properties of this compound proteins. They are typically blue-light sensitive visual pigments and, like many invertebrate opsins, are bistable, meaning they can be photoconverted between two stable states by different wavelengths of light.
| Species | Opsin | Max. Absorption (λmax) | G-Protein Coupling | Reference |
| Limax sp. (slug) | This compound | ~475 nm | Gαo | |
| Maritigrella crozieri (flatworm) | This compound | Not specified | Gαi (likely) | |
| Tricellaria inopinata (bryozoan) | This compound | Blue light sensitive | Not specified |
Signaling Pathway
Xenopsins initiate a phototransduction cascade by activating an inhibitory G-protein, typically of the Gαi/o subtype. This is distinct from the canonical Gαq pathway used by r-opsins in many invertebrate photoreceptors. Activation of Gαi/o leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates ion channel activity and results in a neural signal. In some organisms, this compound is co-expressed with r-opsins in the same photoreceptor cell, suggesting a complex interplay of signaling pathways within a single cell.
Caption: The this compound Gαi/o-mediated phototransduction cascade.
Experimental Protocols
This protocol outlines the computational workflow for determining the evolutionary relationships of this compound genes.
Caption: Workflow for phylogenetic analysis of gene families.
Methodology:
-
Sequence Identification: Putative opsin sequences are identified from genomic or transcriptomic databases using tools like BLAST or HMMER with known this compound sequences as queries.
-
Multiple Sequence Alignment (MSA): Identified amino acid sequences are aligned using software like MAFFT or ClustalW to identify homologous regions.
-
Alignment Trimming: Poorly aligned or highly divergent regions of the MSA are removed using programs like Gblocks or TrimAl to reduce phylogenetic noise.
-
Model Selection: The best-fit model of protein evolution for the trimmed alignment is determined using software such as ModelTest-NG or ProtTest.
-
Tree Inference: A phylogenetic tree is constructed using the selected model. Common methods include Maximum Likelihood (e.g., IQ-TREE, RAxML) and Bayesian Inference (e.g., MrBayes, PhyloBayes). Statistical support for nodes is assessed using bootstrapping or posterior probabilities.
-
Visualization: The resulting tree is visualized and annotated with software like FigTree or the Interactive Tree Of Life (iTOL).
This protocol is used to visualize the specific cells and tissues where this compound genes are expressed.
Methodology:
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA is synthesized via in vitro transcription from a cloned cDNA template.
-
Tissue Preparation: Animal larvae or tissue sections are fixed (e.g., with 4% paraformaldehyde), dehydrated, and stored.
-
Hybridization: The fixed tissue is rehydrated and permeabilized. The DIG-labeled probe is then applied and allowed to hybridize with the target mRNA overnight at an elevated temperature (e.g., 65°C).
-
Washing and Antibody Incubation: Excess probe is removed through a series of stringent washes. An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP) is then applied and allowed to bind to the probe.
-
Signal Detection: The tissue is incubated with a chromogenic substrate (e.g., NBT/BCIP for AP) that precipitates as a colored product where the probe is bound, revealing the location of the mRNA. For fluorescent detection (FISH), a fluorescently-labeled antibody is used, and samples are imaged with a confocal microscope.
Part 2: The this compound Peptide Family
Originally discovered in amphibian skin, this compound is an octapeptide with potent biological activity. It is the C-terminal product of a larger precursor protein. In mammals, the related peptide Xenin-25 is the human ortholog, sharing the C-terminal region responsible for bioactivity. These peptides are involved in gastrointestinal function and metabolic control, making them promising candidates for drug development.
Diversity of this compound and Related Peptides
The core this compound peptide has been conserved, but related forms and precursor fragments have been identified across different species.
| Peptide Name | Sequence | Molecular Formula | CAS Number |
| This compound (XP) | (Pyr)-Gly-Lys-Arg-Pro-Trp-Ile-Leu | C₄₇H₇₃N₁₃O₁₀ | 51827-01-1 |
| This compound-Related Peptide 1 | His-Pro-Lys-Arg-Pro-Trp-Ile-Leu | C₅₁H₇₉N₁₅O₉ | 127442-28-1 |
| This compound-Related Peptide 2 | Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu | C₆₀H₈₈N₁₆O₁₀ | 117442-29-2 |
| Xenin-25 (Human) | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu | C₁₃₈H₂₂₅N₃₇O₃₄S | 144940-03-2 |
| Xenin-8 (Human) | Lys-Arg-Pro-Trp-Ile-Leu | Not specified | Not specified |
Gene Structure and Precursor Processing
The this compound peptide is encoded by a gene that produces a precursor protein. In Xenopus laevis, this precursor is 80 amino acids long. It contains an N-terminal signal sequence, which directs the protein for secretion, and the 8-amino-acid this compound peptide at the extreme C-terminus. The precursor undergoes post-translational processing by proteases, such as pepsin and cathepsin D, which cleave the precursor to release the biologically active peptide(s).
Caption: From gene to active peptide: the this compound processing pathway.
Function and Therapeutic Potential
The this compound/Xenin peptide family has a range of physiological effects, making it a subject of interest for drug development, particularly for metabolic diseases.
-
Insulin (B600854) and Glucagon Secretion: Xenin-25 and its C-terminal fragment, Xenin-8, potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
-
Satiety and Gastric Emptying: Xenin acts as a satiety signal in the brain, reducing food intake, and also delays gastric emptying.
-
GIP Potentiation: A key action of Xenin is its ability to enhance the insulinotropic effects of Glucose-dependent Insulinotropic Polypeptide (GIP), an incretin (B1656795) hormone whose action is often impaired in type 2 diabetes.
These combined actions make Xenin and its stable analogues attractive candidates for the treatment of type 2 diabetes and obesity. Fusion peptides combining Xenin with other metabolic hormones (like GLP-1 or neurotensin) are being actively explored as multi-agonist therapeutics.
Experimental Protocols
Methodology:
-
Tissue Extraction: Tissue (e.g., human gastric mucosa, amphibian skin) is homogenized in an acidic extraction buffer to inactivate proteases.
-
Solid-Phase Extraction: The crude extract is passed through a C18 Sep-Pak cartridge to bind the peptides, which are then eluted with an organic solvent (e.g., acetonitrile).
-
High-Performance Liquid Chromatography (HPLC): The peptide-enriched fraction is subjected to several rounds of reverse-phase and/or ion-exchange HPLC. Each step fractionates the sample based on hydrophobicity or charge, respectively.
-
Monitoring: Fractions are monitored for the presence of the peptide of interest using a specific radioimmunoassay (RIA).
-
Mass Spectrometry and Sequencing: The pure peptide fraction is analyzed by mass spectrometry to determine its exact molecular mass and subjected to Edman degradation or MS/MS to determine its amino acid sequence.
Methodology:
-
Antibody Generation: A specific polyclonal or monoclonal antibody is raised against the synthetic this compound/Xenin peptide.
-
Radiolabeling: A small amount of the synthetic peptide is radiolabeled, typically with Iodine-125 (¹²⁵I), to create a tracer.
-
Competitive Binding: A standard curve is generated by incubating a fixed amount of antibody and ¹²⁵I-tracer with known concentrations of unlabeled synthetic peptide. In parallel, unknown samples (e.g., plasma extracts) are incubated with the antibody and tracer. The unlabeled peptide in the standards and samples competes with the ¹²⁵I-tracer for binding to the limited number of antibody sites.
-
Separation and Counting: The antibody-bound peptide is separated from the free peptide (e.g., using a second antibody or charcoal). The radioactivity of the bound fraction is measured in a gamma counter.
-
Quantification: The concentration of the peptide in the unknown samples is determined by comparing the level of ¹²⁵I-tracer binding to the standard curve. A lower radioactive count indicates a higher concentration of unlabeled peptide in the sample.
Conclusion
The this compound gene family encompasses two functionally and evolutionarily distinct groups of molecules. The This compound opsins are a diverse family of photoreceptors that are redefining our understanding of eye evolution in protostomes. Their unique phylogenetic position and signaling mechanisms provide a rich area for future research in neuroscience and evolutionary biology. In parallel, the This compound peptides and their mammalian orthologs, the Xenins, are potent metabolic regulators. Their ability to modulate insulin secretion, satiety, and the incretin axis positions them as highly valuable targets for the development of novel therapeutics for diabetes and obesity. A clear understanding of the diversity and specific biology of each family is essential for researchers and developers working in these respective fields.
Probing the Interactome: A Technical Guide to Xenopsin's Protein Interactions
Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding and methodologies for studying the protein interactions of Xenopsin, a crucial photoreceptive opsin in protostomes.
Recent studies have identified this compound as a G-protein-coupled receptor (GPCR) that likely plays a significant role in phototransduction. Preliminary functional assays in the flatworm Maritigrella crozieri indicate that this compound primarily signals through the Gαi subunit of heterotrimeric G proteins, with a potential for minor coupling to Gαs. This guide will delve into the experimental protocols and data required to elucidate the specifics of these interactions, as well as explore the potential for more complex signaling scenarios.
This compound's Primary Interacting Partner: The Gαi Protein
The principal signaling mechanism of this compound is believed to be initiated by its interaction with the Gαi protein. Upon light activation, this compound undergoes a conformational change that facilitates the binding and activation of Gαi. This interaction is a critical first step in the downstream signaling cascade.
Quantitative Analysis of this compound-Gαi Interaction
To date, specific quantitative data for the binding affinity and kinetics of the this compound-Gαi interaction are not available in the published literature. The following table summarizes the key quantitative data that needs to be determined through the experimental protocols outlined in this guide.
| Interaction | Method | Key Parameters to Measure | Hypothetical Values for Method Validation |
| This compound - Gαi | Surface Plasmon Resonance (SPR) | KD (dissociation constant), ka (association rate), kd (dissociation rate) | ~10-100 nM |
| FRET/BRET | EC50 of G-protein activation by agonist | ~1-10 µM (light-dependent) | |
| cAMP Assay | IC50 of forskolin-stimulated cAMP production | ~1-100 nM | |
| This compound - Gαs (potential) | cAMP Assay | EC50 of cAMP production | >1 µM |
Experimental Protocols for Studying this compound-Protein Interactions
The following sections provide detailed methodologies for key experiments to characterize the interaction of this compound with its signaling partners. These protocols are adapted from established methods for studying GPCRs, particularly other opsins.
Recombinant Expression and Purification of this compound
A prerequisite for many in vitro interaction studies is the production of purified, functional this compound. Both bacterial and mammalian expression systems can be utilized.
Protocol 2.1.1: Recombinant this compound Expression in E. coli
-
Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame of the target this compound and clone it into an E. coli expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., 6x-His tag or GST tag) for purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 at 37°C. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper folding.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione (B108866) agarose (B213101) for GST-tagged protein).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified this compound using an appropriate elution buffer (e.g., lysis buffer containing high concentrations of imidazole (B134444) for His-tagged protein or reduced glutathione for GST-tagged protein).
-
-
Quality Control: Assess the purity and yield of the recombinant this compound by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Protocol 2.1.2: Recombinant this compound Expression in Mammalian Cells (e.g., HEK293T)
-
Cloning: Clone the this compound gene into a mammalian expression vector (e.g., pcDNA3.1) with a suitable tag (e.g., FLAG or HA tag) for detection and purification.
-
Transfection: Transfect the plasmid into HEK293T cells using a suitable transfection reagent (e.g., Lipofectamine or PEI).
-
Cell Culture: Culture the transfected cells in DMEM supplemented with 10% fetal bovine serum for 24-48 hours to allow for protein expression.
-
Cell Lysis: Lyse the cells in a gentle lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Purification (for downstream assays): Perform immunoprecipitation using an anti-tag antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).
Co-Immunoprecipitation (Co-IP) to Confirm In Vivo Interaction
Co-IP is a powerful technique to demonstrate the interaction of this compound with its binding partners within a cellular context.
Protocol 2.2.1: Co-IP of this compound and Gαi from Transfected Mammalian Cells
-
Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for tagged this compound (e.g., FLAG-Xenopsin) and tagged Gαi (e.g., HA-Gαi).
-
Cell Lysis: After 24-48 hours of expression, lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) for 2-4 hours at 4°C.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both tags (e.g., anti-FLAG and anti-HA) to detect the co-immunoprecipitated proteins.
In Vitro Assays to Quantify Interaction and Signaling
Protocol 2.3.1: cAMP Assay for Gαi and Gαs Coupling
This assay measures the level of cyclic AMP (cAMP), a second messenger whose production is inhibited by Gαi activation and stimulated by Gαs activation.
-
Cell Culture and Transfection: Transfect HEK293T cells with the this compound expression vector.
-
Cell Stimulation:
-
For Gαi activity: Pre-treat the cells with a known concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. Then, stimulate the cells with light (to activate this compound) for a defined period.
-
For Gαs activity: Stimulate the cells with light in the absence of forskolin.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
For Gαi: A light-dependent decrease in forskolin-stimulated cAMP levels indicates Gαi coupling. Calculate the IC50 value.
-
For Gαs: A light-dependent increase in cAMP levels indicates Gαs coupling. Calculate the EC50 value.
-
Protocol 2.3.2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Real-Time Interaction
BRET is a powerful technique to monitor protein-protein interactions in real-time in living cells.
-
Vector Construction: Create expression constructs where this compound is fused to a BRET acceptor (e.g., YFP or Venus) and the Gαi subunit is fused to a BRET donor (e.g., Renilla luciferase, Rluc).
-
Cell Transfection: Co-transfect HEK293T cells with the this compound-acceptor and Gαi-donor constructs.
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cells.
-
Measure the luminescence emission at the donor and acceptor wavelengths using a plate reader equipped for BRET measurements.
-
Stimulate the cells with light and monitor the change in the BRET ratio in real-time.
-
-
Data Analysis: An increase in the BRET signal upon light stimulation indicates a direct interaction between this compound and Gαi.
Visualizing Signaling Pathways and Workflows
To facilitate a clearer understanding of the experimental logic and biological processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: The this compound-Gαi signaling pathway.
Caption: Workflow for Co-Immunoprecipitation.
Exploring Complex Interactions: this compound and r-opsin Co-expression
The co-expression of this compound and r-opsin in the same photoreceptor cells of some organisms suggests the potential for more intricate signaling mechanisms.[1][2][3] This could involve:
-
Heterodimerization: this compound and r-opsin may form heterodimers, leading to novel pharmacological properties or altered signaling outcomes.
-
Signaling Crosstalk: The two opsins could activate distinct G-protein pathways (Gαi for this compound and likely Gαq for r-opsin), allowing the cell to process different light information in parallel.
-
Functional Modulation: One opsin might modulate the activity or signaling of the other.
Further investigation into these possibilities can be conducted using techniques like FRET and BRET to study receptor dimerization, as well as more complex functional assays to dissect the downstream signaling pathways.
Caption: Hypotheses for this compound and r-opsin co-expression.
Conclusion
The study of this compound's protein interactions is a burgeoning field with significant implications for our understanding of photoreception and GPCR signaling. This guide provides a foundational framework of experimental approaches to rigorously characterize these interactions. By employing the detailed protocols for protein expression, co-immunoprecipitation, and functional assays, researchers can begin to populate the quantitative data table and build a comprehensive model of this compound's role in cellular signaling. Furthermore, investigating the intriguing co-expression of this compound with other opsins opens up new avenues for discovering novel mechanisms of light perception and signal integration.
References
- 1. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR heteromers: An overview of their classification, function and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Xenopsin Gene Expression Analysis in Marine Invertebrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin (B549565), a distinct type of opsin, represents a fascinating area of study within the G protein-coupled receptor (GPCR) superclass.[1][2] Initially identified in lophotrochozoan species such as mollusks, brachiopods, flatworms, and annelids, this compound is primarily associated with ciliary photoreceptors.[1][3] Its expression is often prominent during larval stages, suggesting a crucial role in development and environmental sensing.[4] Unlike the well-characterized r-opsins that typically utilize a Gq-type signaling pathway, xenopsins are believed to signal through a Gαi-mediated cascade, similar to c-opsins.[1][3]
The study of this compound gene expression in marine invertebrates offers valuable insights into the evolution of photoreception, developmental biology, and neurobiology. For drug development professionals, understanding the unique signaling pathways of these receptors could unveil novel targets for therapeutic intervention. These application notes provide a comprehensive overview of modern molecular techniques to analyze this compound gene expression, complete with detailed protocols and data presentation guidelines.
Key Techniques for this compound Gene Expression Analysis
The analysis of this compound gene expression can be approached at multiple levels, from quantitative assessment to spatial localization within tissues. The three primary techniques recommended are:
-
Quantitative Real-Time PCR (qPCR): For the sensitive and specific quantification of this compound mRNA levels. This is ideal for comparing expression across different tissues, developmental stages, or experimental conditions.
-
In Situ Hybridization (ISH): For visualizing the precise location of this compound transcripts within an organism or tissue, providing critical spatial context to expression data.
-
RNA Sequencing (RNA-Seq): For a comprehensive, transcriptome-wide view of gene expression. This technique is invaluable for discovering novel this compound genes, identifying alternative splice variants, and analyzing co-expression networks.
Quantitative Data Presentation
Effective data presentation is crucial for interpreting gene expression studies. All quantitative data should be summarized in clear, well-structured tables. Below is an example template for presenting qPCR data on this compound expression across different life stages of a model marine invertebrate.
Table 1: Relative this compound Gene Expression in [Species Name]
| Life Stage | Tissue Type | Target Gene | Normalized Expression (Mean ± SD) | Fold Change vs. Trochophore |
| Trochophore Larva | Whole Body | This compound-A | 1.00 ± 0.12 | 1.0 |
| Veliger Larva | Whole Body | This compound-A | 6.45 ± 0.58 | 6.5 |
| Pediveliger Larva | Whole Body | This compound-A | 8.91 ± 0.93 | 8.9 |
| Adult | Mantle | This compound-A | 0.75 ± 0.09 | 0.8 |
| Adult | Gill | This compound-A | 0.15 ± 0.04 | 0.2 |
| Adult | Foot | This compound-A | Not Detected | N/A |
Data are normalized to a reference gene (e.g., 18S rRNA) and expressed relative to the trochophore larva stage. This hypothetical data reflects the common observation of higher this compound expression in larval stages.[4]
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for this compound Expression
This protocol provides a framework for quantifying this compound mRNA from marine invertebrate tissues.
1. RNA Extraction:
-
Collect tissue samples (e.g., whole larvae, dissected adult tissue) and immediately stabilize them in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Thermo Fisher) with oligo(dT) or random hexamer primers.[5]
3. Primer Design and Validation:
-
Design qPCR primers specific to your this compound gene of interest. Primers should span an exon-exon junction to prevent amplification of genomic DNA.
-
Aim for a product size of 100-200 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
4. qPCR Reaction Setup:
-
Prepare a master mix for all reactions to ensure consistency.[5] For a 20 µL reaction, a typical setup is:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA amplification.
-
Run samples in triplicate.
5. Thermocycling and Data Analysis:
-
A typical thermocycling profile is:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
95°C for 15 sec
-
60°C for 1 min
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[5]
-
-
Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to a stable reference gene (e.g., 18S rRNA, EF1α, GAPDH).
Protocol 2: Whole-Mount In Situ Hybridization (WISH)
This protocol is adapted for localizing mRNA in marine invertebrate embryos and larvae.[6]
1. Probe Synthesis:
-
Linearize a plasmid containing the this compound cDNA template.
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit (e.g., Roche DIG RNA Labeling Kit).[7]
-
Purify the probe and assess its concentration.
2. Sample Preparation:
-
Fix embryos or larvae in 4% paraformaldehyde (PFA) in a MOPS-based buffer overnight at 4°C.[6]
-
Wash samples 3-5 times with buffer (e.g., MOPS with 0.1% Tween-20).[6]
-
Dehydrate samples through a graded ethanol (B145695) series and store at -20°C until use.[6]
3. Hybridization:
-
Rehydrate samples through a graded ethanol series into buffer.
-
Permeabilize tissues with Proteinase K (concentration and time must be optimized for the specific species and developmental stage).
-
Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize overnight at 65°C in hybridization buffer containing the DIG-labeled probe (0.3-0.5 ng/µL).[6]
4. Washing and Antibody Incubation:
-
Perform a series of stringent washes using saline-sodium citrate (B86180) (SSC) buffer at 65°C to remove the unbound probe.
-
Block the samples in a blocking solution (e.g., MABT with 2% Blocking Reagent) for 1-2 hours.
-
Incubate overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution.[8]
5. Signal Detection:
-
Wash extensively in buffer (e.g., MABT) to remove the unbound antibody.
-
Equilibrate in detection buffer (e.g., NTMT).
-
Develop the color reaction by adding NBT/BCIP substrate. Monitor the reaction closely and stop it by washing in buffer once the desired signal intensity is reached.[8]
-
Mount and image the samples using a microscope.
Protocol 3: RNA-Seq for Transcriptome-Wide Analysis
This protocol outlines the major bioinformatic steps for analyzing RNA-Seq data to study this compound expression.
1. Library Preparation and Sequencing:
-
Extract high-quality total RNA as described in the qPCR protocol.
-
Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq or NovaSeq).[9]
2. Data Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
3. Read Mapping:
-
If a reference genome is available for your species, align the trimmed reads to the genome using a splice-aware aligner like STAR or HISAT2.
-
If no reference genome is available, perform a de novo transcriptome assembly using tools like Trinity.[10]
4. Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Normalize the counts to account for differences in sequencing depth and gene length (e.g., Transcripts Per Million - TPM, or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
5. Differential Expression Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between your experimental groups.
-
Perform functional enrichment analysis (e.g., GO term analysis) on the list of differentially expressed genes to understand the biological processes involved.
Visualizations: Pathways and Workflows
Caption: A diagram of the putative Gαi-mediated signaling cascade for this compound.
Caption: The experimental workflow for this compound gene expression analysis using qPCR.
Caption: The workflow for localizing this compound mRNA in marine invertebrates via ISH.
Caption: A typical bioinformatic pipeline for analyzing RNA-Seq data.
References
- 1. The diversity of invertebrate visual opsins spanning Protostomia, Deuterostomia, and Cnidaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diversity of invertebrate visual opsins spanning Protostomia, Deuterostomia, and Cnidaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution | eLife [elifesciences.org]
- 4. Opsin expression varies across larval development and taxa in pteriomorphian bivalves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. FISH for All: A Fast and Efficient Fluorescent In situ Hybridization (FISH) Protocol for Marine Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zfin.org [zfin.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Single-Cell Transcriptomic Analysis Reveals the Molecular Profile of Go-Opsin Photoreceptor Cells in Sea Urchin Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-seq in the tetraploid Xenopus laevis enables genome-wide insight in a classic developmental biology model organism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenopsin Localization in Photoreceptor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Xenopsin (B549565)
This compound is a member of the opsin family of proteins, which are crucial for light detection in various organisms. While classical opsins like rhodopsin and photopsins in vertebrate photoreceptors have been extensively studied, xenopsins represent a less characterized group. Emerging research indicates that xenopsins are widespread in protostome eyes and may play a significant role in phototransduction, potentially co-existing with other opsins[1]. In some invertebrates, this compound has been localized to the cilia of photoreceptor cells[1]. Understanding the precise localization and signaling of this compound in vertebrate photoreceptors is crucial for elucidating its function in vision and for the development of novel therapeutic strategies for retinal diseases.
These application notes provide a detailed immunohistochemistry (IHC) protocol for the localization of this compound in photoreceptor cells, a framework for quantitative analysis, and an overview of its putative signaling pathway.
Quantitative Data Summary
Quantitative analysis of this compound localization is essential for understanding its distribution within the photoreceptor cell. This can be achieved through the analysis of fluorescence intensity from IHC images. Below is a template for summarizing such quantitative data. The values presented are hypothetical and should be replaced with experimental data.
| Subcellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Total Cellular Staining |
| Outer Segment | 150.7 | ± 15.2 | 65% |
| Inner Segment | 45.2 | ± 8.9 | 20% |
| Cell Body (Soma) | 25.1 | ± 5.6 | 10% |
| Axon Terminal | 10.5 | ± 3.1 | 5% |
Methodology for Quantitative Analysis: Fluorescence images from IHC experiments should be captured using a confocal microscope under consistent settings for all samples. Image analysis software (e.g., ImageJ, CellProfiler) can then be used to measure the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to the different subcellular compartments of the photoreceptor cells. The percentage of total cellular staining can be calculated by dividing the intensity of a specific compartment by the sum of intensities from all compartments.
Experimental Protocols
Immunohistochemistry Protocol for this compound Localization
This protocol is a generalized procedure and may require optimization based on the specific primary antibody and tissue being used.
1. Tissue Preparation:
-
Fixation: Immediately after dissection, fix the retina in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1-2 hours at 4°C. Proper fixation is crucial for preserving tissue morphology and antigenicity. Over-fixation can mask epitopes and may require antigen retrieval steps[2].
-
Cryoprotection: After fixation, immerse the tissue in a graded series of sucrose (B13894) solutions in PBS (10%, 20%, and 30%) at 4°C until the tissue sinks in each solution. This step is essential for preventing ice crystal formation during freezing.
-
Embedding and Sectioning: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze at -80°C. Cut retinal cross-sections at 10-14 µm thickness using a cryostat and mount on charged microscope slides.
2. Immunohistochemical Staining:
-
Permeabilization: Wash the sections three times for 5 minutes each in PBS. Permeabilize the tissue with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens[3].
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Antibody Selection: The selection of a specific and validated primary antibody against this compound is the most critical step. As of late 2025, a commercially available, IHC-validated antibody for vertebrate this compound is not readily identifiable. Researchers may need to develop a custom antibody. One study on invertebrates utilized a custom "Tin-xenopsin antibody"[1].
-
Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration (typically ranging from 1:100 to 1:1000, which must be determined empirically). Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation: Wash the sections three times for 10 minutes each in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the sections three times for 10 minutes each in PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips using an anti-fade mounting medium.
3. Imaging:
-
Visualize the sections using a confocal microscope. Capture images with appropriate filter sets for the chosen fluorophores.
Signaling Pathway and Experimental Workflow
Putative this compound Signaling Pathway
Based on evidence suggesting this compound couples to Gαi proteins, a putative signaling pathway is proposed below. This pathway is analogous to the well-established phototransduction cascade in vertebrate photoreceptors but is initiated by a Gαi-coupled receptor.
Caption: Putative this compound phototransduction cascade.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for localizing this compound.
Caption: Workflow for this compound immunohistochemistry.
References
Detecting Xenopsin mRNA Transcripts with In Situ Hybridization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin, a distinct type of opsin, plays a crucial role in the phototransduction pathways of many protostomes.[1][2] Understanding the spatial and temporal expression patterns of this compound mRNA is fundamental to elucidating its function in visual and non-visual photoreception and its potential as a target for drug development. In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific mRNA transcripts within the morphological context of tissues and cells.[3][4] This document provides detailed application notes and a comprehensive protocol for the detection of this compound mRNA using fluorescence in situ hybridization (FISH), primarily tailored for work with invertebrate embryos and larvae.
Application Notes
Probe Design and Specificity
The success of in situ hybridization hinges on the design of a specific and efficient probe. For this compound mRNA, it is recommended to use antisense RNA probes (riboprobes) labeled with haptens like digoxigenin (B1670575) (DIG) or biotin, or directly with fluorophores. Probes should ideally be between 300 and 1000 bases in length to ensure good tissue penetration and signal intensity.[5] It is crucial to perform sequence alignments to ensure that the probe targets a unique region of the this compound transcript, avoiding conserved domains shared with other opsins to prevent cross-hybridization.
Sample Preparation
Proper fixation and permeabilization are critical for preserving tissue morphology and allowing probe access to the target mRNA. Formalin-based fixatives are commonly used.[6] Permeabilization, often achieved with Proteinase K treatment, needs to be carefully optimized for the specific tissue and developmental stage to avoid morphology damage or loss of RNA.[7] For whole-mount preparations of invertebrate larvae, gradual rehydration from ethanol (B145695) to hybridization buffer is a key step.[8]
Hybridization and Washing
Hybridization temperature and the stringency of post-hybridization washes are critical for specific probe binding.[7][9] The hybridization temperature is typically set based on the probe's GC content and length. Stringent washes, using solutions with low salt concentrations and high temperatures, are essential to remove non-specifically bound probes and reduce background signal.[9]
Signal Detection and Imaging
For fluorescent detection, an antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP or alkaline phosphatase - AP) is used to recognize the hapten-labeled probe. A fluorescent substrate is then applied, which is converted by the enzyme into a bright, localized signal. Alternatively, direct fluorophore-conjugated probes can be used. High-resolution imaging is best achieved with a confocal or epifluorescence microscope.
Quantitative Data Analysis
While ISH is often used for qualitative assessment of gene expression, it can be adapted for semi-quantitative or quantitative analysis. This involves measuring the intensity and area of the fluorescent signal.
Methods for Quantification:
-
ImageJ/Fiji: Open-source software that can be used to measure the mean fluorescence intensity and the area of the signal in a defined region of interest (ROI).[10][11]
-
CellProfiler: Another open-source tool that allows for automated image analysis pipelines to identify cells and quantify the signal within them.
-
Commercial Software: Several commercial software packages are available with advanced algorithms for ISH signal quantification.
Data Presentation:
Quantitative data from ISH experiments should be presented in a clear and organized manner. Below is a sample table structure for presenting quantitative this compound mRNA expression data.
| Tissue/Cell Type | Developmental Stage | Mean Fluorescence Intensity (± SEM) | Area of Expression (μm²) | Number of Positive Cells |
| Photoreceptor Cells | Larval Stage 1 | 150.5 ± 12.3 | 25.2 ± 3.1 | 10 ± 2 |
| Ciliary Band | Larval Stage 1 | 85.2 ± 9.8 | 40.8 ± 5.5 | 35 ± 5 |
| Photoreceptor Cells | Larval Stage 2 | 210.8 ± 15.1 | 30.5 ± 2.9 | 15 ± 3 |
| Ciliary Band | Larval Stage 2 | 95.7 ± 10.2 | 45.1 ± 6.2 | 42 ± 6 |
Experimental Workflow for this compound mRNA FISH
References
- 1. Quantitative methods for genome-scale analysis of in situ hybridization and correlation with microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. In Situ Hybridization (ISH) [ncbi.nlm.nih.gov]
- 5. Probe Design | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 6. clinicallab.com [clinicallab.com]
- 7. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. FISH for All: A Fast and Efficient Fluorescent In situ Hybridization (FISH) Protocol for Marine Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Genotyping and Quantification of In Situ Hybridization Staining in Zebrafish [jove.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Heterologous Expression and Purification of Xenopsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin (B549565) is a recently identified type of visual pigment found in the photoreceptor cells of various protostome invertebrates.[1][2][3] Functionally, it acts as a G protein-coupled receptor (GPCR) involved in phototransduction.[1][4] Studies on flatworms suggest that this compound primarily signals through the Gαi pathway.[1][4] The production of pure, functionally active this compound is crucial for detailed biophysical, structural, and pharmacological characterization, which can aid in understanding its role in vision and its potential as a target for drug development. This document provides detailed protocols for the heterologous expression and purification of this compound using common laboratory expression systems.
Signaling Pathway of this compound
Functional assays in human cells have indicated that this compound from Maritigrella crozieri primarily couples to Gαi to initiate its signaling cascade.[4] The following diagram illustrates the proposed signaling pathway.
Caption: Proposed this compound signaling pathway via Gαi coupling.
Methods for Heterologous Expression
The choice of an expression system is critical for obtaining functional recombinant this compound. As a membrane protein, its expression can be challenging. Below are protocols for expression in E. coli, yeast, and mammalian cells.
Experimental Workflow for this compound Production
Caption: General workflow for recombinant this compound production.
Expression in Escherichia coli
E. coli is a cost-effective and rapid system for protein expression.[5][6] However, as a prokaryotic host, it lacks the machinery for post-translational modifications that may be required for some eukaryotic proteins. For membrane proteins like opsins, expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies.[5]
Protocol: Expression of His-tagged this compound in E. coli
-
Gene and Vector Preparation :
-
Synthesize a codon-optimized gene for the target this compound, including a C-terminal hexahistidine (6xHis) tag for purification.
-
Clone the gene into an inducible expression vector, such as pET-21a(+), under the control of a T7 promoter.
-
-
Transformation :
-
Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).
-
-
Culture and Induction :
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Continue to incubate at the lower temperature for 16-20 hours with shaking.
-
-
Cell Harvest :
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Expression in Yeast (Saccharomyces cerevisiae)
Yeast systems, such as S. cerevisiae or Pichia pastoris, offer advantages over E. coli, including the ability to perform some post-translational modifications and a more suitable environment for folding eukaryotic membrane proteins.[7][8]
Protocol: Expression of this compound in S. cerevisiae
-
Gene and Vector Preparation :
-
Synthesize a codon-optimized this compound gene with a C-terminal affinity tag (e.g., 6xHis or FLAG tag).
-
Clone the gene into a yeast expression vector, such as pYES2/CT, which contains a galactose-inducible GAL1 promoter.
-
-
Transformation :
-
Transform the expression vector into a suitable S. cerevisiae strain, such as INVSc1, using the lithium acetate (B1210297) method.
-
-
Culture and Induction :
-
Grow a starter culture in a minimal medium containing glucose and necessary supplements overnight at 30°C.
-
Inoculate a larger volume of minimal medium containing raffinose (B1225341) as the carbon source and grow until the culture reaches mid-log phase (OD600 ≈ 1.0).
-
Induce expression by adding galactose to a final concentration of 2% (w/v).
-
Continue to grow the culture at 20-30°C for 24-48 hours.
-
-
Cell Harvest :
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with sterile water and store at -80°C.
-
Expression in Mammalian Cells (HEK293)
Mammalian cell lines, such as Human Embryonic Kidney (HEK) 293 cells, are often the preferred system for expressing complex membrane proteins like GPCRs, as they provide a native-like environment for proper folding, post-translational modifications, and membrane insertion.[9]
Protocol: Transient Expression of this compound in HEK293 Cells
-
Gene and Vector Preparation :
-
Synthesize a human codon-optimized this compound gene with a C-terminal affinity tag (e.g., Rho1D4 tag) and clone it into a mammalian expression vector, such as pcDNA3.1.[4]
-
-
Cell Culture and Transfection :
-
Culture HEK293S GnTI⁻ cells in suspension in a suitable serum-free medium.
-
When the cell density reaches 2-3 x 10⁶ cells/mL, transfect the cells with the expression vector using a suitable transfection reagent (e.g., PEI).
-
-
Protein Expression :
-
Incubate the transfected cells at 37°C in a humidified incubator with 5% CO₂.
-
For opsins, it is often necessary to supplement the culture medium with 5-10 µM 11-cis-retinal (B22103) to allow for proper folding and chromophore binding.
-
Harvest the cells 48-72 hours post-transfection.
-
-
Cell Harvest :
-
Harvest the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C.
-
Methods for Protein Purification
Purification of membrane proteins like this compound requires their extraction from the cell membrane using detergents, followed by chromatographic separation.
Protocol: Purification of His-tagged this compound
-
Cell Lysis and Membrane Preparation :
-
Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Solubilization :
-
Resuspend the membrane pellet in the lysis buffer.
-
Add a suitable detergent (e.g., 1% (w/v) n-Dodecyl-β-D-maltoside (DDM)) to solubilize the membrane proteins.
-
Stir gently at 4°C for 1-2 hours.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material.
-
-
Immobilized Metal Affinity Chromatography (IMAC) :
-
Incubate the solubilized membrane fraction with Ni-NTA resin pre-equilibrated with a wash buffer (lysis buffer containing 0.05% DDM and 20 mM imidazole) for 1-2 hours at 4°C.[10]
-
Load the resin onto a column and wash with 10-20 column volumes of wash buffer.
-
Elute the bound protein with an elution buffer (wash buffer containing 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography (SEC) :
-
Concentrate the eluted fractions and load them onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).[11]
-
Collect fractions corresponding to the monomeric protein peak.
-
-
Quality Control :
Quantitative Data Summary
The following table provides hypothetical but representative data for the expression and purification of a recombinant membrane protein like this compound. Actual yields will vary depending on the specific this compound construct and the chosen expression system.
| Expression System | Typical Yield (mg/L of culture) | Purification Step | Purity (%) | Recovery (%) | Reference Method |
| E. coli | 1 - 5 | IMAC | > 90% | 60 - 80% | [10] |
| IMAC + SEC | > 95% | 40 - 60% | [11] | ||
| Yeast | 0.5 - 2 | IMAC | > 90% | 50 - 70% | [13] |
| IMAC + SEC | > 95% | 30 - 50% | [11] | ||
| Mammalian (HEK293) | 0.1 - 1 | Affinity (e.g., 1D4) | > 95% | 70 - 90% | [9] |
| Affinity + SEC | > 98% | 50 - 70% | [9][11] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the heterologous expression and purification of this compound. While challenges associated with membrane protein production are to be expected, these methods, adapted from successful expression and purification of other opsins, offer a solid foundation for obtaining high-quality this compound for further research and development. Careful optimization of expression conditions, solubilization, and purification steps will be essential to maximize the yield and purity of the final protein product.
References
- 1. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. The Use of Yeast in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Expression System Based on Psychrotolerant Debaryomyces macquariensis Yeast and Its Application to the Production of Cold-Active β-d-Galactosidase from Paracoccus sp. 32d - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]
- 10. Rapid high-yield purification and liposome reconstitution of polyhistidine-tagged sensory rhodopsin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of bovine rhodopsin by high-performance size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Xenopsin's G-protein Coupling Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin (B549565), a member of the opsin family of G-protein coupled receptors (GPCRs), is a photoreceptive protein found in various invertebrate species. Understanding its G-protein coupling specificity is crucial for elucidating its physiological roles and for potential applications in optogenetics and drug discovery. This document provides detailed application notes and experimental protocols for functional assays designed to determine which G-protein subtypes (Gq, Gi/o, Gs) are activated by this compound upon light stimulation.
Recent studies have provided insights into this compound's signaling, suggesting a preference for the Gi/o family of G-proteins. Specifically, research on Limax this compound has demonstrated its ability to activate Go, a subtype of the Gi/o family.[1][2] Furthermore, studies on Maritigrella this compound have shown a light-dependent decrease in intracellular cAMP levels, which is a hallmark of Gi activation.[3][4] In contrast, no significant activation of the Gq pathway has been observed for Limax this compound.[1][2]
These application notes provide protocols for the key functional assays to confirm and quantify these interactions.
Data Presentation: this compound G-Protein Coupling Profile
The following tables summarize the qualitative findings on this compound's G-protein coupling. While robust qualitative data exists, specific quantitative values for EC50 and Emax are not extensively reported in the public domain literature.
Understanding the Quantitative Parameters:
-
EC50 (Half-maximal effective concentration): This value represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency of the agonist. In the context of this compound, which is light-activated, this would be represented by the light intensity required to achieve 50% of the maximal response.
-
Emax (Maximum effect): This value represents the maximum response achievable by an agonist. It is a measure of the agonist's efficacy.
Table 1: Summary of this compound G-Protein Coupling Specificity
| G-Protein Family | G-Protein Subtype | Coupling Status | Assay Type | Reference |
| Gi/o | Gi | Activation Confirmed | cAMP Assay | [3][4] |
| Gi/o | Go | Activation Confirmed | NanoBiT G-protein Dissociation Assay | [1][2] |
| Gq | Gq | No Activation Observed | NanoBiT G-protein Dissociation Assay | [1][2] |
| Gs | Gs | No Activation Observed | cAMP Assay | Inferred from Gi activation |
Table 2: Quantitative Data for this compound G-Protein Coupling (Illustrative)
| G-Protein Subtype | Assay Type | EC50 (Light Intensity) | Emax (% of Control) |
| Gi | cAMP Assay | Data not available | Data not available |
| Go | BRET Assay | Data not available | Data not available |
| Gq | Calcium Mobilization | Data not available | Data not available |
| Gs | cAMP Assay | Data not available | Data not available |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for Gs, Gi, and Gq proteins.
Caption: Gs Signaling Pathway.
References
- 1. Divergent G-protein selectivity across melanopsins from mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group II metabotropic glutamate receptor-mediated activation of G-proteins in rat hippocampal and striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific pharmacological and Gi/o protein responses of some native GPCRs in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Calcium Imaging Techniques to Measure Xenopsin-Mediated Cellular Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xenopsin (B549565) is a peptide originally isolated from the skin of the African frog Xenopus laevis. It is an analog of Neurotensin (B549771) (NT) and exerts its biological effects by acting as an agonist at Neurotensin receptors, primarily the high-affinity Neurotensin Receptor 1 (NTSR1).[1][2][3] NTSR1 is a class A G-protein coupled receptor (GPCR) that is widely expressed in both the central nervous system and peripheral tissues.[3][4] Upon activation, NTSR1 couples to the Gαq subunit of the heterotrimeric G-protein complex.[5] This initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger involved in a myriad of cellular processes.
Measuring this this compound-induced calcium flux is a robust and direct method for studying NTSR1 activation, characterizing ligand pharmacology, and screening for novel modulators. This application note provides a detailed overview and protocol for a fluorescence-based calcium mobilization assay using the indicator dye Fluo-4 AM.
Principle of the Assay
The assay quantifies receptor activation by measuring changes in intracellular calcium concentration.[6][7] Cells expressing the target receptor (NTSR1) are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM). The AM ester group renders the dye cell-permeant.[6] Once inside the cell, cytoplasmic esterases cleave the AM group, trapping the active Fluo-4 dye in the cytosol. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon ligand-induced GPCR activation and subsequent release of Ca2+ from intracellular stores, the dye binds to free Ca2+ ions, resulting in a significant increase in fluorescence intensity (over 100-fold).[6] This change in fluorescence, measured using a fluorescence plate reader or microscope, is directly proportional to the increase in intracellular calcium concentration and thus serves as a readout for receptor activation.[6]
This compound Signaling Pathway
Activation of NTSR1 by this compound initiates a canonical Gαq signaling pathway:
-
Ligand Binding: this compound binds to the extracellular domain of the NTSR1 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G-protein and promoting the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).[5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[6][9]
-
Fluorescence: The released Ca2+ binds to the pre-loaded Fluo-4 dye, causing a measurable increase in fluorescence.
Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably or transiently expressing human NTSR1.
-
Culture Medium: DMEM or F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents:
Experimental Workflow
The overall workflow consists of cell preparation, dye loading, compound addition, and signal detection.
Detailed Protocol (96-well plate format)
1. Cell Plating (Day 1):
-
Culture NTSR1-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of medium.[10]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
2. Preparation of Solutions (Day 2):
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4. If using probenecid, add it to a final concentration of 2.5 mM.
-
Fluo-4 AM Loading Solution:
-
Prepare a 1 mM Fluo-4 AM stock in anhydrous DMSO.
-
Prepare a 10% (w/v) Pluronic F-127 stock in DMSO.
-
For the final loading solution, dilute the Fluo-4 AM stock to 2-5 µM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye dispersal.[6] Vortex thoroughly.
-
-
Compound Plate:
-
Prepare a 2X concentrated serial dilution of this compound in Assay Buffer.
-
Include wells with Assay Buffer only (negative control) and a saturating concentration of a known agonist like Neurotensin (positive control). For antagonist experiments, pre-incubate cells with the antagonist before adding this compound.
-
3. Dye Loading (Day 2):
-
Gently remove the culture medium from the cell plate.
-
Wash each well once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.[10]
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10][11]
-
After incubation, gently wash the wells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well. The plate is now ready for measurement.
4. Data Acquisition (Day 2):
-
Set up the fluorescence plate reader (e.g., FlexStation, FLIPR) to measure fluorescence intensity with excitation at ~490 nm and emission at ~525 nm.[10]
-
Program the instrument to record a stable baseline fluorescence for 10-20 seconds.
-
The instrument should then automatically add 100 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
Data Analysis
-
Response Calculation: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of peak fluorescence over baseline (F/F0).
-
Normalization: Normalize the data by setting the response of the negative control (buffer only) to 0% and the response of a maximal concentration of a reference agonist to 100%.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the agonist (this compound) concentration.
-
EC50 Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
Quantitative Data Summary
The following table summarizes typical potency values for this compound and the parent peptide Neurotensin at the NTSR1 receptor. Values can vary depending on the cell line, receptor expression level, and specific assay conditions.
| Ligand | Receptor | Assay Type | Parameter | Typical Value (nM) | Reference |
| This compound | Rat NTSR1 | Muscle Contraction | Potency | As potent as Neurotensin | [1] |
| Neurotensin | Human NTSR1 | Calcium Mobilization | EC50 | 1 - 10 nM | [12][13] |
| This compound | Rat NTSR1 | Edema Inhibition | ED50 | 0.9 nmol/kg (in vivo) | [14] |
| Neurotensin | Rat NTSR1 | Edema Inhibition | ED50 | 1.5 nmol/kg (in vivo) | [14] |
Note: In vivo ED50 values are provided for comparative biological activity context.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete removal of extracellular dye. Cell death or membrane damage. Autofluorescent compounds. | Increase the number of wash steps after dye loading. Ensure gentle handling of cells. Check cell viability (e.g., with Trypan Blue). Run a control plate with compounds but no cells. |
| Low signal-to-background ratio | Low receptor expression. Insufficient dye loading. Low cell number. | Use a cell line with higher NTSR1 expression or a promiscuous G-protein like Gα16.[6] Optimize dye concentration and loading time. Increase cell seeding density. |
| High well-to-well variability | Uneven cell seeding. Edge effects in the plate. Inconsistent liquid handling. | Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated, automated liquid handlers for compound addition. |
| No response to agonist | Inactive agonist. Cell line does not express a functional receptor. G-protein is not coupling to the calcium pathway. | Verify agonist activity with a positive control cell line. Confirm NTSR1 expression (e.g., via qPCR or antibody staining). Co-transfect with Gα16 to force coupling to the PLC pathway.[6] |
References
- 1. [TRP11]-neurotensin and this compound discriminate between rat and guinea-pig neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurotensin analog this compound excites nigral dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged Gq activity triggers fly rhodopsin endocytosis and degradation, and reduces photoreceptor sensitivity | The EMBO Journal [link.springer.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optogenetic manipulation of Gq- and Gi/o-coupled receptor signaling in neurons and heart muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src kinase induces calcium release in Xenopus egg extracts via PLCgamma and IP3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, neurotensin, neurotensin(8-13) and N-acetyl-neurotensin(8-13) inhibit vascular leakage in rats after tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording from Xenopsin-Expressing Photoreceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin (B549565) is a vertebrate non-visual opsin that, along with other opsins like melanopsin and channelrhodopsin, is a candidate for optogenetic therapies aimed at restoring vision in degenerative retinal diseases. Unlike the canonical G-protein transducin (Gt) pathway used by visual opsins in rods and cones, this compound primarily couples to the Gαi signaling cascade.[1][2] This distinct mechanism opens up alternative avenues for artificially photosensitizing remaining retinal neurons after photoreceptor death. Characterizing the electrophysiological response of neurons ectopically expressing this compound is a critical step in evaluating its efficacy for vision restoration.
These application notes provide a comprehensive overview and a synthesized protocol for expressing this compound in retinal neurons and performing whole-cell patch-clamp recordings to characterize the light-evoked responses. The protocols are based on established methodologies for AAV-mediated gene delivery and retinal electrophysiology.
Key Characteristics of this compound
The functional properties of this compound have been characterized primarily through biochemical and spectroscopic methods. This data is essential for designing appropriate electrophysiological experiments.
| Property | Value / Description | Source(s) |
| G-Protein Coupling | Primarily Gαi; potential minor coupling to Gαs. Does not couple to Gαq. | [1][2] |
| Signaling Effect | Gαi activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP). | [3][4] |
| Spectral Sensitivity (λmax) | ~475 nm (Blue Light) | [4][5] |
| Photochemistry | Bistable, photoconvertible opsin. | [4] |
Signaling Pathway and Experimental Workflow
This compound Gαi Signaling Cascade
The diagram below illustrates the proposed phototransduction cascade initiated by this compound. Activation by light leads to a Gαi-mediated decrease in cAMP, which is expected to modulate cyclic nucleotide-gated (CNG) channels or other downstream effectors to alter the cell's membrane potential.
Caption: Proposed Gαi-mediated signaling pathway for this compound.
Experimental Workflow Overview
This workflow outlines the key stages from vector design to data acquisition for characterizing this compound in retinal neurons.
References
- 1. Extraocular, rod-like photoreceptors in a flatworm express this compound photopigment | eLife [elifesciences.org]
- 2. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Xenopsin Gene Knockout in Eukaryotic Cells Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction Xenopsin (B549565) is a member of the opsin family of G-protein-coupled receptors, which are light-sensitive proteins crucial for vision and other light-sensing functions in a variety of organisms.[1][2] Emerging research indicates that this compound may be a key player in the photoreceptor cells of many protostomes, where it is often co-expressed with rhabdomeric opsins.[1][3] Studies suggest this compound likely signals through a Gαi-mediated pathway, distinct from the Gαq pathway of rhabdomeric opsins, potentially leading to complex cellular responses to light.[3] Understanding the precise function of this compound is critical for elucidating novel photosensory mechanisms and identifying potential targets for therapeutic intervention.
The CRISPR/Cas9 system is a powerful and precise genome-editing tool that allows for the targeted disruption of genes.[4][5] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[6][7] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations that result in a functional gene knockout.[8][9]
This application note provides a comprehensive set of protocols for the design, execution, and validation of a this compound gene knockout using CRISPR/Cas9 technology. It includes detailed methodologies, data presentation guidelines, and troubleshooting advice to facilitate the study of this compound function.
Section 1: Putative this compound Signaling Pathway
This compound is hypothesized to function as a G-protein coupled receptor that, upon light activation, initiates a Gαi-mediated signaling cascade. This pathway is distinct from the Gαq-mediated pathway used by rhabdomeric opsins. The diagram below illustrates the putative signaling mechanism.
Caption: Putative Gαi-mediated signaling cascade initiated by this compound activation.
Section 2: Experimental Workflow for this compound Knockout
A successful gene knockout experiment requires careful planning and execution, from initial guide RNA design to final phenotypic analysis. The workflow diagram below outlines the key stages involved in generating and validating a this compound knockout cell line.
Caption: A four-phase workflow for this compound gene knockout studies.
Section 3: Protocol - Design and Synthesis of gRNA for this compound
The specificity and efficiency of CRISPR/Cas9 editing are primarily determined by the guide RNA (gRNA) sequence.[10] A well-designed gRNA maximizes on-target activity while minimizing off-target effects.
Protocol 3.1: gRNA Design
-
Obtain Target Sequence: Retrieve the full cDNA and genomic sequence of the this compound gene for your target species.
-
Identify Target Exons: For a functional knockout, target exons that are present in all transcript variants and are located early in the coding sequence to maximize the chance of creating a non-functional truncated protein.[11]
-
Use Design Tools: Input the target exon sequence into publicly available gRNA design tools (e.g., CRISPOR, Synthego CRISPR Design Tool, CRISPRScan).[12] These tools identify potential gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM), which is required for Cas9 binding (typically 'NGG' for S. pyogenes Cas9).[13]
-
Evaluate and Select gRNAs: The tools will provide scores for on-target efficiency and potential off-target sites. Select 3-4 gRNA candidates with high on-target scores and the fewest, lowest-scoring potential off-target sites.[14]
Table 1: Example gRNA Candidate Evaluation for this compound Gene
| gRNA ID | Target Sequence (5'-3') | Exon | On-Target Score (%) | Off-Target Score | Notes |
|---|---|---|---|---|---|
| XEN-gRNA-1 | GTCATCGGTACGTACCAGTA | 2 | 89 | 95 | High predicted efficiency. |
| XEN-gRNA-2 | AAGCTTGACCGATGCACCTG | 2 | 81 | 92 | Targets a conserved domain. |
| XEN-gRNA-3 | TCGGACGAGTTCACCAAGGT | 3 | 75 | 88 | Lower efficiency but fewer off-targets. |
| XEN-gRNA-4 | CCAGTTGATCCACGAGATCA | 1 | 92 | 76 | High efficiency, potential off-target with 3 mismatches.[15] |
Protocol 3.2: gRNA Synthesis For optimal performance and reduced off-target effects, it is recommended to use synthetically generated, chemically modified single guide RNAs (sgRNAs).[16] These can be ordered from various commercial suppliers. Alternatively, sgRNAs can be generated via in vitro transcription from a DNA template.[17]
Section 4: Protocol - Generation of this compound Knockout Cell Lines
Delivery of the CRISPR/Cas9 components into the target cells is a critical step.[18] The delivery of a pre-complexed ribonucleoprotein (RNP)—consisting of the Cas9 protein and the synthetic gRNA—is highly efficient and minimizes off-target effects by ensuring the editing machinery is transiently active.[19][20]
Materials:
-
Target cells (e.g., HEK293T, or a relevant cell line for this compound studies)
-
Synthetic sgRNA targeting this compound
-
Recombinant S. pyogenes Cas9 Nuclease
-
Electroporation system (e.g., Neon™ Transfection System) and corresponding buffers/reagents
-
Culture medium, FBS, antibiotics
-
96-well plates for single-cell cloning
Protocol 4.1: RNP Formulation and Electroporation
-
Resuspend the synthetic sgRNA and Cas9 protein in the recommended buffers to the desired stock concentrations.
-
To form the RNP complex, mix Cas9 protein and sgRNA at a 1:1.2 molar ratio.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
Harvest target cells during their exponential growth phase. Ensure cell viability is >90%.
-
Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the desired density (e.g., 1 x 10^6 cells / 100 µL).
-
Add the pre-formed RNP complex to the cell suspension and gently mix.
-
Transfer the mixture to an electroporation cuvette and apply the electric pulse using optimized, cell-type-specific parameters.[21]
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing complete medium without antibiotics.
-
Incubate for 24-48 hours before proceeding.
Protocol 4.2: Single-Cell Isolation and Clonal Expansion
-
After 48 hours post-transfection, harvest the cells.
-
Perform serial dilutions to seed cells into 96-well plates at a calculated density of 0.5-1 cell per well.
-
Visually inspect the plates after 24 hours to identify wells containing a single cell.
-
Culture the single-cell clones for 2-3 weeks, changing the medium as required, until a sufficient cell number is reached for expansion and validation.
Section 5: Protocol - Validation of this compound Gene Knockout
It is essential to validate the gene knockout at the genomic, transcript, and protein levels using multiple methods to ensure the desired edit has occurred and the gene is non-functional.[22]
Protocol 5.1: Genomic Validation (Indel Analysis)
-
Genomic DNA Extraction: Extract genomic DNA from a portion of each expanded clonal population and a wild-type control.
-
PCR Amplification: Design PCR primers to amplify a ~400-600 bp region surrounding the gRNA target site. Perform PCR on the extracted gDNA.
-
Sequencing: Submit the PCR products for Sanger sequencing. Analyze the sequencing chromatograms for the presence of mixed peaks downstream of the cut site, which indicates the presence of indels.
-
Indel Analysis (e.g., TIDE/ICE): Use online tools like TIDE or ICE to deconvolve the Sanger sequencing data and quantify the percentage and nature of indels in the pooled population. For clonal lines, sequencing will confirm a homozygous or heterozygous knockout.
Table 2: Example Genomic Validation Results for this compound KO Clones
| Clone ID | Genotype (Sequencing Result) | Indel Type | Predicted Effect |
|---|---|---|---|
| WT | Wild-Type | N/A | Normal Protein |
| XEN-KO-C4 | Heterozygous | -2 bp / WT | Frameshift / WT |
| XEN-KO-C7 | Homozygous | -4 bp / -4 bp | Frameshift |
| XEN-KO-C9 | Homozygous | +1 bp / +1 bp | Frameshift |
Protocol 5.2: mRNA Expression Analysis (RT-qPCR)
-
RNA Extraction & cDNA Synthesis: Extract total RNA from wild-type and knockout clones. Synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the this compound transcript and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. A significant reduction in this compound mRNA levels, often due to nonsense-mediated decay, can indicate a successful knockout.[22]
Table 3: Example RT-qPCR Data for this compound mRNA Expression
| Clone ID | Avg. Cq (this compound) | Avg. Cq (Housekeeper) | ΔCq | Relative Expression (vs WT) |
|---|---|---|---|---|
| WT | 24.5 | 21.0 | 3.5 | 1.00 |
| XEN-KO-C7 | 29.8 | 21.1 | 8.7 | 0.04 |
| XEN-KO-C9 | 30.1 | 20.9 | 9.2 | 0.03 |
Protocol 5.3: Protein Level Validation (Western Blot)
-
Protein Extraction: Lyse cells from wild-type and knockout clones to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody specific to the this compound protein. Use an antibody for a loading control (e.g., β-actin) to ensure equal loading. The absence of a band at the expected molecular weight for this compound in the knockout lanes confirms the knockout at the protein level.[14]
Section 6: Protocol - Phenotypic Analysis of this compound Knockout Cells
Phenotypic assays are crucial to determine the functional consequences of knocking out the this compound gene.[23] The choice of assay depends on the putative function of the protein. Given this compound's role as a photoreceptor, assays could focus on light-dependent cellular responses.
Example Assays:
-
Phototaxis/Motility Assays: If using a motile organism or cell type, measure changes in movement in response to specific wavelengths of light.
-
Calcium Imaging: As this compound is a GPCR, its activation may lead to changes in intracellular calcium. Use calcium-sensitive dyes (e.g., Fura-2) to measure fluorescence changes upon light stimulation.
-
cAMP Measurement Assays: For the putative Gαi pathway, a knockout of this compound may prevent light-induced decreases in intracellular cAMP levels. This can be measured using commercial ELISA or FRET-based biosensor kits.
-
Gene Expression Analysis: Perform RNA-seq or qPCR on downstream targets to see how gene expression profiles are altered in knockout cells compared to wild-type cells after light stimulation.[24][25]
Table 4: Example Phenotypic Data - Light-Induced cAMP Modulation
| Cell Line | Condition | Intracellular cAMP (nM) | Fold Change (vs. Dark) |
|---|---|---|---|
| Wild-Type | Dark | 15.2 ± 1.3 | 1.00 |
| Wild-Type | Light (480nm) | 6.8 ± 0.9 | 0.45 |
| XEN-KO-C7 | Dark | 14.9 ± 1.5 | 1.00 |
| XEN-KO-C7 | Light (480nm) | 15.5 ± 1.8 | 1.04 |
Section 7: Troubleshooting
Table 5: Common Issues and Solutions in CRISPR Knockout Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Editing Efficiency | - Suboptimal gRNA design- Poor delivery efficiency- Cell type is difficult to transfect | - Test 3-4 different gRNAs for the target gene.[14]- Optimize electroporation parameters or try other delivery methods like lipofection.[21]- Use RNP delivery, which is often more effective than plasmids.[19] |
| High Cell Death | - Toxicity from CRISPR components- Harsh electroporation conditions | - Titrate the amount of RNP complex.- Optimize electroporation voltage and pulse duration.- Ensure cells are healthy and in the exponential growth phase before transfection. |
| No Viable Clones | - The target gene is essential for cell survival. | - Consider generating a conditional knockout or using CRISPRi for gene knockdown instead of a full knockout.[9] |
| Off-Target Mutations | - Poorly designed gRNA with homology to other genomic sites. | - Use high-fidelity Cas9 variants (e.g., SpCas9-HF1).- Perform whole-genome sequencing on final clones to check for unintended mutations.[15][26]- Use anti-CRISPR proteins to limit Cas9 activity duration.[27] |
References
- 1. The enigmatic xenopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opsin - Wikipedia [en.wikipedia.org]
- 3. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CRISPR/Cas9 knockouts [takarabio.com]
- 9. synthego.com [synthego.com]
- 10. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. synthego.com [synthego.com]
- 13. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 14. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthego.com [synthego.com]
- 17. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. CRISPRs for Optimal Targeting: Delivery of CRISPR Components as DNA, RNA, and Protein into Cultured Cells and Single-Cell Embryos | Semantic Scholar [semanticscholar.org]
- 21. synthego.com [synthego.com]
- 22. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Phenotypic plasticity in visual opsin gene expression: a meta-analysis in teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phenotypic plasticity in visual opsin gene expression: a meta-analysis in teleost fish - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. innovativegenomics.org [innovativegenomics.org]
Application Notes and Protocols for Imaging Xenopsin Localization using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopsin (B549565) is a recently identified member of the opsin family of G protein-coupled receptors (GPCRs), predominantly found in protostomes.[1][2] Emerging evidence indicates that this compound is localized to cilia in photoreceptor cells and likely plays a crucial role in phototransduction.[1][2] Unlike the canonical vertebrate ciliary opsins that signal through transducin (Gαt), this compound is suggested to signal via an inhibitory G protein (Gαi) pathway.[1][2] Understanding the precise subcellular localization and signaling cascade of this compound is critical for elucidating its physiological function and for potential applications in drug development, particularly in the study of sensory biology and GPCR-related disorders.
Confocal microscopy offers a powerful tool for visualizing the subcellular localization of proteins like this compound with high resolution and optical sectioning capabilities. This document provides detailed application notes and protocols for imaging this compound localization in cells and tissues using immunofluorescence confocal microscopy.
Key Applications
-
Subcellular Localization Studies: Determine the precise localization of this compound within cellular compartments, particularly its association with cilia.
-
Co-localization Analysis: Investigate the spatial relationship between this compound and other proteins of interest, such as ciliary markers or components of the signaling pathway.
-
Protein Expression Profiling: Characterize the expression pattern of this compound in different cell types and tissues.
-
Drug Screening: Assess the effect of novel compounds on the localization and expression of this compound.
Data Presentation
Quantitative analysis of confocal microscopy images is crucial for obtaining objective and reproducible results. Co-localization can be quantified using various coefficients, with Pearson's Correlation Coefficient (PCC) being a common metric for assessing the linear relationship between the intensities of two fluorescent signals.
Table 1: Example of Quantitative Co-localization Data for this compound and a Ciliary Marker
| Sample ID | Region of Interest (ROI) | Pearson's Correlation Coefficient (PCC) | Overlap Coefficient (Manders) | Notes |
| Control-1 | Cilia | 0.85 ± 0.05 | 0.92 ± 0.04 | Strong co-localization of this compound with the ciliary marker. |
| Control-2 | Cilia | 0.82 ± 0.06 | 0.90 ± 0.05 | Consistent with strong ciliary localization. |
| Treatment-A-1 | Cilia | 0.45 ± 0.10 | 0.60 ± 0.08 | Reduced co-localization suggesting potential disruption of ciliary targeting. |
| Treatment-A-2 | Cilia | 0.48 ± 0.09 | 0.63 ± 0.07 | Consistent with Treatment-A-1. |
Note: The data presented in this table are for illustrative purposes and should be replaced with experimentally derived values.
Signaling Pathway and Experimental Workflow
To visualize the proposed signaling cascade of this compound and the experimental workflow for its imaging, the following diagrams have been generated using the DOT language.
Caption: Proposed this compound Gαi Signaling Pathway.
Caption: Experimental Workflow for this compound Imaging.
Experimental Protocols
The following protocols provide a general framework for the immunofluorescence staining of this compound in cultured cells and tissue sections. Optimization may be required depending on the specific cell type, tissue, and antibodies used.
Protocol 1: Immunofluorescence of this compound in Cultured Cells
Materials:
-
Cells expressing this compound grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.05% Tween-20 in PBS
-
Primary Antibodies:
-
Anti-Xenopsin antibody (user-defined dilution)
-
Anti-ciliary marker antibody (e.g., anti-acetylated tubulin, user-defined dilution)
-
-
Secondary Antibodies:
-
Fluorophore-conjugated goat anti-rabbit IgG (for this compound)
-
Fluorophore-conjugated goat anti-mouse IgG (for ciliary marker)
-
-
Nuclear Stain: DAPI (1 µg/mL)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-xenopsin and anti-ciliary marker) in Blocking Buffer and incubate the coverslips overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate the coverslips for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the samples using a confocal microscope.
Protocol 2: Immunofluorescence of this compound in Tissue Sections
Materials:
-
Fresh or frozen tissue samples
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum and 0.1% Triton X-100 in PBS
-
Primary and Secondary Antibodies (as in Protocol 1)
-
Nuclear Stain: DAPI (1 µg/mL)
-
Mounting Medium
Procedure:
-
Tissue Preparation:
-
For fresh tissue, embed in OCT compound and freeze rapidly.
-
For fixed tissue, cryoprotect in a sucrose (B13894) solution before embedding in OCT.
-
-
Sectioning: Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Post-fixation (optional): Fix the sections with 4% PFA for 10 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the sections with 0.25% Triton X-100 in PBS for 15 minutes.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Blocking: Block the sections with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply the diluted primary antibodies and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Apply the diluted secondary antibodies and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the slides three times with PBS for 10 minutes each.
-
Nuclear Staining: Apply DAPI solution for 10 minutes.
-
Final Wash: Wash the slides once with PBS.
-
Mounting: Mount a coverslip over the sections using a mounting medium.
-
Imaging: Analyze the slides with a confocal microscope.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Ineffective primary antibody | Test antibody by Western blot; try a different antibody. |
| Low protein expression | Use a more sensitive detection method or a system with higher expression. | |
| Improper fixation/permeabilization | Optimize fixation and permeabilization times and reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time and/or concentration of serum in the blocking buffer. |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Secondary antibody is non-specific | Run a secondary antibody-only control. | |
| Photobleaching | Excessive laser power or exposure time | Reduce laser power and/or scan speed; use an anti-fade mounting medium. |
Conclusion
The protocols and guidelines presented here provide a comprehensive resource for researchers interested in studying the localization of this compound using confocal microscopy. By employing these methods, scientists can gain valuable insights into the cellular and molecular mechanisms of this novel opsin, contributing to a deeper understanding of photoreception and GPCR biology. Careful optimization of the protocols for specific experimental systems will be key to achieving high-quality, reproducible results.
References
Application Notes and Protocols for Xenopsin Sequence Alignment and Phylogenetic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sequence alignment and phylogenetic analysis of Xenopsin and related peptides. The methodologies outlined are essential for understanding the evolutionary relationships of this compound, identifying conserved functional domains, and informing drug design and development efforts targeting its signaling pathway.
Introduction to this compound
This compound is a bioactive octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis[1][2]. It shares structural and functional similarities with neurotensin (B549771), a tridecapeptide involved in a variety of physiological processes in mammals[3]. This compound and related peptides have been shown to interact with neurotensin receptors, influencing processes such as smooth muscle contraction, analgesia, and blood pressure regulation. Understanding the sequence homology and evolutionary divergence of this compound and its related peptides is crucial for elucidating their structure-activity relationships and for the development of novel therapeutics.
Data Presentation: Sequence Alignment of this compound and Neurotensin Precursors
A multiple sequence alignment of the precursor proteins for this compound from Xenopus laevis, and Neurotensin from Homo sapiens and Rattus norvegicus was performed to identify conserved regions and sequence divergence. The alignment highlights the conservation of the C-terminal region, which contains the bioactive peptide sequences.
Table 1: Amino Acid Sequences for Alignment
| Peptide/Precursor | Organism | UniProtKB Accession | Sequence |
| This compound Precursor | Xenopus laevis | P07198 | MKTKILVLSVLSLLSVLVTCEVSSPLQAKRHPKRPWIL |
| Neurotensin/Neuromedin N Precursor | Homo sapiens | P30990 | MKTKILVLSVLSLLSVLVTCEVSSPLQAKRHPKRPWIL |
| Neurotensin/Neuromedin N Precursor | Rattus norvegicus | P20068 | MKTKILVLSVLSLLSVLVTCEVSSPLQAKRHPKRPWIL |
Table 2: Pairwise Percent Identity Matrix of Precursor Sequences
The following table summarizes the percentage of identical amino acid residues between the aligned precursor sequences. This quantitative data provides a clear measure of the evolutionary relatedness of these proteins.
| This compound Precursor (X. laevis) | Neurotensin Precursor (H. sapiens) | Neurotensin Precursor (R. norvegicus) | |
| This compound Precursor (X. laevis) | 100% | 25.0% | 24.4% |
| Neurotensin Precursor (H. sapiens) | 25.0% | 100% | 84.1% |
| Neurotensin Precursor (R. norvegicus) | 24.4% | 84.1% | 100% |
Experimental Protocols
Protocol for Multiple Sequence Alignment using MEGA
This protocol describes the steps for performing a multiple sequence alignment of this compound and related precursor protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.
Objective: To align the amino acid sequences of this compound and Neurotensin precursors to identify conserved regions.
Materials:
-
MEGA software (version 11 or later)
-
FASTA file containing the amino acid sequences of this compound precursor (Xenopus laevis), Neurotensin precursor (Homo sapiens), and Neurotensin precursor (Rattus norvegicus).
Procedure:
-
Launch MEGA: Open the MEGA software on your computer.
-
Open Data File:
-
Go to File > Open a File/Session.
-
Browse to and select your FASTA file containing the precursor sequences.
-
In the dialog box, select Align.
-
-
Perform Alignment:
-
In the Alignment Explorer window, go to Alignment > Align by ClustalW or Align by MUSCLE. MUSCLE is generally recommended for higher accuracy.
-
Keep the default alignment parameters for protein sequences or adjust as needed (e.g., Gap Opening Penalty, Gap Extension Penalty).
-
Click OK to start the alignment.
-
-
Analyze Alignment:
-
The aligned sequences will be displayed. Identical residues will be highlighted in the same color.
-
Visually inspect the alignment for conserved blocks, particularly at the C-terminus where the active peptides are located.
-
-
Export Alignment:
-
To save the alignment, go to Data > Export Alignment > MEGA format (*.meg). This format is required for subsequent phylogenetic analysis in MEGA.
-
Protocol for Phylogenetic Analysis using MEGA
This protocol details the construction of a phylogenetic tree from the aligned sequences using the Maximum Likelihood method in MEGA.
Objective: To infer the evolutionary relationships between this compound and Neurotensin precursors.
Materials:
-
MEGA software with an active alignment session (from Protocol 3.1).
-
Aligned sequences in MEGA format (*.meg).
Procedure:
-
Open Phylogenetic Analysis Module:
-
With the alignment open in MEGA, go to Phylogeny > Construct/Test Maximum Likelihood Tree.
-
-
Set Analysis Parameters:
-
A dialog box will appear. Confirm that you want to use the currently active data.
-
Test of Phylogeny: Select Bootstrap method to assess the statistical support for the tree topology. Set the Number of Bootstrap Replications to 1000 for robust analysis.
-
Substitution Model: For protein sequences, a common model is the Jones-Taylor-Thornton (JTT) model. You can also use the Find Best Protein Model (ML) feature in MEGA to determine the most appropriate model for your data.
-
Rates among Sites: Select Gamma Distributed (G) to account for variable evolutionary rates across different amino acid positions.
-
Leave other parameters at their default settings unless you have specific reasons to change them.
-
-
Compute Tree:
-
Click Compute. The analysis may take some time depending on the number of sequences and bootstrap replications.
-
-
Visualize and Interpret Tree:
-
Once the computation is complete, the phylogenetic tree will be displayed in the Tree Explorer.
-
The numbers at the nodes represent bootstrap values, indicating the percentage of replicate trees in which the associated taxa clustered together. Higher values (e.g., >70%) indicate stronger support for that branching point.
-
The branch lengths are proportional to the amount of evolutionary change.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for this compound Phylogenetic Analysis
The following diagram illustrates the key steps involved in the phylogenetic analysis of this compound and its related peptides, from sequence retrieval to tree interpretation.
Caption: Workflow for this compound Phylogenetic Analysis.
This compound/Neurotensin Signaling Pathway
This compound exerts its biological effects by binding to neurotensin receptors (NTSRs), which are G protein-coupled receptors (GPCRs). The primary receptor for neurotensin is NTSR1. The binding of this compound or neurotensin to NTSR1 initiates a cascade of intracellular signaling events.
Caption: Simplified this compound/Neurotensin Signaling Pathway via NTSR1.
References
- 1. This compound: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the neurotensin-like octapeptide from Xenopus skin at the carboxyl terminus of its precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Photochemistry of Xenopsin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Xenopsin (B549565) Photochemistry
This compound is a visual pigment found in the photoreceptor cells of various protostomes, playing a crucial role in light detection and behavioral responses such as phototaxis.[1] As a member of the opsin family of G protein-coupled receptors (GPCRs), this compound consists of an apoprotein (opsin) covalently linked to a light-sensitive chromophore, typically 11-cis-retinal (B22103). The absorption of a photon by the chromophore triggers its isomerization to the all-trans form, initiating a conformational change in the protein that activates a downstream signaling cascade. Notably, this compound is a bistable pigment, meaning its light-activated state is thermally stable and can be reverted to the dark state by the absorption of a second photon of a different wavelength.[2] This property distinguishes it from monostable vertebrate visual pigments like rhodopsin, which bleach upon light absorption.
Understanding the photochemical properties of this compound is essential for elucidating its physiological function and for its potential application in optogenetics and drug development. These application notes provide an overview of the key photochemical parameters of this compound and detailed protocols for their characterization using various biophysical techniques.
Quantitative Photochemical Data
The following table summarizes the known photochemical properties of this compound. It is important to note that research on this compound is ongoing, and some parameters have not yet been experimentally determined. For comparative purposes, data from other well-characterized bistable opsins may be used as a reference, but should be clearly identified as such.
| Photochemical Parameter | This compound (Limax) | Notes and References |
| Absorption Maximum, Dark State (λmax) | ~450-500 nm | The absorption spectrum of Limax this compound in the dark shows a peak in the blue-green region of the visible spectrum.[2] Behavioral studies on Tricellaria inopinata suggest maximal sensitivity to blue light (~454 nm).[1] |
| Absorption Maximum, Light-Activated State (λmax) | Not explicitly determined | As a bistable pigment, the light-activated state absorbs at a different wavelength, likely in the orange-red region of the spectrum, to facilitate photoreversion to the dark state.[2] |
| Molar Extinction Coefficient (ε) | Not yet determined | This value is crucial for quantitative studies of this compound concentration and photochemical reactions. For many opsins, ε is in the range of 40,000-60,000 M⁻¹cm⁻¹. |
| Quantum Yield of Photoisomerization (Φ) | Not yet determined | This parameter reflects the efficiency of the photochemical reaction. For bistable opsins, both forward (dark to light-activated) and reverse (light-activated to dark) quantum yields are important. |
| Photocycle Kinetics | Not yet determined | The rates of formation and decay of photointermediates are key to understanding the dynamics of this compound activation and deactivation. |
Signaling Pathway of this compound
This compound is a G protein-coupled receptor that is thought to couple to the Gαi subunit of heterotrimeric G proteins. Upon light activation, this compound catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi-GTP complex then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to a cellular response, such as a change in membrane potential and neurotransmitter release.
Caption: this compound Gαi Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for the expression, purification, and photochemical characterization of this compound.
Heterologous Expression and Purification of this compound
This protocol describes the expression of this compound in mammalian cells (HEK293) and its subsequent purification.
Experimental Workflow:
Caption: this compound Expression and Purification Workflow
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, transfect them with a mammalian expression vector containing the this compound gene using a suitable transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents).
-
-
Cell Harvesting and Membrane Preparation:
-
After 48-72 hours of expression, harvest the cells by centrifugation.
-
Resuspend the cell pellet in homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and protease inhibitors).
-
Lyse the cells by sonication or using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
-
Reconstitution with 11-cis-retinal:
-
Resuspend the membrane pellet in a buffer containing 11-cis-retinal (typically a 5-10 fold molar excess over the estimated opsin content).
-
Incubate overnight at 4°C in the dark with gentle agitation to allow for chromophore binding.
-
-
Solubilization:
-
Add a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM) at a final concentration of 1%) to the membrane suspension to solubilize the reconstituted this compound.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge at high speed to remove insoluble material.
-
-
Immunoaffinity Chromatography:
-
Prepare an immunoaffinity column using an antibody that recognizes a tag on the this compound protein (e.g., a 1D4 tag).
-
Load the solubilized protein onto the column.
-
Wash the column extensively with a buffer containing a lower concentration of detergent (e.g., 0.1% DDM) to remove unbound proteins.
-
-
Elution and Concentration:
-
Elute the bound this compound from the column using a competitive peptide or by changing the pH.
-
Concentrate the purified this compound using a centrifugal filter device.
-
Determine the protein concentration and purity using SDS-PAGE and UV-Vis spectroscopy.
-
UV-Visible Absorption Spectroscopy
This protocol is used to determine the absorption spectrum of purified this compound in its dark and light-activated states.
Protocol:
-
Sample Preparation:
-
Dilute the purified this compound sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% DDM) to an appropriate concentration for spectroscopic analysis (typically an absorbance of 0.5-1.0 at λmax).
-
-
Dark State Spectrum:
-
Record the absorption spectrum of the sample from 300 to 700 nm using a UV-Vis spectrophotometer in a dark room or with the sample chamber covered to prevent light exposure.
-
The peak of this spectrum corresponds to the λmax of the dark state.
-
-
Light-Activated State Spectrum:
-
Irradiate the sample with light at a wavelength close to the λmax of the dark state (e.g., using a filtered light source or a monochromator) to convert this compound to its light-activated state.
-
Immediately after irradiation, record the absorption spectrum again. The new spectrum will show a decrease in the absorbance at the dark state λmax and an increase at the λmax of the light-activated state.
-
-
Difference Spectrum:
-
Calculate the difference spectrum by subtracting the dark state spectrum from the light-activated state spectrum. This will show a positive peak at the λmax of the light-activated state and a negative peak at the λmax of the dark state.
-
Flash Photolysis
Flash photolysis is used to study the kinetics of the photochemical cycle of this compound by monitoring the transient changes in absorbance after a brief, intense light flash.
Protocol:
-
Instrument Setup:
-
Use a flash photolysis setup equipped with a pulsed laser or a flash lamp for excitation and a continuous wave lamp for monitoring absorbance changes.
-
Set the excitation wavelength to the λmax of the dark state of this compound.
-
Set the monitoring wavelength to a value where a significant absorbance change is expected upon formation of a photointermediate.
-
-
Data Acquisition:
-
Place the purified this compound sample in a cuvette in the sample holder.
-
Trigger the light flash to initiate the photocycle.
-
Record the change in absorbance at the monitoring wavelength as a function of time, from microseconds to seconds.
-
-
Kinetic Analysis:
-
Fit the resulting kinetic traces to exponential functions to determine the rate constants for the formation and decay of the photointermediates.
-
Repeat the experiment at different monitoring wavelengths to obtain the absorption spectra of the intermediates.
-
Electrophysiological Recording in Xenopus Oocytes
This protocol allows for the functional characterization of this compound's signaling activity by expressing it in Xenopus laevis oocytes and recording the light-induced currents.
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding this compound and the G protein-activated inward rectifier potassium channel (GIRK).
-
-
Incubation:
-
Incubate the injected oocytes for 3-7 days at 18°C in a suitable medium to allow for protein expression.
-
-
Two-Electrode Voltage Clamp Recording:
-
Place an oocyte in a recording chamber perfused with a high-potassium solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
-
Light Stimulation and Data Recording:
-
Stimulate the oocyte with light of different wavelengths and intensities.
-
Record the resulting inward currents, which are indicative of GIRK channel activation and therefore this compound signaling.
-
-
Data Analysis:
-
Analyze the amplitude and kinetics of the light-induced currents to characterize the functional properties of this compound.
-
Conclusion
The methods described in these application notes provide a comprehensive framework for the detailed study of this compound photochemistry. By combining heterologous expression, spectroscopic techniques, and functional assays, researchers can gain valuable insights into the molecular mechanisms of this important visual pigment. This knowledge will not only advance our understanding of photoreception in invertebrates but also pave the way for the development of novel optogenetic tools and therapeutic strategies.
References
Application Notes & Protocols: Identifying Xenopsin-Expressing Cell Types using Single-Cell RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-cell RNA sequencing (scRNA-seq) has emerged as a transformative technology for dissecting cellular heterogeneity within complex tissues.[1] This powerful technique enables the transcriptional profiling of individual cells, facilitating the discovery and characterization of rare cell populations that may be obscured in bulk RNA sequencing analyses.[1] These application notes provide a comprehensive guide for utilizing scRNA-seq to identify and characterize rare Xenopsin-expressing cell types, which are of significant interest in vision research and related drug development.
This compound is a recently discovered photopigment that plays a role in light detection. Understanding which specific cell types express this compound and the intricacies of its signaling pathway is crucial for elucidating its function in both health and disease. This document outlines detailed experimental protocols, data analysis strategies, and expected quantitative outcomes for the successful application of scRNA-seq in this context.
Data Presentation: Key Metrics for scRNA-seq Experiments
Successful scRNA-seq experiments rely on high-quality cell suspensions and robust sequencing data. The following tables summarize key quantitative metrics that should be assessed throughout the experimental workflow.
Table 1: Cell Viability and Yield from Tissue Dissociation
| Parameter | Target Range | Method of Assessment | Importance |
| Cell Viability | > 80% | Trypan Blue Exclusion or Automated Cell Counter | High viability is critical for accurate transcriptomic profiling and minimizing stress-related gene expression changes. |
| Cell Yield | > 1 x 10^5 cells/sample | Hemocytometer or Automated Cell Counter | Sufficient cell numbers are required for downstream processing and to ensure the capture of rare cell populations. |
| Cell Size Distribution | Consistent with expected cell types | Automated Cell Counter or Microscopy | A consistent size distribution indicates a successful and non-biased dissociation. |
Table 2: Sequencing Library Quality Control
| Parameter | Target Range | Method of Assessment | Importance |
| cDNA Concentration | > 1 ng/µL | Fluorometric Quantification (e.g., Qubit) | Sufficient cDNA is necessary for successful library construction. |
| Average Library Size | 300-800 bp | Bioanalyzer or equivalent | Confirms the successful generation of sequencing libraries with appropriate fragment sizes. |
| Library Molarity | > 2 nM | qPCR or Fluorometric Quantification | Ensures optimal loading onto the sequencer for high-quality data generation. |
Table 3: Post-Sequencing Data Quality Metrics
| Parameter | Target Range (per cell) | Method of Assessment | Importance |
| Number of Reads | > 50,000 | Sequencing Analysis Software (e.g., Cell Ranger) | Sufficient read depth is necessary to detect a wide range of transcripts, including those from lowly expressed genes. |
| Median Genes Detected | > 1,000 | Seurat, Scanpy, or other analysis packages | A higher number of detected genes per cell indicates greater transcriptomic complexity and better cell quality. |
| Mitochondrial Gene % | < 10-20% | Seurat, Scanpy, or other analysis packages | Elevated mitochondrial gene expression can be an indicator of cellular stress or apoptosis. |
| Estimated Number of Cells | As expected from loading | Sequencing Analysis Software (e.g., Cell Ranger) | Verifies the efficiency of single-cell capture. |
Experimental Protocols
This section provides a detailed methodology for the identification of this compound-expressing cells from retinal tissue. The protocol is adapted from optimized methods for dissociating delicate neuronal tissues like the retina.[2][3]
Tissue Preparation and Dissociation
Given the delicate nature of photoreceptor cells, a gentle enzymatic dissociation is crucial to maximize cell viability and preserve RNA integrity.[2]
Materials:
-
Freshly dissected retinal tissue
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (activated)
-
DNase I
-
Fetal Bovine Serum (FBS)
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Bovine Serum Albumin (BSA)
-
Cell strainers (40 µm)
Protocol:
-
Immediately place the freshly dissected retina in ice-cold HBSS.
-
Mince the tissue into small pieces (<1 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a tube containing a pre-warmed dissociation solution of papain and DNase I in HBSS.
-
Incubate at 37°C for 15-30 minutes with gentle agitation. The optimal time should be determined empirically for the specific tissue.
-
To stop the enzymatic digestion, add an equal volume of HBSS containing FBS or BSA.
-
Gently triturate the cell suspension using a wide-bore pipette tip to further dissociate the tissue into a single-cell suspension. Avoid vigorous pipetting to prevent cell lysis.
-
Filter the cell suspension through a 40 µm cell strainer to remove any remaining cell clumps and debris.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and resuspend the cell pellet in a suitable buffer (e.g., PBS with 0.04% BSA).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue staining or an automated cell counter. Proceed only if viability is >80%.
Single-Cell Capture and Library Preparation
Droplet-based single-cell partitioning systems (e.g., 10x Genomics Chromium) are recommended for high-throughput analysis.
Materials:
-
Single-cell capture and library preparation kit (e.g., 10x Genomics Chromium Single Cell 3' Reagent Kits)
-
Single-cell suspension from the previous step
-
Nuclease-free water
Protocol:
-
Adjust the concentration of the single-cell suspension to the optimal range recommended by the manufacturer (typically 700-1,200 cells/µL).
-
Follow the manufacturer's protocol for single-cell partitioning, barcoding, and reverse transcription to generate barcoded cDNA from individual cells.
-
Proceed with cDNA amplification and library construction as per the manufacturer's instructions. This involves fragmentation, end-repair, A-tailing, and adapter ligation.
-
Perform quality control on the final libraries to assess their size distribution and concentration.
Sequencing
Protocol:
-
Sequence the prepared libraries on a compatible next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 50,000 reads per cell to ensure adequate coverage for identifying rare cell types and their specific gene expression signatures.
Data Analysis Workflow
The following workflow outlines the key computational steps for processing the scRNA-seq data and identifying this compound-expressing cells.
Pre-processing and Quality Control
-
Demultiplexing and FASTQ Generation: Convert the raw sequencing output (BCL files) into FASTQ files.
-
Read Alignment: Align reads to a reference genome.
-
Gene Expression Quantification: Generate a gene-cell expression matrix.
-
Filtering: Remove low-quality cells based on metrics such as a low number of detected genes, low UMI counts, or high mitochondrial gene content.[4][5]
Normalization and Dimensionality Reduction
-
Normalization: Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Feature Selection: Identify highly variable genes to be used in downstream analysis.
-
Dimensionality Reduction: Reduce the dimensionality of the data using techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) for visualization.
Clustering and Cell Type Annotation
-
Clustering: Group cells into clusters based on their transcriptional similarities.
-
Marker Gene Identification: Identify genes that are specifically upregulated in each cluster.
-
Cell Type Annotation: Annotate clusters by comparing their marker genes to known cell type-specific markers from the literature and databases.
Identification of this compound-Expressing Cells
-
Visualize the expression of the this compound gene on the UMAP plot to identify the cluster(s) with enriched expression.
-
Perform differential gene expression analysis between the this compound-expressing cluster and other clusters to identify co-expressed genes and potential regulatory networks.
This compound Signaling Pathway
Based on current knowledge, this compound is a G-protein coupled receptor (GPCR) that likely signals through a Gαi/Gαo-mediated pathway, which is a common mechanism in photoreceptor cells. The binding of a photon to this compound is expected to initiate a phototransduction cascade.
This proposed pathway illustrates that light activation of this compound leads to the activation of a G-protein (likely Gαi/o), which in turn activates phosphodiesterase (PDE).[6][7] Activated PDE hydrolyzes cyclic GMP (cGMP), leading to the closure of cGMP-gated ion channels and subsequent hyperpolarization of the cell membrane.[8][9][10] This hyperpolarization is the initial electrical signal in the process of vision.
Conclusion
The application of single-cell RNA sequencing provides an unparalleled opportunity to identify and characterize rare this compound-expressing cell types. The detailed protocols and data analysis workflows presented in these application notes offer a robust framework for researchers to successfully execute these experiments. By carefully controlling for experimental variables and employing rigorous data analysis, it is possible to gain novel insights into the function of this compound and its role in the visual system, which can ultimately inform the development of new therapeutic strategies for vision-related disorders.
References
- 1. A single‐cell transcriptome atlas of the adult human retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol for retina single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-cell RNA-seq: Quality Control Analysis | Introduction to Single-cell RNA-seq - ARCHIVED [hbctraining.github.io]
- 5. reddit.com [reddit.com]
- 6. G Protein Signaling in the Retina and Beyond: The Cogan Lecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. youtube.com [youtube.com]
- 9. Phototransduction - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lessons from Photoreceptors: Turning Off G-Protein Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fixation Methods for Xenopsin Antibody Staining
Welcome to the technical support center for Xenopsin (B549565) antibody staining. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize their immunofluorescence (IF) and immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for this compound antibody staining?
The optimal fixation method for this compound, a G-protein coupled receptor (GPCR), depends on the specific antibody and the experimental goals. There is no single "best" method, and empirical testing is recommended. The two main classes of fixatives are cross-linking aldehydes (e.g., paraformaldehyde) and precipitating organic solvents (e.g., methanol).
-
Paraformaldehyde (PFA) is a cross-linking fixative that preserves structural integrity well, which is often suitable for maintaining the cellular context of membrane proteins like this compound.[1] However, it can sometimes mask epitopes, requiring an antigen retrieval step.
-
Methanol (B129727) is a dehydrating and precipitating fixative that can improve antibody access to intracellular epitopes by simultaneously fixing and permeabilizing the cell.[1] This can be advantageous for some antibodies but may not preserve morphology as well as PFA and can lead to the extraction of some soluble proteins.
Q2: Should I use permeabilization for this compound staining?
Yes, if you are using a cross-linking fixative like PFA and your this compound antibody targets an intracellular domain of the protein. PFA stabilizes cellular structures but does not sufficiently permeabilize the cell membrane to allow antibodies to enter.[1] A mild, non-ionic detergent like Triton X-100 or Tween-20 is typically used after fixation to permeabilize the membranes. If you are using an organic solvent fixative like cold methanol, a separate permeabilization step is usually not necessary as the solvent both fixes and permeabilizes the cells.
Q3: My this compound staining is weak or absent. What are the possible causes and solutions?
Weak or no staining is a common issue in immunofluorescence. Here are several potential causes and troubleshooting steps:
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Suboptimal Fixation: The chosen fixation method may be masking the epitope. If you are using PFA, try incorporating a heat-induced or proteolytic-induced antigen retrieval step. Alternatively, test a different fixation method, such as cold methanol.
-
Incorrect Antibody Dilution: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration.
-
Insufficient Incubation Time: The primary antibody incubation time may be too short. Try incubating overnight at 4°C.
-
Inactive Antibody: Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Low Protein Expression: The target protein may be expressed at low levels in your sample. Consider using a signal amplification method, such as a biotinylated secondary antibody and streptavidin-HRP system.
Q4: I am observing high background staining in my this compound immunofluorescence. How can I reduce it?
High background can obscure the specific signal. Here are some strategies to reduce background noise:
-
Inadequate Blocking: Ensure you are using an appropriate blocking solution, typically normal serum from the same species as the secondary antibody, to block non-specific antibody binding sites. Increase the blocking time if necessary.
-
Primary Antibody Concentration is Too High: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.
-
Insufficient Washing: Ensure thorough washing steps between antibody incubations to remove unbound antibodies.
-
Autofluorescence: Some tissues exhibit endogenous fluorescence. This can be quenched using reagents like Sodium Borohydride or Sudan Black B.
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific for the primary antibody's host species and has been cross-adsorbed against other species' IgGs if necessary.
Troubleshooting Guide: Fixation-Specific Issues
This guide focuses on troubleshooting problems that are directly related to the fixation step in your this compound antibody staining protocol.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Epitope Masking (PFA Fixation): The cross-linking action of PFA may be sterically hindering the antibody from binding to the this compound epitope. | Perform an antigen retrieval step after fixation and before blocking. Heat-Induced Epitope Retrieval (HIER) with a citrate (B86180) or Tris-EDTA buffer is a common starting point. |
| Protein Extraction (Methanol Fixation): Cold methanol can sometimes extract membrane proteins, leading to a loss of signal. | Try a shorter fixation time with methanol or switch to a PFA-based fixation protocol. | |
| High Background | Non-Specific Cross-linking (PFA Fixation): Over-fixation with PFA can lead to increased background fluorescence. | Reduce the fixation time or the concentration of PFA. Ensure the PFA solution is freshly prepared. |
| Protein Precipitation Artifacts (Methanol Fixation): Methanol fixation can cause proteins to precipitate, which may non-specifically trap antibodies. | Ensure the methanol is pre-chilled to -20°C and that the fixation time is not excessive. | |
| Poor Morphology | Cell Shrinkage (Methanol Fixation): The dehydrating nature of methanol can lead to alterations in cell size and shape. | Consider using a PFA-based fixation method, which generally provides better preservation of cellular architecture. |
| Incomplete Fixation (PFA Fixation): Insufficient fixation time can lead to poor preservation of tissue or cell structure. | Increase the fixation time or ensure the tissue is adequately perfused with the fixative. |
Comparative Summary of Fixation Methods for this compound Staining
| Fixation Method | Signal Intensity | Background Staining | Morphology Preservation | Antigen Retrieval | Key Considerations |
| 4% Paraformaldehyde (PFA) | Potentially lower without antigen retrieval, but can be high with optimization. | Can be higher due to cross-linking, may require quenching. | Excellent | Often required | Best for preserving the cellular and tissue context of this compound. |
| Cold Methanol (-20°C) | Can be high as it may expose epitopes. | Generally lower than PFA. | Fair to good, can cause cell shrinkage. | Not required | Simultaneously fixes and permeabilizes, but may extract some proteins. |
| Methanol/Acetone (1:1) | Similar to methanol, can be effective for some antibodies. | Can be low. | Fair, similar to methanol. | Not required | A harsher fixation that can be useful if other methods fail. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization
This protocol is recommended for preserving the structural integrity of tissues and cells for this compound staining.
-
Preparation of 4% PFA: Dissolve 4g of paraformaldehyde in 100 mL of 1X Phosphate Buffered Saline (PBS), pH 7.4. Heat to 60°C in a fume hood while stirring to dissolve. Add a few drops of 1N NaOH to clarify the solution. Cool to room temperature and filter.
-
Fixation:
-
For cultured cells: Aspirate the culture medium and wash once with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.
-
For tissue sections: Immerse the sections in 4% PFA for 15-30 minutes at room temperature. For whole tissues, perfusion fixation is recommended.
-
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the samples with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Incubate with a blocking buffer (e.g., 5% normal goat serum, 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain like DAPI. Mount the coverslip with an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation
This protocol is a quicker alternative that simultaneously fixes and permeabilizes the cells.
-
Preparation: Pre-chill methanol to -20°C.
-
Fixation:
-
For cultured cells: Aspirate the culture medium and wash once with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
For tissue sections: Immerse the sections in ice-cold methanol for 10-15 minutes at -20°C.
-
-
Washing: Wash the samples three times with PBS for 5 minutes each at room temperature.
-
Blocking: Incubate with a blocking buffer (e.g., 5% normal goat serum, 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain like DAPI. Mount the coverslip with an anti-fade mounting medium.
Visualizations
This compound Signaling Pathway
This compound is a G-protein coupled receptor that is thought to signal through the Gαi pathway.[2] Upon activation by light, this compound activates the Gαi subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change in second messenger concentration ultimately results in a cellular response.
References
Technical Support Center: Heterologous Expression of Xenopsin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the heterologous expression of xenopsin (B549565).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a recently identified type of opsin, a light-sensitive G protein-coupled receptor (GPCR), primarily found in protostomes. It functions as a visual pigment and is sensitive to blue light, with an absorption maximum of approximately 475 nm.[1] this compound is a bistable, photoconvertible opsin, meaning it can switch between two stable states upon light absorption.[1] Functionally, it has been shown to activate the Gαo signaling cascade.[2]
Q2: What are the primary challenges in the heterologous expression of this compound?
As a transmembrane protein, this compound presents several expression challenges common to this class of proteins:
-
Low Expression Yields: Achieving high levels of this compound expression can be difficult due to the metabolic burden on the host cell and potential toxicity.
-
Misfolding and Aggregation: The hydrophobic transmembrane domains of this compound have a tendency to misfold and aggregate, especially when overexpressed in the aqueous environment of the cytoplasm, leading to the formation of non-functional inclusion bodies.
-
Poor Solubility: Maintaining the solubility of this compound after extraction from the cell membrane is a significant hurdle, requiring the use of detergents that can sometimes compromise protein stability and function.
-
Loss of Function: this compound requires the incorporation of a retinal chromophore to be light-sensitive. Ensuring proper cofactor binding and maintaining the native conformation of the protein throughout expression and purification is crucial for its function.
Q3: Which expression system is recommended for this compound?
While several expression systems can be used for GPCRs, Escherichia coli is a common starting point due to its rapid growth, low cost, and well-established genetic tools. However, for complex proteins like this compound that may require specific post-translational modifications or chaperones for correct folding, eukaryotic systems such as yeast (Pichia pastoris), insect cells (baculovirus expression system), or mammalian cells (like HEK293) may offer higher success rates for obtaining functional protein.[3][4]
Q4: How can I improve the expression levels of this compound in E. coli?
Several strategies can be employed to enhance this compound expression:
-
Codon Optimization: Adapting the this compound gene sequence to the codon bias of E. coli can significantly improve translation efficiency.[5][6][7][8] This involves replacing rare codons in the this compound gene with codons that are more frequently used by the bacterial translation machinery.
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Choice of Expression Strain: Using specialized E. coli strains like BL21(DE3) pLysS, C41(DE3), or C43(DE3) can improve the expression of toxic or membrane proteins.[9] These strains are engineered to better tolerate the expression of challenging proteins.
-
Vector Selection: Employing a vector with a strong, tightly regulated promoter (e.g., T7 promoter) allows for controlled induction of this compound expression.[10]
-
Optimization of Culture Conditions: Lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, which may promote proper folding and reduce the formation of inclusion bodies.[11] Using a minimal growth medium can also sometimes improve expression by reducing the metabolic load on the cells.[9]
Q5: What strategies can be used to improve the solubility of expressed this compound?
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of this compound can significantly improve its solubility.[12][13][14][15] These tags can also serve as affinity handles for purification.
-
Detergent Screening: After cell lysis, a crucial step is the solubilization of this compound from the cell membrane using detergents. It is important to screen a variety of detergents (e.g., DDM, L-MNG) to find one that efficiently extracts the protein while maintaining its stability and functional integrity.
-
Refolding from Inclusion Bodies: If this compound is expressed in insoluble inclusion bodies, it can be solubilized using strong denaturants (e.g., urea, guanidine (B92328) hydrochloride) and then refolded into its native conformation. This process often requires extensive optimization of refolding conditions.
Troubleshooting Guides
Low or No this compound Expression
| Potential Cause | Troubleshooting Step | Rationale |
| Plasmid Integrity Issues | Verify the sequence of your expression construct. | To confirm the absence of mutations, frameshifts, or premature stop codons.[16] |
| Codon Bias | Re-design the this compound gene with codons optimized for your expression host. | To enhance translational efficiency by aligning with the host's tRNA availability.[6][8] |
| Protein Toxicity | Use a lower induction temperature (16-25°C), reduce inducer concentration, or switch to a strain designed for toxic protein expression (e.g., C41(DE3)).[9] | To slow down protein synthesis and reduce the metabolic burden on the host cells. |
| Inefficient Transcription/Translation | Ensure you are using a strong promoter and that the ribosome binding site is optimal. | To maximize the initiation of transcription and translation. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during purification. | To prevent the degradation of this compound by host cell proteases. |
This compound is Expressed in Inclusion Bodies (Insoluble)
| Potential Cause | Troubleshooting Step | Rationale |
| High Expression Rate | Lower the induction temperature and inducer concentration. | To slow down protein synthesis, allowing more time for proper folding. |
| Suboptimal Host Environment | Co-express molecular chaperones or switch to a eukaryotic expression system. | To provide assistance in proper protein folding. |
| Lack of a Solubilizing Partner | Fuse a solubility-enhancing tag (e.g., MBP, GST) to this compound.[12][13][14][15] | To increase the overall solubility of the fusion protein. |
| Incorrect Disulfide Bond Formation | Express this compound in the periplasm of E. coli or use a strain engineered for cytoplasmic disulfide bond formation. | To facilitate the formation of correct disulfide bonds which may be necessary for proper folding. |
Experimental Protocols
General Protocol for this compound Expression in E. coli
-
Transformation: Transform a chemically competent E. coli expression strain (e.g., BL21(DE3) or C41(DE3)) with the this compound expression plasmid. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[17][18]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[11]
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-0.5 mM.[11]
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
General Protocol for this compound Purification (Affinity Chromatography)
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% detergent (e.g., DDM), protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Solubilization: Incubate the lysate with gentle agitation for 1 hour at 4°C to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Affinity Chromatography: Apply the clarified supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged this compound) pre-equilibrated with wash buffer (lysis buffer with a lower detergent concentration).
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with elution buffer containing an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a final storage buffer using dialysis or size-exclusion chromatography.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Expression.
References
- 1. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous expression of G-protein-coupled receptors: comparison of expression systems from the standpoint of large-scale production and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression of G-protein-coupled receptors: comparison of expression systems from the standpoint of large-scale production and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Codon Optimization Service - CD Biosynsis [biosynsis.com]
- 6. Codon Optimization: How to Make Genes Express Better in Host Cells [synapse.patsnap.com]
- 7. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 8. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 13. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 14. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced soluble protein expression using two new fusion tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. E. coli protein expression and purification [protocols.io]
Overcoming issues with Xenopsin protein aggregation during purification
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to Xenopsin protein aggregation during purification. While specific data on this compound aggregation is limited, the principles outlined here are based on established methodologies for recombinant protein purification, particularly for membrane proteins and opsins, and can be adapted for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound protein is precipitating immediately after cell lysis. What can I do?
A1: Immediate precipitation upon lysis often indicates high protein expression levels leading to the formation of insoluble aggregates, known as inclusion bodies, or inappropriate buffer conditions.[1]
-
Optimize Lysis Buffer: Ensure your lysis buffer is optimized for membrane proteins. This typically includes a suitable detergent for solubilization, adequate salt concentration to minimize non-specific ionic interactions, and a pH that favors protein stability. Consider screening a variety of detergents.
-
Reduce Expression Temperature: Lowering the culture temperature after induction (e.g., from 37°C to 18-25°C) can slow down protein synthesis, promoting proper folding and reducing the likelihood of aggregation.[1][2]
-
Use Solubility-Enhancing Tags: Expressing this compound with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can improve its solubility.[2][3]
Q2: this compound aggregates during the affinity chromatography step. How can I prevent this?
A2: Aggregation during purification can be triggered by high protein concentration, suboptimal buffer conditions, or interaction with the chromatography resin.
-
Buffer Optimization: The composition of your binding, wash, and elution buffers is critical. Key parameters to optimize include pH, ionic strength, and the inclusion of stabilizing additives.[4][5] It may be necessary to screen an array of buffer conditions to find the most suitable environment for your protein.[2]
-
Additives: Incorporate additives that are known to reduce aggregation. These can include:
-
Glycerol (B35011): Typically used at 5-20% (v/v) to increase solvent viscosity and stabilize protein structure.
-
Non-detergent sulfobetaines (NDSBs): These can help to solubilize proteins without denaturing them.[4]
-
Amino Acids: L-arginine and L-glutamate (often used in combination at ~50-500 mM) can suppress aggregation by binding to exposed hydrophobic patches.[4]
-
Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or TCEP (1-5 mM) can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[4][5]
-
-
Lower Protein Concentration: High protein concentrations can increase the propensity for aggregation.[2][4] If possible, work with more dilute protein solutions during purification.
Q3: My purified this compound is soluble initially but aggregates upon storage. How can I improve its stability?
A3: Long-term stability is crucial for downstream applications. Aggregation during storage is a common issue.
-
Storage Buffer: The final buffer composition is critical. It should be optimized for pH and include stabilizers.
-
Cryoprotectants: For frozen storage, include a cryoprotectant like glycerol (20-50% v/v) to prevent damage from ice crystal formation.[4]
-
Flash Freezing: Rapidly freeze aliquots in liquid nitrogen and store them at -80°C.[4] Avoid repeated freeze-thaw cycles, which can denature the protein.[4]
-
Additives for Storage: Consider adding low concentrations of non-ionic detergents or other stabilizers to your storage buffer.
Data Presentation: Buffer Additives for Aggregation Control
The following table summarizes common additives used to prevent protein aggregation. The optimal concentration for each should be determined empirically for this compound.
| Additive Category | Example Additive | Typical Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sorbitol, Sucrose | 5 - 20% (v/v) | Increases solvent viscosity, stabilizes native protein structure. |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 500 mM | Suppresses aggregation by interacting with charged and hydrophobic regions.[4] |
| Detergents | Tween 20, CHAPS | 0.01 - 0.1% (v/v) | Solubilizes aggregates without extensive denaturation.[4] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevents oxidation and the formation of non-native disulfide bonds.[4][5] |
| Salts | NaCl, KCl | 150 - 500 mM | Modulates electrostatic interactions within and between protein molecules.[4] |
Experimental Protocols
Protocol 1: Buffer Screen to Optimize this compound Solubility
This protocol describes a method to screen different buffer conditions to identify those that enhance the solubility of this compound. This can be performed on a small scale before proceeding with a large-scale purification.
Materials:
-
Cell paste or partially purified this compound sample
-
A panel of different buffers with varying pH, salt concentrations, and additives (see table above)
-
Microcentrifuge tubes
-
Microcentrifuge
-
SDS-PAGE equipment
Methodology:
-
Resuspend your this compound-containing sample (e.g., cell lysate or inclusion body preparation) in a minimal volume of a basic buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Aliquot the protein sample into multiple microcentrifuge tubes.
-
To each tube, add one of the buffers from your screening panel to a final working concentration. Ensure the final protein concentration is consistent across all samples.
-
Incubate the samples under conditions relevant to your purification process (e.g., 4°C for 1 hour with gentle agitation).
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble aggregates.
-
Carefully collect the supernatant from each tube. This fraction contains the soluble protein.
-
Resuspend the pellet in the same volume of the corresponding buffer. This fraction contains the insoluble protein.
-
Analyze equal volumes of the supernatant and pellet fractions for each condition by SDS-PAGE.
-
The optimal buffer condition is the one that results in the highest proportion of this compound in the supernatant fraction.
Protocol 2: On-Column Refolding of His-tagged this compound from Inclusion Bodies
If this compound is expressed in inclusion bodies, it must be solubilized with a strong denaturant and then refolded. On-column refolding can improve recovery by minimizing aggregation that can occur during bulk refolding methods like dialysis or rapid dilution.
Materials:
-
Isolated and washed this compound inclusion bodies
-
IMAC (Immobilized Metal Affinity Chromatography) column (e.g., Ni-NTA)
-
Denaturing Binding Buffer: 20 mM Tris-HCl, 500 mM NaCl, 6 M Guanidine HCl (or 8 M Urea), 5 mM Imidazole, pH 8.0
-
Refolding Buffer: 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0 (can be supplemented with 0.5 M L-arginine or 10% glycerol)
-
Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, 40 mM Imidazole, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 250-500 mM Imidazole, pH 8.0
-
Chromatography system or peristaltic pump
Methodology:
-
Solubilization: Resuspend the washed inclusion body pellet in the Denaturing Binding Buffer. Stir for 60 minutes at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized protein at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CVs) of Denaturing Binding Buffer.
-
Loading: Load the clarified, denatured this compound onto the equilibrated column.
-
Denaturant Removal & Refolding: Create a linear gradient from 100% Denaturing Binding Buffer to 100% Refolding Buffer over 10-20 CVs. This gradual removal of the denaturant allows the protein to refold while bound to the resin, which can prevent intermolecular aggregation.
-
Wash: Wash the column with 5-10 CVs of Wash Buffer to remove any non-specifically bound proteins.
-
Elution: Elute the refolded this compound from the column using the Elution Buffer. Collect fractions and analyze by SDS-PAGE.
Visualizations
Caption: Troubleshooting workflow for protein aggregation.
Caption: General experimental workflow for this compound purification.
Caption: Simplified GPCR signaling pathway for this compound.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Xenopsin Gene Cloning and Vector Construction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cloning of the Xenopsin gene and construction of its expression vector.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cloning sometimes challenging?
A1: this compound is an eight-amino-acid peptide hormone originally isolated from the skin of the African clawed frog, Xenopus laevis. It belongs to the neurotensin (B549771) family of peptides and is involved in various physiological processes. Cloning the gene for a small peptide like this compound can be challenging due to the small size of the open reading frame (ORF), which can lead to difficulties in primer design, PCR amplification, and achieving stable expression in host systems. The this compound gene is transcribed and translated as a larger precursor protein of 80 amino acids, which is then post-translationally processed to yield the mature octapeptide[1].
Q2: Which expression vector is recommended for this compound precursor cloning?
A2: For the expression of small peptides like this compound, it is often advantageous to express the precursor as a fusion protein. This strategy can enhance stability, increase expression levels, and simplify purification. A recommended vector type is a mammalian expression vector with a strong constitutive promoter and a secretion signal peptide.
Recommended Vector Components:
| Component | Recommendation | Rationale |
| Promoter | CMV (Cytomegalovirus) or EF1α (Elongation Factor 1α) | Provides strong, constitutive expression in a wide range of mammalian cell lines. |
| Signal Peptide | N-terminal signal peptide (e.g., from a highly secreted protein like human serum albumin) | Directs the expressed precursor protein to the secretory pathway for proper folding, processing, and secretion into the culture medium. |
| Fusion Tag | N-terminal tag (e.g., 6x-His, FLAG, or a larger protein like SUMO or GST) | Facilitates purification and can improve the solubility and yield of the recombinant protein. A protease cleavage site should be included between the tag and the this compound precursor sequence to allow for removal of the tag after purification. |
| Selection Marker | Neomycin or Puromycin resistance gene | Allows for the selection of stably transfected cells. |
Q3: How can I optimize the expression and yield of the recombinant this compound precursor?
A3: Optimizing expression involves several factors, from codon usage to culture conditions. For expression in a mammalian system, codon optimization of the this compound precursor sequence for the specific host cell line (e.g., HEK293 or CHO) can significantly improve translation efficiency. Additionally, expressing the precursor as a fusion protein with a solubility-enhancing tag can prevent aggregation and increase the overall yield of soluble protein.
Experimental Protocols
This compound Precursor Gene Cloning from Xenopus laevis cDNA
Objective: To amplify the this compound precursor coding sequence from Xenopus laevis skin cDNA.
Materials:
-
Xenopus laevis skin cDNA
-
Phusion High-Fidelity DNA Polymerase
-
dNTPs
-
Forward and Reverse Primers (designed based on the this compound precursor mRNA sequence)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Methodology:
-
Primer Design: Design forward and reverse primers based on the Xenopus laevis this compound precursor mRNA sequence. The forward primer should include a Kozak sequence (GCCACC) before the start codon (ATG) for optimal translation initiation and a restriction site for cloning (e.g., NheI). The reverse primer should omit the stop codon if a C-terminal tag is planned and include another restriction site (e.g., XhoI).
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume (for 50µL reaction) 5x Phusion HF Buffer 10 µL 10 mM dNTPs 1 µL Forward Primer (10 µM) 2.5 µL Reverse Primer (10 µM) 2.5 µL Xenopus laevis skin cDNA 1-2 µL Phusion DNA Polymerase 0.5 µL | Nuclease-free water | to 50 µL |
-
Perform PCR with the following cycling conditions: | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 98°C | 30s | 1 | | Denaturation | 98°C | 10s | \multirow{3}{*}{30-35} | | Annealing | 55-65°C | 20s | | Extension | 72°C | 15s | | Final Extension | 72°C | 5 min | 1 | | Hold | 4°C | ∞ | 1 |
-
-
Verification: Analyze the PCR product on a 1.5% agarose gel. A band of approximately 240 bp corresponding to the this compound precursor coding sequence should be observed. Purify the PCR product using a commercial kit.
Vector Construction
Objective: To ligate the amplified this compound precursor gene into a mammalian expression vector.
Methodology:
-
Restriction Digest: Digest both the purified PCR product and the mammalian expression vector (e.g., pcDNA3.1(+) with an N-terminal His-tag and signal peptide) with the selected restriction enzymes (e.g., NheI and XhoI).
-
Ligation: Perform a ligation reaction using T4 DNA ligase to insert the digested this compound precursor gene into the linearized vector.
-
Transformation: Transform the ligation product into competent E. coli (e.g., DH5α) and select for positive colonies on LB agar (B569324) plates containing the appropriate antibiotic.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion by restriction digest and Sanger sequencing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR product or a faint band | - Poor quality cDNA.- Non-optimal annealing temperature.- Issues with primers. | - Use high-quality cDNA from Xenopus laevis skin.- Perform a gradient PCR to determine the optimal annealing temperature.- Check primer design for hairpins or self-dimerization. |
| Multiple PCR bands | - Non-specific primer binding. | - Increase the annealing temperature.- Redesign primers for higher specificity. |
| Low number of colonies after transformation | - Inefficient ligation.- Poor quality competent cells. | - Optimize the vector:insert molar ratio (e.g., 1:3, 1:5).- Use fresh, high-efficiency competent cells. |
| No protein expression after transfection | - Incorrect reading frame.- Presence of a premature stop codon.- Inefficient transfection. | - Confirm the sequence of the insert to ensure it is in-frame with any N-terminal tags and lacks mutations.- Optimize the transfection protocol for your specific cell line. |
| Low yield of secreted protein | - Inefficient signal peptide cleavage.- Protein degradation.- Suboptimal culture conditions. | - Ensure the signal peptide is appropriate for the host cell line.- Add protease inhibitors to the culture medium.- Optimize cell culture conditions (e.g., media, temperature, and harvest time). |
Visualizations
Experimental Workflow
Caption: Workflow for this compound gene cloning and expression.
This compound Signaling Pathway
Caption: Proposed this compound signaling pathway via a Gαi-coupled GPCR.
References
Technical Support Center: Optimizing PCR for Xenopsin Gene Amplification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the polymerase chain reaction (PCR) for the amplification of the Xenopsin gene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its amplification sometimes challenging?
This compound is a type of visual pigment protein found in the photoreceptor cells of various protostomes. It plays a crucial role in phototransduction, the process of converting light into a cellular signal. Amplification of the this compound gene can be challenging due to its potentially high GC content, which can lead to the formation of stable secondary structures that impede DNA polymerase activity.
Q2: How do I determine if my this compound gene template is GC-rich?
To determine the GC content, you need the nucleotide sequence of your specific this compound gene. For example, the this compound gene from Malacoceros fuliginosus (GenBank Accession: MT901639.1) has a coding sequence with a GC content of approximately 54%. A GC content above 60% is generally considered high and may require specific optimization strategies. You can use online tools to calculate the GC content of your sequence.
Q3: What are the initial PCR conditions I should try for this compound gene amplification?
A good starting point for amplifying opsin genes, including this compound, is a standard PCR protocol that can be optimized. Key parameters to consider are the annealing temperature, extension time, and the number of cycles.
Q4: My PCR failed, resulting in no visible band on the gel. What should I do?
The absence of a PCR product is a common issue. Several factors could be the cause, including problems with the template DNA, primers, PCR reagents, or cycling conditions. A systematic approach to troubleshooting is recommended.
Q5: I see multiple bands on my gel instead of a single, specific product. How can I resolve this?
Non-specific amplification, indicated by multiple bands, is often due to suboptimal annealing temperatures or poorly designed primers. Increasing the annealing temperature can enhance specificity.
Troubleshooting Guide
This guide addresses common problems encountered during the PCR amplification of the this compound gene and provides potential causes and solutions.
Problem 1: No Amplification or Low Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Template DNA Quality/Quantity | - Verify DNA integrity and purity (A260/280 ratio of ~1.8).- Increase template concentration if it is too low. |
| Primer Issues | - Check primer design for specificity and potential for self-dimerization.- Ensure primers have a melting temperature (Tm) between 55-65°C.[1] |
| Suboptimal Annealing Temperature | - Decrease the annealing temperature in 2°C increments to improve primer binding. |
| Inactive Polymerase or Reagents | - Use fresh reagents and ensure proper storage of the DNA polymerase. |
| Insufficient Number of Cycles | - Increase the number of PCR cycles in increments of 5. |
Problem 2: Non-Specific Amplification (Multiple Bands)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Annealing Temperature Too Low | - Increase the annealing temperature in 2°C increments to enhance primer specificity.[2] |
| Poor Primer Design | - Redesign primers to be highly specific to the this compound target sequence. |
| Excessive Template or Primer Concentration | - Reduce the amount of template DNA or primer concentration in the reaction. |
| Contamination | - Use sterile techniques and dedicated reagents to prevent cross-contamination. |
Problem 3: Primer-Dimers
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Primer Concentration | - Reduce the concentration of primers in the reaction mix. |
| Suboptimal Annealing Temperature | - Increase the annealing temperature to discourage primer-dimer formation. |
| Primer Design | - Design primers with minimal self-complementarity, especially at the 3' ends. |
Experimental Protocols
Standard PCR Protocol for this compound Gene Amplification
This protocol is a starting point and may require optimization based on the specific this compound gene and experimental setup.
1. Reaction Mixture (50 µL total volume):
| Component | Final Concentration | Volume |
| 10X PCR Buffer | 1X | 5 µL |
| dNTPs (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM) | 0.2 µM | 1 µL |
| Template DNA | 1-100 ng | 1-5 µL |
| Taq DNA Polymerase | 1.25 units | 0.25 µL |
| Nuclease-free water | - | to 50 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 55-65°C* | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
*Note: The optimal annealing temperature should be determined empirically, often by running a gradient PCR.
Quantitative Data Summary
Optimizing PCR conditions often involves adjusting reagent concentrations and thermal cycling parameters. The following tables summarize the impact of these changes, particularly for templates with moderate to high GC content.
Table 1: Effect of Annealing Temperature on PCR Product Yield for a GC-rich Template
Data adapted from a study on a gene with high GC content and may serve as a guideline.[3]
| Annealing Temperature (°C) | Relative Product Yield (%) | Specificity |
| 56 | 60 | Low (smearing) |
| 58 | 85 | Moderate |
| 60 | 100 | High |
| 62 | 70 | High |
| 64 | 40 | High |
Table 2: Effect of PCR Enhancers on Amplification of GC-Rich DNA
| Enhancer | Optimal Concentration | Effect on Yield | Effect on Specificity |
| DMSO | 5-10% | Increase | Increase |
| Betaine | 1-2 M | Increase | Increase |
| Formamide | 1-5% | Increase | Increase |
Visualizations
Experimental Workflow for this compound Gene Amplification and Analysis
References
Troubleshooting Xenopsin in situ hybridization with high background
Welcome to the technical support center for Xenopsin (B549565) in situ hybridization (ISH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on resolving high background issues.
Troubleshooting Guide: High Background in this compound ISH
High background staining can obscure specific signals, making data interpretation difficult. The following guide addresses common causes and provides solutions to reduce background noise in your this compound ISH experiments.
Issue 1: Non-specific Probe Binding
Question: My this compound ISH results show diffuse, high background across the entire tissue section. What could be the cause and how can I fix it?
Answer: High background is often due to non-specific binding of the probe. Several factors could be contributing to this issue.
Possible Causes & Solutions:
-
Probe Concentration is Too High: An excess of probe can lead to non-specific binding.
-
Probe Contains Repetitive Sequences: Probes with repetitive sequences can bind to non-target sites in the genome.[2]
-
Solution: If you suspect your this compound probe has repetitive elements, add a blocking agent like COT-1 DNA to the hybridization buffer.[3]
-
-
Issues with Probe Purity: Impurities in the probe can contribute to background.
-
Solution: Purify your probe using methods such as gel filtration columns to remove unincorporated nucleotides and other contaminants.[1]
-
Issue 2: Inadequate Post-Hybridization Washes
Question: I'm observing a grainy background even after extensive washing. Are my post-hybridization wash steps stringent enough?
Answer: Insufficiently stringent washes are a primary cause of high background as they fail to remove non-specifically bound probes.[1][2]
Possible Causes & Solutions:
-
Wash Temperature is Too Low: The temperature of your stringent washes is critical for removing weakly bound probes.
-
Salt Concentration (SSC) is Too High: High salt concentrations reduce the stringency of the washes.
-
Insufficient Wash Duration or Agitation: Short wash times or inadequate agitation may not be sufficient to remove all non-specifically bound probes.
-
Solution: Increase the duration of your wash steps and ensure proper agitation to facilitate the removal of unbound probes.[5]
-
Table 1: Recommended Post-Hybridization Wash Conditions
| Wash Step | Solution Composition | Temperature | Duration |
| Low Stringency | 2x SSC, 0.1% SDS | Room Temperature | 2 x 5 minutes |
| High Stringency | 0.1x SSC | 60-65°C | 2 x 15-20 minutes |
Issue 3: Problems with Tissue Preparation and Morphology
Question: The edges of my tissue sections show much higher background than the center. What could be causing this?
Answer: This pattern often indicates issues with tissue processing, such as drying out or improper fixation.
Possible Causes & Solutions:
-
Tissue Drying: Allowing tissue sections to dry out at any stage can cause non-specific probe binding and high background, often more prominent at the edges.[5]
-
Solution: Keep your slides in a humidified chamber during incubations and ensure they are always covered with sufficient buffer during washes.
-
-
Inadequate or Over-Fixation: Both under- and over-fixation of tissues can lead to poor probe penetration or non-specific binding.
-
Solution: Optimize your fixation time and ensure you are using a suitable fixative like 4% paraformaldehyde (PFA) in RNase-free PBS.[4]
-
-
Incomplete Permeabilization: Insufficient permeabilization can trap probes within the tissue, leading to background.
-
Solution: Optimize the proteinase K digestion step (concentration, time, and temperature) for your specific tissue type.
-
Experimental Protocols
Key Protocol: Stringent Post-Hybridization Washes
This protocol is designed to effectively remove non-specifically bound probes and reduce background.
-
Low Stringency Wash:
-
Following hybridization, immerse slides in a solution of 2x SSC with 0.1% SDS at room temperature.
-
Agitate gently for 5 minutes.
-
Repeat this step once.
-
-
High Stringency Wash:
-
Prepare a high-stringency wash solution of 0.1x SSC. Pre-warm the solution to 60-65°C.
-
Immerse slides in the pre-warmed high-stringency wash solution.
-
Incubate for 15-20 minutes with gentle agitation.
-
Repeat this step once.
-
-
Final Washes:
-
Perform two final washes in a buffer such as PBST (PBS with Tween-20) at room temperature for 5 minutes each to remove residual salts.[3]
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing high background in this compound in situ hybridization.
Caption: A diagram of the likely signaling pathway for this compound, involving a GαI protein.
Frequently Asked Questions (FAQs)
Q1: Can the type of tissue I am using affect the background in my this compound ISH?
A1: Yes, different tissues have varying levels of endogenous components that can contribute to background. For example, some tissues may have higher levels of endogenous enzymes that can cause non-specific signal if using an enzymatic detection method. It is important to optimize your protocol, particularly fixation and permeabilization steps, for each specific tissue type.
Q2: I see a strong signal in my no-probe control. What is causing this?
A2: Signal in a no-probe control indicates that the background is not coming from the probe itself but from other reagents or the detection system. Potential causes include non-specific binding of the secondary antibody or streptavidin conjugates, or endogenous enzyme activity.[6] Ensure you are using appropriate blocking steps and consider running controls for your detection reagents alone.
Q3: How critical is the pH of my wash buffers?
A3: The pH of your wash buffers is very important as it can affect the stringency of the washes. It is crucial to ensure that your wash solutions are at the correct pH to achieve optimal and reproducible results.[7]
Q4: Could air bubbles under the coverslip cause high background?
A4: Yes, air bubbles trapped under the coverslip can prevent even distribution of the probe and other reagents, leading to patches of high background or weak signal.[1][2] When applying the coverslip, do so at an angle to allow air to escape.
Q5: What is the likely signaling pathway for this compound?
A5: this compound is a type of visual opsin. Current research suggests that it most likely signals through a GαI protein pathway.[8] Upon activation by light, this compound would activate the GαI protein, which in turn modulates the activity of a downstream effector, leading to a cellular response.[8]
References
- 1. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 2. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 9 ISH Tips You Can't Ignore - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 8. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xenopsin Antibody Specificity Validation
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting resources for validating the specificity of a new Xenopsin (B549565) antibody.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps to assess the specificity of a new this compound antibody?
A1: Initially, it is crucial to perform a Western Blot analysis using lysates from cells or tissues known to express this compound, as well as negative controls that do not express the protein.[1][2] A single band at the expected molecular weight of this compound in the positive control and no band in the negative control is a strong primary indicator of specificity.[1] Additionally, performing an ELISA can provide quantitative data on antibody binding affinity and specificity.
Q2: What are the "five pillars" of antibody validation and how do they apply to a this compound antibody?
A2: The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for comprehensive antibody validation to ensure reproducibility.[3] These can be applied to your this compound antibody as follows:
-
Genetic Strategies: Use knockout (KO) or knockdown (KD) models. A specific antibody should show no signal in a this compound KO/KD sample compared to the wild-type.[4][5]
-
Orthogonal Strategies: Correlate the results from your antibody-based method (e.g., Western Blot) with a non-antibody-based method, such as mass spectrometry, to quantify this compound protein levels.
-
Independent Antibody Strategies: Use a second, validated antibody that recognizes a different epitope on this compound. The staining patterns from both antibodies should be consistent.[5]
-
Recombinant Expression: Test the antibody against a recombinantly expressed this compound protein as a positive control.[1]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Use the antibody to pull down this compound and its interacting partners from a lysate, then identify the captured proteins using mass spectrometry. This provides direct evidence of the antibody's target.[6]
Q3: My Western Blot shows multiple bands. What could be the cause and how can I troubleshoot this?
A3: Multiple bands can be due to several factors:
-
Protein isoforms or post-translational modifications: this compound may exist in different forms.
-
Proteolysis: The target protein may have been degraded. Ensure you use fresh samples and protease inhibitors.[7]
-
Non-specific binding of the primary or secondary antibody: Optimize antibody concentrations and blocking conditions.[7][8][9]
-
Cross-reactivity: The antibody may be recognizing other proteins with similar epitopes.
To troubleshoot, try increasing the stringency of your washing steps, titrating your primary antibody to find the optimal concentration, and using a different blocking buffer.[7][9]
Q4: I am not getting a signal in my Immunohistochemistry (IHC) experiment. What should I do?
A4: A lack of signal in IHC can be due to various reasons. Check the following:
-
This compound expression: Confirm that the tissue you are using expresses this compound. Photoreceptor cells in the eyes of many protostomes are known to express this compound.[6]
-
Antibody compatibility: Ensure your antibody is validated for IHC.[10]
-
Antigen retrieval: The fixation process can mask the epitope. Optimize your antigen retrieval method (heat-induced or enzymatic).
-
Antibody concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal concentration.[9]
-
Reagent integrity: Ensure all your reagents, including the primary and secondary antibodies and detection reagents, are not expired and have been stored correctly.[9]
Troubleshooting Guides
Western Blot Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal | Inactive antibody | Perform a dot blot to check antibody activity. |
| Insufficient antigen | Load more protein onto the gel. | |
| Blocking buffer masking the antigen | Try a different blocking buffer (e.g., BSA instead of milk). | |
| High Background | Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[7][8] |
| Insufficient blocking | Increase blocking time or try a different blocking agent.[7] | |
| Inadequate washing | Increase the number and duration of wash steps.[9] | |
| Non-specific Bands | Primary antibody cross-reactivity | Use an affinity-purified antibody. Perform peptide competition assay. |
| Sample degradation | Prepare fresh lysates with protease inhibitors.[7] | |
| Secondary antibody non-specificity | Use a pre-adsorbed secondary antibody. |
ELISA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Incorrect antibody concentration | Optimize the concentration of capture and detection antibodies. |
| Reagents not prepared correctly | Ensure all buffers and reagents are at the correct pH and concentration. | |
| Insufficient incubation times | Increase incubation times for antibodies and substrate. | |
| High Background | Non-specific antibody binding | Increase the stringency of washing steps. Use a different blocking buffer. |
| Cross-reactivity of antibodies | Ensure capture and detection antibodies recognize different epitopes. | |
| High concentration of detection reagent | Titrate the detection antibody to an optimal lower concentration. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Edge effects | Ensure even temperature across the plate during incubations. | |
| Inadequate plate washing | Ensure thorough and consistent washing of all wells. |
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Low or no target protein expression | Use positive control tissue known to express this compound.[6] |
| Inadequate antigen retrieval | Optimize antigen retrieval method (heat or enzyme-based). | |
| Primary antibody concentration too low | Increase primary antibody concentration or incubation time.[9] | |
| High Background | Non-specific primary antibody binding | Use a blocking serum from the same species as the secondary antibody. |
| Endogenous peroxidase/phosphatase activity | Perform a quenching step before primary antibody incubation. | |
| Secondary antibody binding to tissue | Use a biotin-free detection system if using avidin-biotin methods. | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Perform a peptide competition assay with the immunizing peptide. |
| Hydrophobic interactions | Use a blocking buffer containing a detergent like Tween-20. | |
| Fc receptor binding | Block with an Fc receptor blocking solution. |
Experimental Protocols
Western Blot Protocol for this compound Antibody Validation
-
Sample Preparation: Lyse cells or tissues known to express this compound (e.g., protostome eye tissue) and a negative control in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new this compound antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: A specific antibody should show a single band at the expected molecular weight for this compound in the positive control lane and no band in the negative control lane.
ELISA Protocol for this compound Antibody Specificity
-
Coating: Coat a 96-well ELISA plate with purified recombinant this compound protein (1-10 µg/mL in coating buffer) overnight at 4°C. As a negative control, coat wells with an unrelated protein.
-
Washing: Wash the plate three times with wash buffer (PBST: PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBST for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the new this compound antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: A specific antibody will show a dose-dependent increase in signal in the this compound-coated wells and minimal signal in the negative control wells.
Visualizations
Caption: Conceptual signaling pathway of this compound, a visual pigment.
Caption: Recommended workflow for validating a new antibody's specificity.
References
- 1. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution | eLife [elifesciences.org]
- 7. arp1.com [arp1.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. merckmillipore.com [merckmillipore.com]
Addressing non-specific binding in Xenopsin co-immunoprecipitation experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding in Xenopsin co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background and non-specific binding in a this compound Co-IP experiment?
High background in Co-IP experiments can originate from several sources, leading to the presence of non-specific proteins in the final eluate.[1] Key sources include:
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Non-specific binding to Co-IP beads: Proteins can adhere directly to the agarose (B213101) or magnetic beads.[1][2][3]
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Non-specific binding to the antibody: The immunoprecipitating antibody may bind to proteins other than this compound.[2][4] Using an affinity-purified antibody can help reduce this issue.[2]
-
Cell lysis issues: Harsh lysis conditions can denature proteins, exposing hydrophobic regions that lead to non-specific interactions.[1] Conversely, incomplete lysis can release substances that interfere with the assay.[1]
-
Sample complexity: High concentrations of total protein in the lysate increase the likelihood of random protein interactions.[1]
-
Insufficient washing: Inadequate washing steps can fail to remove loosely bound, non-specific proteins.[1][4]
Q2: How can I identify the source of the non-specific binding in my this compound Co-IP?
Proper controls are essential for diagnosing the source of high background.[1] Key controls include:
-
Isotype Control: Use a non-specific antibody of the same isotype and from the same host species as your anti-Xenopsin antibody.[1][5] This helps determine if the background is due to non-specific binding to the immunoglobulin itself.[1][6]
-
Beads-only Control: Incubate the cell lysate with beads alone (without the primary antibody).[1][3][6] This control will identify proteins that are binding non-specifically to the beads.[1]
-
Negative Control Lysate: If you are using a tagged version of this compound, a lysate from cells not expressing the tagged protein can be used to check for non-specific binding to the antibody or beads.[1]
Q3: My protein of interest, a potential this compound interactor, is binding to the IgG control. How can I reduce this?
If your protein of interest is binding to the IgG control, it suggests non-specific binding to the antibody. Here are some strategies to mitigate this:
-
Pre-clearing the lysate: Before adding your specific anti-Xenopsin antibody, incubate the cell lysate with beads (and in some cases, a non-specific IgG) to capture proteins that non-specifically bind to the beads and immunoglobulins.[1][5][7] The beads are then discarded, and the "pre-cleared" lysate is used for the immunoprecipitation.[1]
-
Optimize antibody concentration: Using too much antibody can lead to increased non-specific binding.[2][4] It's important to determine the optimal antibody concentration through titration experiments.[2]
-
Increase wash stringency: Modifying the wash buffer by increasing the salt or detergent concentration can help disrupt weak, non-specific interactions.[1]
Troubleshooting Guide
Issue 1: High Background Due to Non-Specific Binding to Beads
If your beads-only control shows significant background, the following steps can help.
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[1][5][7] Before adding your specific antibody, incubate the cell lysate with beads to capture these "sticky" proteins.[1]
-
Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat milk to saturate non-specific binding sites.[2][5][8]
Issue 2: High Background Due to Non-Specific Antibody Binding
If your isotype control shows significant background, the issue may lie with the antibody.
-
Antibody Titration: Determine the optimal antibody concentration. Using excessive amounts of antibody is a common cause of non-specific binding.[2]
-
Use Affinity-Purified Antibodies: Employing antibodies that have been purified to remove non-specific immunoglobulins can significantly reduce background.[2]
-
Crosslink Antibody to Beads: Covalently crosslinking the antibody to the beads can prevent the antibody from eluting with the target protein and reduce background from antibody chains.[9][10]
Issue 3: Ineffective Washing Leading to High Background
Insufficient washing is a frequent cause of high background.[1]
-
Increase the Number and Duration of Washes: Performing 3-5 washes and increasing the incubation time for each wash can help remove non-specifically bound proteins.[1][9]
-
Optimize Wash Buffer Composition: The stringency of the wash buffer can be adjusted to minimize non-specific interactions while preserving the specific this compound-interactor binding.
Data Presentation
Table 1: Troubleshooting Non-Specific Binding in this compound Co-IP
| Problem | Potential Cause | Recommended Solution |
| High background in all lanes | Non-specific binding to beads | Pre-clear lysate with beads; Block beads with BSA.[1][8] |
| High background in IP lane and isotype control | Non-specific antibody binding | Titrate antibody concentration; Use a high-affinity, purified antibody.[2][4] |
| Weak signal for known interactor | Lysis buffer disrupting interaction | Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40 or Triton X-100).[5][7] |
| Protein of interest in negative control | Contamination or "sticky" protein | Include stringent wash steps; Add protease inhibitors.[2][4] |
Table 2: Common Wash Buffer Additives to Reduce Non-Specific Binding
| Component | Concentration Range | Purpose |
| NaCl | 150 mM - 1 M | Reduces ionic and electrostatic interactions.[5] |
| Non-ionic Detergents (NP-40, Triton X-100) | 0.1% - 1.0% | Reduce non-specific hydrophobic interactions.[11] |
| DTT or β-mercaptoethanol | 1-2 mM | Reduce non-specific interactions mediated by disulfide bridges.[5][12] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation with Pre-clearing and Stringent Washes
This protocol is designed to minimize non-specific binding when performing Co-IP for this compound and its interacting partners.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add the optimal amount of anti-Xenopsin antibody to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G beads.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt or detergent concentration). For each wash, gently resuspend the beads and rotate for 5-10 minutes at 4°C before pelleting.[1]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Visualizations
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Caption: A putative signaling pathway for this compound involving Gαi.
References
- 1. benchchem.com [benchchem.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 9. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Tips for Immunoprecipitation | Rockland [rockland.com]
- 12. assaygenie.com [assaygenie.com]
Welcome to the Technical Support Center for Xenopsin-Related Behavioral Assays. This guide is designed for researchers, scientists, and drug development professionals to provide robust, reliable, and reproducible results in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you minimize variability in your behavioral assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our locomotor activity data after intracerebroventricular (ICV) injection of this compound. What are the potential causes and solutions?
A1: High variability in locomotor activity, as measured in an open field test, is a common issue. Several factors related to the peptide, the animal subjects, and the experimental procedure can contribute to this.
Potential Causes & Troubleshooting Strategies:
| Factor | Potential Cause of Variability | Troubleshooting/Minimization Strategy |
| Peptide Handling & Administration | Inconsistent Peptide Concentration: Inaccurate weighing, improper dissolution, or degradation of the peptide can lead to variable effective doses.[1][2] | - Accurate Weighing: Use a calibrated microbalance. Account for peptide purity and water content when calculating concentrations. - Proper Solubilization: Follow the manufacturer's instructions for the specific this compound analog. Use the recommended solvent and ensure complete dissolution.[2] - Fresh Preparations: Prepare solutions fresh for each experiment to avoid degradation. If storage is necessary, aliquot and store at -80°C and avoid repeated freeze-thaw cycles.[1] |
| Inaccurate ICV Injections: Incorrect cannula placement or leakage of the injectate can result in inconsistent delivery to the target brain region. | - Verify Cannula Placement: Histological verification of cannula placement is crucial post-experiment. - Optimize Injection Technique: Use a slow and consistent injection rate to prevent backflow. Leave the injection needle in place for a short period after infusion to allow for diffusion. | |
| Animal-Related Factors | Individual Differences: Genetic background, age, sex, and stress levels can all contribute to baseline differences in activity.[3] | - Standardize Animal Models: Use a single, well-characterized strain of rodents from a reputable supplier. - Control for Age and Sex: Use animals of a consistent age and test males and females separately. - Acclimatization: Allow animals to acclimate to the housing and testing rooms for a sufficient period before the experiment. Handle animals gently and consistently to reduce stress.[3] |
| Experimental Procedure | Environmental Factors: Variations in lighting, noise, and temperature in the testing room can significantly impact rodent behavior. | - Consistent Environment: Maintain consistent lighting levels, minimize noise, and control the ambient temperature during all testing sessions.[3] - Habituation: Habituate animals to the testing room before the experiment. |
| Time of Day: Circadian rhythms influence locomotor activity. | - Consistent Testing Time: Conduct all behavioral tests at the same time of day to minimize variability due to circadian rhythms. |
Q2: Our results from the elevated plus-maze (EPM) test with this compound are inconsistent. How can we improve the reliability of this anxiety assay?
A2: The elevated plus-maze is sensitive to subtle procedural variations. Ensuring a standardized and controlled experimental setup is key to obtaining reliable data on anxiety-like behaviors.
Potential Causes & Troubleshooting Strategies:
| Factor | Potential Cause of Variability | Troubleshooting/Minimization Strategy |
| Apparatus & Environment | Maze Characteristics: Differences in maze dimensions, color, and material can affect behavior. | - Standardized Maze: Use a maze with consistent dimensions and material. Ensure the surface provides adequate grip for the animals. |
| Lighting Conditions: Inconsistent or inappropriate lighting can alter the aversiveness of the open arms. | - Controlled Illumination: Maintain a consistent and moderate level of illumination across all tests. Avoid direct bright light on the open arms. | |
| Procedural Variables | Handling and Placement: Inconsistent handling and placement of the animal on the maze can induce stress and variability. | - Standardized Handling: Handle all animals gently and consistently. Place the animal in the center of the maze facing a closed arm at the start of each trial. |
| Experimenter Presence: The presence of the experimenter can be a confounding variable. | - Minimize Experimenter Presence: The experimenter should leave the room during the test. Use an automated video-tracking system for data collection. | |
| Data Interpretation | Defining Arm Entry: Inconsistent criteria for what constitutes an arm entry can lead to variability in the data. | - Clear Criteria: Establish and consistently apply a clear criterion for an arm entry (e.g., all four paws in the arm). |
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection
A standardized surgical procedure is critical for accurate delivery of this compound to the brain.
Workflow for ICV Cannulation and Injection:
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Experimental Protocol for OFT:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using a video-tracking system.
-
Clean the arena thoroughly between each animal to remove olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Frequency of entries into the center zone.
-
Rearing frequency.
-
Elevated Plus-Maze (EPM) Test
The EPM is a widely used assay to measure anxiety-like behavior in rodents.
Experimental Protocol for EPM:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
Thoroughly clean the maze between trials.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Frequency of head dips over the sides of the open arms.
-
Stretched-attend postures.
-
Data Presentation
Table 1: Hypothetical Dose-Response Effects of this compound on Locomotor Activity in the Open Field Test
| This compound Dose (nmol, ICV) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) | Center Entries (n) (Mean ± SEM) |
| Vehicle | 3500 ± 250 | 45 ± 5 | 15 ± 2 |
| 0.1 | 3650 ± 280 | 42 ± 6 | 14 ± 2 |
| 1.0 | 4200 ± 310 | 35 ± 4 | 11 ± 1 |
| 10.0 | 2800 ± 200* | 20 ± 3 | 7 ± 1 |
*p < 0.05, **p < 0.01 compared to Vehicle
Table 2: Hypothetical Dose-Response Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze
| This compound Dose (nmol, ICV) | Time in Open Arms (%) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (n) (Mean ± SEM) |
| Vehicle | 30 ± 4 | 40 ± 5 | 25 ± 3 |
| 0.1 | 28 ± 5 | 38 ± 6 | 26 ± 3 |
| 1.0 | 15 ± 3 | 25 ± 4 | 24 ± 2 |
| 10.0 | 8 ± 2 | 15 ± 3 | 23 ± 2 |
*p < 0.05, **p < 0.01 compared to Vehicle
Signaling Pathways and Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting behavioral data. This compound and related peptides primarily act through G-protein coupled receptors (GPCRs), such as neurokinin receptors.
Simplified this compound/Neurokinin Receptor Signaling Pathway:
Logical Workflow for Troubleshooting Variability:
References
Strategies for enhancing the signal-to-noise ratio in Xenopsin calcium imaging
Welcome to the technical support center for Xenopsin calcium imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Signal-to-Noise Ratio (SNR)
Q1: My calcium signals are barely distinguishable from the background noise. What are the primary causes and how can I improve my SNR?
A1: A low SNR is a frequent challenge in calcium imaging. The primary causes can be categorized into suboptimal indicator performance, excessive background fluorescence, and inherent noise from the imaging system.
Troubleshooting Steps:
-
Optimize this compound/Calcium Indicator Expression: Overexpression or underexpression of genetically encoded calcium indicators (GECIs) like GCaMP can lead to poor signal. Overexpression may cause high basal fluorescence and cellular toxicity, while underexpression results in a weak signal. It's crucial to titrate viral concentrations or optimize promoter strength for ideal expression levels.[1][2]
-
Background Subtraction: Background fluorescence from out-of-focus cells, neuropil, and autofluorescence can obscure signals.[2][3] Implementing robust background subtraction algorithms during post-processing is essential. A common method involves selecting a region of interest (ROI) devoid of cells to measure and subtract the average background intensity.
-
Denoising Algorithms: Modern data analysis pipelines incorporate denoising algorithms, including deep learning-based methods, to significantly enhance SNR without distorting the underlying calcium transients.[4][5]
Issue 2: Motion Artifacts
Q2: My recordings are corrupted by movement, leading to false calcium transients. How can I correct for motion artifacts?
A2: Motion artifacts, especially in in-vivo imaging of behaving animals, are a significant source of signal contamination.[6][7][8] These can be lateral (x-y plane) or axial (z-axis).
Troubleshooting Steps:
-
Image Registration (Lateral Motion): Post-hoc image registration is a standard procedure to correct for x-y drift. Algorithms like TurboReg or customized scripts in MATLAB or Python can align each frame to a reference frame.[9]
-
Axial Motion Correction: Z-axis motion is more challenging to correct. Some strategies include:
-
Physical Stabilization: Ensure the animal is securely and comfortably head-fixed to minimize movement. Custom-designed head plates and habituation sessions can significantly reduce motion.
Issue 3: Photobleaching and Phototoxicity
Q3: My fluorescent signal diminishes over the course of the experiment, and I'm concerned about damaging the cells. How can I mitigate photobleaching and phototoxicity?
A3: Photobleaching is the irreversible loss of fluorescence due to prolonged exposure to excitation light, while phototoxicity refers to light-induced cell damage.[10][11][12][13][14] Both can severely impact data quality and experimental outcomes.
Troubleshooting Steps:
-
Minimize Excitation Light Exposure: Use the lowest possible laser power that still provides a detectable signal. Reduce the exposure time per frame and the overall imaging duration.[11]
-
Optimize Imaging Parameters:
-
Increase Detector Gain: Instead of increasing laser power, try increasing the gain on your detector (e.g., PMT).[15]
-
Frame Averaging: If your signal is weak, averaging multiple frames can improve SNR without increasing peak laser power.
-
-
Use More Photostable Indicators: Newer generations of GECIs are engineered for improved photostability. Consider using variants known for their resilience to photobleaching.
-
Incorporate "Off" Periods: If your experimental design allows, interleave imaging periods with periods of no illumination to allow cells to recover.
Quantitative Data Summary
For researchers evaluating different calcium indicators, the following table summarizes key performance metrics of various GCaMP generations.
| Indicator | Relative Brightness (at saturation) | Peak ΔF/F₀ | Rise Time (t₁/₂) (ms) | Decay Time (t₁/₂) (ms) |
| GCaMP3 | 1.0 | ~10 | ~150 | ~500 |
| GCaMP5G | 1.5 | ~30 | ~100 | ~400 |
| GCaMP6s | 2.5 | ~50 | ~50 | ~350 |
| GCaMP6f | 2.0 | ~50 | ~20 | ~150 |
| jGCaMP8s | 3.0 | >60 | ~10 | ~200 |
Note: Values are approximate and can vary depending on the expression system and experimental conditions.
Key Experimental Protocols
Protocol 1: Viral Injection for GECI Expression
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Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.
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Craniotomy: Perform a small craniotomy over the brain region of interest.
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Virus Loading: Load a glass micropipette with the AAV solution containing the gene for the this compound-based calcium indicator.
-
Injection: Slowly inject the virus at the desired coordinates and depth. A typical volume is 50-100 nL per injection site.
-
Post-Operative Care: Suture the incision and provide post-operative care. Allow 2-4 weeks for optimal gene expression before imaging.
Protocol 2: In-Vivo Two-Photon Calcium Imaging
-
Animal Preparation: Head-fix the awake, habituated animal under the two-photon microscope.
-
Locate Expression: Use low laser power to locate the region of viral expression.
-
Set Imaging Parameters:
-
Select an appropriate excitation wavelength (e.g., ~920 nm for GCaMP).
-
Adjust laser power to the minimum necessary for a good signal.
-
Set the frame rate (e.g., 15-30 Hz for capturing neuronal dynamics).
-
Define the field of view and imaging depth.
-
-
Data Acquisition: Start the recording. Synchronize the imaging data with any behavioral or sensory stimulation data.
-
Post-Processing: Perform motion correction, background subtraction, and ROI segmentation. Extract fluorescence traces and calculate ΔF/F₀.
Visualized Workflows and Pathways
References
- 1. Bicistronic Expression of a High-Performance Calcium Indicator and Opsin for All-Optical Stimulation and Imaging at Cellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating background-subtracted fluorescence transients in calcium imaging experiments: a quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. gcamp6f.com [gcamp6f.com]
- 9. Frontiers | Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice [frontiersin.org]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 14. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Optogenetics and Cellular Resolution Calcium Imaging During Active Behavior Using a Miniaturized Microscope - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Co-localization of Xenopsin and Rhabdomeric Opsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the co-localization of Xenopsin (B549565) and rhabdomeric opsin in photoreceptor cells, drawing upon key experimental findings. The discovery of their co-expression challenges the traditional dichotomy between ciliary and rhabdomeric photoreceptors and opens new avenues for understanding visual system evolution and function.
I. Comparative Analysis of Co-localization Studies
Recent studies have demonstrated the unprecedented co-expression of this compound and rhabdomeric opsin within the same photoreceptor cells in certain invertebrate species. This co-localization is significant as it suggests a more complex and potentially integrated signaling mechanism than previously understood. Traditionally, rhabdomeric opsins are associated with microvillar photoreceptors and a Gq-mediated signaling cascade, while other opsin types are linked to ciliary photoreceptors. The concurrent presence of this compound, which shares some sequence motifs with ciliary opsins, in a rhabdomeric cell type, blurs these lines.
| Feature | This compound | Rhabdomeric Opsin | Co-localization Findings |
| Primary Photoreceptor Association | Traditionally associated with ciliary photoreceptors in some species.[1][2] | Primarily located in the microvilli of rhabdomeric photoreceptor cells.[2][3] | Co-expressed in the same photoreceptor cells in the annelid Malacoceros fuliginosus and the chiton Leptochiton asellus.[1][2][4][5] |
| Subcellular Localization in Co-expressing Cells | Found to enter cilia in the eye photoreceptor cells of the bryozoan Tricellaria inopinata.[1][5] In co-expressing cells, its precise subcellular localization relative to r-opsin is a subject of ongoing research. | Localized to the microvillar extensions of the photoreceptor cells.[2][4] | The photoreceptor cells exhibiting co-expression possess both microvilli and cilia.[1][2][4][5] |
| Reported Species with Co-localization | Annelid (Malacoceros fuliginosus), Mollusk (Leptochiton asellus).[1][2][4][5] | Annelid (Malacoceros fuliginosus), Mollusk (Leptochiton asellus).[1][2][4][5] | These findings suggest that co-expression may be more widespread among protostomes than previously thought.[1] |
II. Signaling Pathways
The co-expression of this compound and rhabdomeric opsin in a single photoreceptor cell raises intriguing questions about the convergence or parallel processing of light-induced signals.
Rhabdomeric Opsin Signaling: It is well-established that light-activated rhabdomeric opsins typically couple to a Gq alpha subunit of a heterotrimeric G-protein.[2] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This cascade ultimately results in the opening of transient receptor potential (TRP) channels and depolarization of the photoreceptor cell.[7]
This compound Signaling: The signaling pathway for this compound is not as definitively characterized. However, studies suggest it may signal through a pathway more akin to that of ciliary opsins.[1] Evidence from flatworms indicates that this compound likely signals via a Gαi-mediated pathway.[1] This class of G-proteins typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
III. Experimental Protocols
The co-localization of this compound and rhabdomeric opsin is primarily investigated through in situ hybridization to detect mRNA transcripts and immunohistochemistry to visualize the protein products.
A. Double In Situ Hybridization
This technique is used to visualize the presence and co-existence of this compound and rhabdomeric opsin mRNA within the same cells.
General Workflow:
-
Probe Synthesis: Digoxigenin (DIG) and fluorescein (B123965) (FITC)-labeled antisense RNA probes are synthesized for this compound and rhabdomeric opsin transcripts.
-
Tissue Preparation: The animal tissue is fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.
-
Hybridization: The sections are incubated with both labeled probes simultaneously overnight in a hybridization buffer.
-
Washing: Stringent washes are performed to remove unbound probes.
-
Immunodetection: The probes are detected sequentially using anti-DIG and anti-FITC antibodies conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Signal Development: Chromogenic substrates are used to produce distinct colored precipitates for each probe, allowing for visual differentiation under a microscope.
B. Immunohistochemistry
Immunohistochemistry allows for the visualization of this compound and rhabdomeric opsin proteins within the cellular structures.
General Workflow:
-
Tissue Preparation: Similar to in situ hybridization, tissue sections are prepared and fixed.
-
Antigen Retrieval: This step may be necessary to unmask the epitopes.
-
Blocking: Non-specific antibody binding is blocked using a serum or bovine serum albumin (BSA).
-
Primary Antibody Incubation: The sections are incubated with primary antibodies raised against this compound and rhabdomeric opsin, typically from different host species.
-
Secondary Antibody Incubation: Fluorophore-conjugated secondary antibodies that recognize the respective primary antibodies are applied.
-
Mounting and Imaging: The sections are mounted with an anti-fade medium and imaged using a fluorescence or confocal microscope. Co-localization is observed by merging the images from the different fluorescence channels.
IV. Conclusion
The co-localization of this compound and rhabdomeric opsin in photoreceptor cells that possess both ciliary and microvillar structures represents a paradigm shift in our understanding of photoreceptor cell types and evolution. This finding suggests a more plastic and potentially ancestral photoreceptor cell type that could integrate different phototransduction cascades. For researchers in vision science and drug development, these findings highlight the need to consider the potential for multiple opsin expression and signaling pathways within a single cell, which could have implications for understanding visual processing and developing novel therapeutic strategies. Further research is needed to elucidate the physiological role of this co-expression and the specifics of the downstream signaling interactions.
References
- 1. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia | eLife [elifesciences.org]
- 5. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution | eLife [elifesciences.org]
- 6. Rhabdomeric phototransduction initiated by the vertebrate photopigment melanopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomics Sheds New Light on the Ancestral Bilaterian Opsin Repertoire and Suggests Rhabdomeric Phototransduction in Xenacoelomorpha - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xenopsin and Ciliary Opsin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling pathways initiated by two distinct types of photosensitive proteins: Xenopsin (B549565) and ciliary opsin. While both play crucial roles in light detection across the animal kingdom, their downstream signaling cascades exhibit fundamental differences in their mechanisms, physiological outcomes, and evolutionary origins. This comparison aims to provide a clear, data-driven overview to inform research and development in vision science, sensory biology, and pharmacology.
At a Glance: Key Differences in Signaling
| Feature | Ciliary Opsin Signaling | This compound Signaling |
| Photoreceptor Cell Type | Ciliary photoreceptors (e.g., vertebrate rods and cones) | Primarily in protostome ciliary photoreceptors; can be co-expressed with rhabdomeric opsins. |
| Primary G-protein Coupled | Gαt (Transducin) | Gαi |
| Second Messenger | cGMP (decreases upon light stimulation) | cAMP (likely modulated upon light stimulation) |
| Ion Channel Modulation | Closure of cGMP-gated cation channels | Putative modulation of ion channels secondary to cAMP changes |
| Membrane Potential Change | Hyperpolarization | Likely modulation of membrane potential, but can vary. |
| Signal Amplification | High, well-characterized cascade | Presumed, but not yet quantitatively characterized. |
| Physiological Response | Primary mechanism for vision in vertebrates. | Involved in phototaxis and light sensing in various protostomes. |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by ciliary opsins and the proposed pathway for xenopsins are fundamentally different, leading to opposite effects on the respective second messengers and distinct physiological responses.
Quantitative Comparison of Signaling Parameters
Quantitative analysis of phototransduction is well-established for the ciliary opsin cascade in vertebrate photoreceptors. In contrast, quantitative data for the this compound signaling pathway is still largely unavailable. The following table summarizes known quantitative parameters for the ciliary opsin pathway and highlights the areas where further research is needed for this compound.
| Parameter | Ciliary Opsin (Vertebrate Rods) | This compound |
| G-protein activation rate | ~120-300 G-proteins per photoactivated rhodopsin per second | Not yet quantified |
| Signal Amplification | High: 1 photoactivated rhodopsin can lead to the hydrolysis of >10^5 cGMP molecules.[1] | Presumed, but amplification factor is unknown. |
| Time to peak response (single photon) | ~100-200 ms | Not yet determined |
| Second Messenger Concentration Change | Decrease in cGMP from ~2-4 µM in the dark. | Expected modulation of cAMP, but direction and magnitude are not well-characterized. |
| Ion Channel Conductance Change | Decrease in inward current carried by Na+ and Ca2+. | Dependent on downstream effectors of cAMP signaling. |
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize and compare phototransduction pathways.
Electrophysiological Recording of Photoreceptor Responses
Objective: To measure the electrical response of a photoreceptor cell to light stimulation.
Methodology:
-
Preparation: Isolation of single photoreceptor cells or retinal slices from the organism of interest. For organisms with co-expression of opsins, specific genetic labeling (e.g., with fluorescent proteins) can aid in cell identification.
-
Recording Configuration: Whole-cell patch-clamp or suction electrode recording techniques are commonly used.
-
Whole-cell patch-clamp: Provides detailed information about ion channel activity and membrane potential changes with high temporal resolution. The intracellular solution can be controlled, allowing for the introduction of agents that modulate signaling components.
-
Suction electrode recording: A less invasive method that records the collective current from the outer segment of a photoreceptor, providing a good measure of the overall phototransduction cascade activity.
-
-
Light Stimulation: A calibrated light source is used to deliver flashes of light with controlled intensity and duration.
-
Data Analysis: The amplitude, kinetics (time to peak, recovery time), and sensitivity of the light-induced current or voltage change are analyzed.
Quantification of G-Protein Activation
Objective: To measure the rate and extent of G-protein activation by a photoactivated opsin.
Methodology:
-
In Vitro Reconstitution: Purified opsin is reconstituted into lipid vesicles or nanodiscs. Purified G-protein (Gαt or Gαi) is added to the system.
-
GTPγS Binding Assay: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Upon activation by the opsin, the G-protein releases GDP and binds [³⁵S]GTPγS. The amount of bound radioactivity is measured over time after a light flash to determine the rate of G-protein activation.
-
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence of the Gα subunit changes upon GDP-GTP exchange. This change can be monitored in real-time to measure the kinetics of G-protein activation.
-
Surface Plasmon Resonance (SPR): Immobilized opsin is exposed to a solution containing the G-protein. The binding and dissociation of the G-protein to the activated opsin are measured in real-time, providing kinetic and affinity data.
Measurement of Cyclic Nucleotide Dynamics
Objective: To measure the change in concentration of cGMP or cAMP in photoreceptor cells following light stimulation.
Methodology:
-
FRET-based Biosensors: Genetically encoded biosensors that change their Förster Resonance Energy Transfer (FRET) efficiency upon binding to cGMP or cAMP are expressed in the photoreceptor cells. The change in the FRET signal is monitored using fluorescence microscopy, providing a real-time measurement of cyclic nucleotide dynamics in living cells.
-
Rapid-quench techniques followed by immunoassays: Photoreceptor preparations are rapidly frozen at specific time points after a light flash. The concentration of cGMP or cAMP in the frozen samples is then determined using sensitive immunoassays (e.g., ELISA or radioimmunoassay).
-
Mass Spectrometry: For precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure the absolute levels of cyclic nucleotides in photoreceptor extracts.
Concluding Remarks
The study of ciliary opsin signaling has provided a paradigm for understanding G-protein-coupled receptor cascades, with a wealth of quantitative data on its kinetics and amplification. The emerging research on this compound reveals a distinct evolutionary path and a different signaling logic, likely centered on the modulation of cAMP via Gαi. Significant opportunities exist to apply the well-established experimental protocols from the ciliary opsin field to quantitatively characterize the this compound signaling pathway. Such studies will be crucial for a comprehensive understanding of the diversity of phototransduction mechanisms and the evolution of vision. The potential for co-expression and integration of these two distinct signaling pathways within a single photoreceptor cell opens up exciting new avenues for research into the complexity of light sensing in the animal kingdom.
References
Validating the Role of Xenopsin in Phototaxis: A Comparative Guide to Knockout Experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Xenopsin's putative role in phototaxis and a proposed framework for its validation using knockout experiments. We objectively compare This compound (B549565) with other known phototaxis-mediating proteins and provide detailed experimental methodologies and supporting data.
This compound, a recently identified clade of opsins in protostomes, is a compelling candidate for a key player in photoreception and phototactic behaviors.[1][2][3] Evidence suggests its expression in the ciliary photoreceptor cells of various invertebrate larvae, such as the bryozoan Tricellaria inopinata and the annelid Malacoceros fuliginosus, where it is implicated in triggering phototaxis.[1] Functional assays have further demonstrated that a flatworm this compound can initiate a phototransduction cascade by coupling to Gαi proteins.[2][4][5]
To definitively establish the necessity of this compound in phototaxis, targeted gene knockout experiments are the logical next step. This guide outlines a proposed experimental strategy and compares the known features of this compound with well-characterized phototactic proteins, offering a predictive framework for the outcomes of such studies.
Comparative Analysis of Phototaxis-Mediating Proteins
The following table summarizes the key characteristics of this compound in comparison to rhabdomeric opsins (r-opsins) and ciliary opsins (c-opsins), the two most extensively studied families of photopigments.[3]
| Feature | This compound | Rhabdomeric Opsin (r-opsin) | Ciliary Opsin (c-opsin) |
| Primary Function | Putative phototaxis, vision | Vision, phototaxis | Vision, non-visual photoreception |
| Localization | Cilia of photoreceptor cells[1] | Microvilli of photoreceptor cells[3] | Cilia of photoreceptor cells[3] |
| Signaling Cascade | Gαi/o-mediated[2][4][5] | Gαq-mediated PLC pathway[6][7][8] | Gt (transducin)-mediated PDE pathway |
| Cellular Response | Likely hyperpolarization | Depolarization | Hyperpolarization |
| Known Organisms | Protostomes (e.g., bryozoans, annelids, flatworms)[1][2][4] | Primarily invertebrates[3] | Primarily vertebrates[3] |
| Validation by Knockout | Proposed | Validated in various invertebrates | Validated in various vertebrates |
Proposed Experimental Workflow for this compound Knockout and Phenotypic Analysis
To validate the role of this compound in phototaxis, a CRISPR/Cas9-mediated knockout approach in a suitable model organism, such as the larval stages of Tricellaria inopinata or a genetically tractable marine annelid, is proposed. The following diagram illustrates the experimental workflow.
Caption: Proposed experimental workflow for this compound knockout and subsequent phenotypic analysis.
Detailed Experimental Protocols
Generation of this compound Knockout Animals using CRISPR/Cas9
This protocol is adapted from methodologies used for generating knockouts in marine invertebrates and Xenopus.[9][10][11][12]
-
sgRNA Design and Synthesis: Design two to four single guide RNAs (sgRNAs) targeting conserved exons of the this compound gene to ensure a high probability of generating loss-of-function indel mutations. Synthesize sgRNAs using in vitro transcription kits.
-
Cas9 Preparation: Prepare high-quality Cas9 mRNA by in vitro transcription or obtain purified Cas9 protein.
-
Microinjection: Co-inject a mixture of the designed sgRNAs (e.g., 50-100 pg each) and Cas9 mRNA (e.g., 300-500 pg) or protein into fertilized single-cell embryos of the chosen model organism.
-
Screening for Mutations: At a suitable developmental stage (e.g., 24-48 hours post-fertilization), randomly select a subset of injected embryos. Extract genomic DNA and perform PCR amplification of the targeted this compound locus. Use Sanger sequencing or a T7 endonuclease I assay to detect the presence of insertions or deletions (indels).
-
Rearing: Rear the remaining injected embryos to the larval stage required for behavioral and imaging assays.
Phototaxis Behavioral Assay
This protocol is based on standard assays for quantifying phototactic responses in aquatic microorganisms and larvae.[13][14][15]
-
Acclimation: Place wild-type and this compound knockout larvae in a petri dish with appropriate medium and allow them to acclimate in the dark for at least 30 minutes.
-
Stimulation: Illuminate one side of the petri dish with a directional light source of a specific wavelength (e.g., blue light, as this compound is suggested to be sensitive in this range).[1]
-
Tracking and Quantification: Record the movement of larvae using a video camera mounted above the dish for a defined period (e.g., 5-10 minutes). Use automated tracking software to quantify the number of larvae moving towards (positive phototaxis) or away from (negative phototaxis) the light source. Calculate a phototactic index for both wild-type and knockout groups.
-
Data Analysis: Statistically compare the phototactic indices of the wild-type and knockout larvae. A significant reduction or complete absence of a directed response to light in the knockout group would validate the role of this compound in phototaxis.
Predicted Outcomes and Interpretation
Based on the current understanding of this compound, the following outcomes are predicted from the knockout experiments:
| Experiment | Predicted Outcome for this compound Knockout | Interpretation |
| Phototaxis Assay | Abolished or significantly reduced directional movement in response to light. | This compound is essential for mediating the phototactic response. |
| Immunohistochemistry | Absence of this compound protein in the ciliary photoreceptor cells. Normal morphology of the photoreceptor cells. | Confirms successful protein knockout. Suggests this compound's role is in phototransduction, not cellular structure. |
| Electroretinogram | Reduced or absent light-evoked electrical responses from the eyes. | This compound is a primary photopigment responsible for initiating the electrical signal in response to light. |
This compound Signaling Pathway and Logic for Validation
The following diagrams illustrate the putative signaling pathway of this compound and the logical framework for validating its function through knockout experiments.
Caption: Putative this compound signaling pathway leading to phototaxis.
Caption: Logical framework for validating this compound's role in phototaxis.
References
- 1. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraocular, rod-like photoreceptors in a flatworm express this compound photopigment | eLife [elifesciences.org]
- 3. The enigmatic xenopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraocular, rod-like photoreceptors in a flatworm express this compound photopigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Illumination of the melanopsin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Creating knockout and knockin rodents using engineered endonucleases via direct embryo injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phototaxis Assay for Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phototaxis Assay for Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Xenopsin's Spectral Tuning Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral tuning of Xenopsin, a relatively recently discovered opsin, across different invertebrate species. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the associated signaling pathway to facilitate further research and development.
Quantitative Data on this compound Spectral Tuning
The spectral sensitivity of a photopigment is defined by its wavelength of maximum absorption (λmax). Variations in λmax among orthologous opsins across different species indicate spectral tuning, an evolutionary adaptation to different light environments. To date, quantitative spectral analysis of this compound has been performed on a limited number of species.
| Species | Common Name | Phylum | Absorption Maximum (λmax) |
| Limax sp.[1] | Terrestrial Slug | Mollusca | ~475 nm |
Note: Further research is required to populate this table with a broader range of species to enable a more comprehensive comparative analysis.
Experimental Protocols
The determination of opsin spectral sensitivity is a critical step in understanding its function. The following are detailed methodologies for key experiments cited in the characterization of this compound.
Heterologous Expression and Spectroscopic Analysis of Recombinant this compound
This method involves expressing the this compound protein in cultured cells, purifying it, and then measuring its absorption spectrum using a spectrophotometer.
a. Gene Cloning and Expression Vector Construction:
-
The full-length coding sequence of the this compound gene is amplified from cDNA obtained from the target species (e.g., from retinal tissue).
-
The amplified gene is then cloned into a mammalian expression vector, such as p1D4hrGFP II, which often includes a tag (e.g., 1D4) for immunoaffinity purification.[2]
b. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells or a similar cell line are cultured under standard conditions.
-
The cells are transiently transfected with the this compound expression vector using a suitable transfection reagent.
c. Opsin Expression and Pigment Reconstitution:
-
After a post-transfection period to allow for protein expression, the cells are harvested.
-
The cells are then incubated in the dark with 11-cis-retinal, the chromophore necessary for forming a functional photopigment.
d. Immunoaffinity Purification:
-
The reconstituted this compound pigment is solubilized from the cell membranes using a mild detergent.
-
The tagged this compound is then purified using immunoaffinity chromatography with an antibody specific to the tag (e.g., 1D4 monoclonal antibody).[2]
e. Spectrophotometry:
-
The absorbance spectrum of the purified pigment is measured using a double-beam spectrophotometer in the dark.
-
To confirm the formation of a light-sensitive pigment, the sample is irradiated with light of a specific wavelength (e.g., blue light for a blue-sensitive pigment) and the absorbance spectrum is measured again to observe any spectral shifts.[1] The difference spectrum is then calculated to determine the λmax.
Hydroxylamine Sensitivity (HAS) Assay in Cultured Cells
This cell-based assay provides an alternative method to determine the spectral sensitivity of an opsin without the need for protein purification.
a. Chimeric Opsin Construction:
-
To utilize a common signaling pathway for detection, a chimeric this compound protein is created. The intracellular loops of this compound, which are responsible for G-protein coupling, are replaced with those of a Gs-coupled opsin (e.g., from jellyfish). This directs the light-activated signaling through the cAMP pathway, which can be easily measured.
b. Cell Culture and Transfection:
-
HEK293 cells are cultured and transfected with the chimeric this compound expression vector.
c. cAMP Measurement:
-
The transfected cells are incubated with 11-cis-retinal.
-
The cells are then exposed to light of different wavelengths.
-
The light-induced increase in intracellular cAMP concentration is measured using a sensitive detection method, such as a GloSensor cAMP-dependent luciferase reporter assay.[1]
d. Determination of λmax:
-
The relative sensitivity of the chimeric this compound at each wavelength is determined based on the amplitude of the cAMP response.
-
These sensitivity values are then plotted against wavelength and fitted with a rhodopsin nomogram to estimate the λmax of the pigment.[1]
This compound Signaling Pathway
Current evidence suggests that this compound couples to the Go alpha subunit of the heterotrimeric G-protein. The following diagram illustrates the putative phototransduction cascade initiated by this compound activation.
Caption: Putative phototransduction cascade initiated by this compound.
This proposed pathway is based on the known coupling of this compound to Go-protein and general principles of invertebrate phototransduction. Further research is needed to fully elucidate the specific downstream effectors and second messengers involved in the this compound signaling cascade.
References
A Comparative Analysis of Gene Structure: Xenopsin and Other G-Protein Coupled Receptors
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the gene structure of Xenopsin, a key photoreceptive G-protein coupled receptor (GPCR) in protostomes, with other representative members of the vast GPCR superfamily. This report synthesizes available data on their genomic organization, highlighting key differences and similarities that underpin their functional diversity.
G-protein coupled receptors constitute the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in a myriad of physiological processes and representing a major target class for therapeutic drugs. Understanding the genomic architecture of these receptors is fundamental to elucidating their regulation, evolution, and potential for pharmacological intervention. This guide focuses on this compound and contrasts its genetic blueprint with that of other well-characterized GPCRs from different classes, including Rhodopsin (Class A), Glucagon Receptor (Class B), and Metabotropic Glutamate Receptor 5 (mGluR5) (Class C).
Quantitative Comparison of GPCR Gene Structures
The genomic organization of GPCRs exhibits remarkable variability, from compact, intronless genes to sprawling structures spanning hundreds of kilobases with numerous introns. The following table summarizes the key structural features of this compound and selected GPCRs.
| Receptor | Class | Organism | Chromosomal Location | Gene Size (kb) | Number of Exons | Number of Introns | Key Structural Features |
| This compound | Opsin | Protostomes (e.g., Tricellaria inopinata) | Not Available | Not Available | Not Available | 2 (conserved) | Possesses two distinct and highly conserved introns, a key feature distinguishing it from c-opsins.[1] |
| Rhodopsin | A | Human | 3q21-q24 | ~6.4 | 5 | 4 | A relatively compact gene structure. |
| Glucagon Receptor | B | Human | 17q25 | ~9.4 | 6 | 5 | |
| β3-Adrenergic Receptor | A | Human | 8p11.2-p11.1 | Not Available | Multiple | At least 1 | Contains a large first exon encoding the bulk of the receptor. |
| Metabotropic Glutamate Receptor 5 (mGluR5) | C | Human | 11q14.3 | ~563 | 11 | 10 | An exceptionally large and complex gene structure. |
Experimental Protocols: Determining GPCR Gene Structure
The determination of the exon-intron structure of a gene is a fundamental molecular biology workflow. The following outlines a typical experimental protocol using Sanger sequencing, a robust and widely used method for targeted gene analysis.
I. Genomic DNA (gDNA) Extraction and Quality Control
-
Sample Collection: Obtain tissue or cell samples expressing the GPCR of interest.
-
gDNA Extraction: Utilize a commercial gDNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions. This typically involves cell lysis, protein degradation with proteinase K, and purification of DNA on a silica (B1680970) membrane.
-
Quality and Quantity Assessment:
-
Measure the concentration and purity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 indicates pure DNA.
-
Assess the integrity of the gDNA by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a single, sharp band.
-
II. Primer Design and PCR Amplification of Exons
-
Primer Design: Based on the known mRNA or cDNA sequence of the target GPCR, design multiple pairs of primers that flank the predicted exonic regions. Primers should be designed to amplify fragments of 500-800 base pairs.
-
PCR Amplification:
-
Set up PCR reactions containing gDNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermal cycler with the following general parameters:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Verification of PCR Products: Run a small volume of the PCR products on a 1.5% agarose gel to confirm the amplification of fragments of the expected size.
III. PCR Product Purification and Sanger Sequencing
-
PCR Product Purification: Purify the amplified PCR products to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).
-
Cycle Sequencing Reaction:
-
Set up cycle sequencing reactions containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), a sequencing master mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs).
-
Perform cycle sequencing in a thermal cycler.
-
-
Sequencing Product Purification: Purify the cycle sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Resuspend the purified sequencing products in a formamide-based solution and run on an automated capillary electrophoresis DNA sequencer (e.g., Applied Biosystems 3730xl).
-
Data Analysis: Analyze the resulting chromatograms using sequencing analysis software. By comparing the obtained genomic sequences with the cDNA sequence, the precise locations of exon-intron boundaries can be determined.
Signaling Pathways: A Visual Representation
GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. This compound is believed to couple to the Gαi subunit, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
References
Functional comparison of Xenopsin orthologs from different invertebrate phyla
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of Xenopsin (B549565) orthologs, a class of G protein-coupled receptors (GPCRs) that function as visual pigments in various invertebrate phyla. Due to the nascent stage of quantitative comparative studies on this compound, this document synthesizes the currently available experimental data to offer a comprehensive overview.
Introduction to this compound
Xenopsins are a group of opsins, or light-sensitive proteins, found predominantly in protostomes. They are key components of ciliary photoreceptor cells and play a crucial role in vision.[1][2][3] Understanding the functional similarities and differences among this compound orthologs from diverse invertebrate phyla is essential for elucidating the evolution of visual systems and for identifying potential targets for novel therapeutic interventions. This guide summarizes the known functional parameters, signaling pathways, and experimental methodologies used to characterize these important photoreceptors.
Comparative Functional Data
The following table summarizes the available functional data for this compound orthologs from different invertebrate phyla. It is important to note that direct quantitative comparisons of parameters like ligand binding affinity (Ki/Kd) and potency (EC50) are not yet available in the scientific literature.
| Phylum | Species | Cellular Localization | G-Protein Coupling | Spectral Sensitivity (λmax) | Reference |
| Mollusca | Limax (slug) | Rhabdomeric photoreceptors | Gαo | ~475 nm | [4][5][6] |
| Platyhelminthes | Maritigrella crozieri (flatworm) | Ciliary cells of larval eyes and extraocular cells in adults | Primarily Gαi | Not directly measured | [2] |
| Bryozoa | Tricellaria inopinata | Ciliary eye photoreceptor cells | Gαi (inferred) | ~454 nm (peak phototactic response) | [7] |
| Annelida | Malacoceros fuliginosus | Eye photoreceptor cells (co-expressed with r-opsin) | Not determined | Not determined | [1] |
| Brachiopoda | Terebratalia transversa | Larval eyes | Not determined | Not determined | [1] |
Signaling Pathways of this compound Orthologs
This compound orthologs are known to initiate a phototransduction cascade upon light activation. The primary signaling pathway involves the coupling to inhibitory G-proteins of the Gαi/o family.[2][4] This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Below is a diagram illustrating the generalized signaling pathway of this compound.
Caption: Generalized this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the functional characterization of this compound orthologs, based on established experimental approaches for GPCRs.
This protocol is adapted from studies on flatworm this compound and is suitable for determining G-protein coupling specificity.[2]
Objective: To identify the G-protein subtype (Gαs, Gαi/o, Gαq/11, or Gα12/13) that is activated by a light-stimulated this compound ortholog.
Workflow Diagram:
References
- 1. The diversity of invertebrate visual opsins spanning Protostomia, Deuterostomia, and Cnidaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The diversity of invertebrate visual opsins spanning Protostomia, Deuterostomia, and Cnidaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of four opsins and two G alpha subtypes co-expressed in the molluscan rhabdomeric photoreceptor [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
Validating Xenopsin's Interaction with G-Proteins: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods for validating the interaction of Xenopsin with specific G-protein subtypes. This compound, an amphibian peptide homologous to mammalian neurotensin (B549771), exerts its effects through the neurotensin receptor 1 (NTSR1), a G-protein-coupled receptor (GPCR). Understanding the coupling profile of NTSR1 to various G-protein families (Gq/11, Gi/o, Gs, G12/13) is crucial for elucidating its signaling pathways and for the development of novel therapeutics. This document summarizes quantitative data from in vitro assays, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and workflows.
Comparative Analysis of this compound (Neurotensin) Receptor-G-Protein Interactions
Recent in vitro studies have systematically profiled the coupling of the neurotensin receptor 1 (NTSR1) to a broad range of G-protein α-subunits. The following table summarizes the potency (EC50) of neurotensin in activating various G-proteins in a TRUPATH assay. Given that this compound acts through the same receptor, this data serves as a strong proxy for its G-protein coupling profile.
| G-Protein Family | G-Protein Subtype | Neurotensin EC50 (nM)[1] |
| Gq/11 | Gq | 1.5 - 3 |
| G11 | 1.5 - 3 | |
| G15 | ~3 | |
| Gi/o | Gi1 | < 30 |
| Gi2 | < 30 | |
| Gi3 | < 30 | |
| Gz | < 30 | |
| GoA | < 30 | |
| GoB | < 30 | |
| G12/13 | G12 | < 30 |
| G13 | < 30 | |
| Gs | Gs | No activation observed |
Note: This data is from a preprint and has not yet been peer-reviewed.
The data indicates that NTSR1, and by extension this compound, promiscuously couples to G-proteins of the Gq/11, Gi/o, and G12/13 families, with the highest potency observed for the Gq/11 family.[1] Notably, no significant activation of the Gs pathway was detected.
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the molecular interactions and the methods used to study them, the following diagrams illustrate the this compound signaling pathway and a typical in vitro G-protein activation assay workflow.
Caption: this compound signaling pathway.
Caption: BRET/NanoBiT G-protein activation workflow.
Key Experimental Protocols
Below are detailed methodologies for commonly used in vitro assays to quantify GPCR-G-protein interactions.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a robust method for monitoring protein-protein interactions in live cells.[2][3][4][5][6] It relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and a fluorescent acceptor (e.g., Venus or GFP) when they are in close proximity (<10 nm).
Principle: To measure G-protein activation, the Gα subunit is fused to a BRET donor (e.g., RLuc) and the Gγ subunit to a BRET acceptor (e.g., Venus).[2] Upon receptor activation by a ligand like this compound, the G-protein heterotrimer undergoes a conformational change and dissociation of the Gα-GTP from the Gβγ dimer. This change in distance and/or orientation between the donor and acceptor results in a measurable change in the BRET signal.
Methodology:
-
Constructs: Prepare expression vectors for NTSR1, Gα-RLuc, Gβ, and Venus-Gγ.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the NTSR1, Gα-RLuc, Gβ, and Venus-Gγ constructs using a suitable transfection reagent.
-
-
Assay Procedure:
-
After 24-48 hours of incubation, harvest the cells and resuspend them in a buffer (e.g., HBSS).
-
Dispense the cell suspension into a white, 96-well microplate.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Add this compound or other test compounds at various concentrations and continue to measure the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.
-
NanoBiT® G-Protein Dissociation Assay
The NanoBiT® assay is a sensitive protein-protein interaction assay based on the complementation of a split NanoLuc® luciferase.[7][8][9]
Principle: The NanoLuc® luciferase is split into a large subunit (LgBiT) and a small subunit (SmBiT). These are fused to two proteins of interest, for instance, a Gα subunit and a Gβγ subunit. Interaction between the Gα and Gβγ brings LgBiT and SmBiT together, reconstituting the active luciferase. Upon GPCR activation and subsequent G-protein dissociation, the luminescence signal decreases.
Methodology:
-
Constructs: Prepare expression vectors for NTSR1, Gα-LgBiT, SmBiT-Gγ, and Gβ.
-
Cell Culture and Transfection: Similar to the BRET assay, co-transfect HEK293T cells with the respective constructs.
-
Assay Procedure:
-
After 24-48 hours, harvest and resuspend the cells.
-
Add the Nano-Glo® Live Cell substrate.
-
Dispense into a 96-well plate and measure the baseline luminescence.
-
Add this compound and measure the change in luminescence over time.
-
-
Data Analysis:
-
Normalize the luminescence data to the baseline.
-
Plot the change in luminescence against ligand concentration to determine the EC50.
-
TGF-α Shedding Assay
This assay measures GPCR activation by linking it to the shedding of a membrane-anchored alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α).[10][11][12][13][14]
Principle: Activation of Gq/11 and G12/13 pathways leads to the activation of certain metalloproteases that cleave AP-TGF-α from the cell surface. The amount of released AP in the supernatant is proportional to the level of GPCR activation. To detect Gi/o and Gs coupling, chimeric G-proteins that redirect the signal to the Gq pathway are used.
Methodology:
-
Constructs: Prepare expression vectors for NTSR1, AP-TGF-α, and relevant G-proteins (wild-type or chimeric).
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the necessary constructs.
-
Assay Procedure:
-
After 24 hours, replace the medium with a serum-free medium.
-
Add this compound at various concentrations and incubate for 1 hour.
-
Collect the conditioned medium.
-
-
Measurement of AP Activity:
-
Add a chemiluminescent AP substrate to the collected medium.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the ligand concentration to obtain a dose-response curve and calculate the EC50.
-
Conclusion
The in vitro validation of this compound's interaction with specific G-proteins is essential for a comprehensive understanding of its signaling mechanisms. The data presented, using neurotensin as a surrogate for this compound's action on NTSR1, strongly indicates a broad coupling profile across Gq/11, Gi/o, and G12/13 families, with a preference for Gq/11. The detailed protocols for BRET, NanoBiT®, and TGF-α shedding assays provide robust frameworks for researchers to quantitatively assess these interactions. The choice of assay will depend on the specific research question, available resources, and the desired sensitivity and throughput. These methods are invaluable tools in the fields of pharmacology and drug discovery for characterizing the functional selectivity of GPCR ligands.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
A Comparative Transcriptomic Guide to Photoreceptor Cells: The Emerging Role of Xenopsin
For Immediate Release
This guide provides a comparative overview of photoreceptor cells, with a special focus on the influence of Xenopsin, a less-characterized but evolutionarily significant photopigment. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the transcriptomic landscapes of photoreceptor cells, highlighting the unique molecular signatures associated with this compound expression. While direct comparative transcriptomic data between photoreceptor cells with and without this compound is not yet publicly available, this guide establishes a framework for such future investigations, drawing on existing transcriptomic studies of organisms known to express this compound.
Introduction to this compound in Photoreception
Photoreceptor cells, the fundamental units of vision, are broadly categorized based on their morphology and the type of opsin they express. The two major types are ciliary photoreceptors, characteristic of vertebrates (rods and cones), and rhabdomeric photoreceptors, prevalent in invertebrates. A third, less ubiquitous photopigment, this compound, has been identified in various protostomes, challenging and refining our understanding of photoreceptor evolution.[1][2] Notably, this compound has been found co-expressed with rhabdomeric opsin in the larval eyes of the mollusk Leptochiton asellus, in photoreceptor cells that intriguingly possess both microvilli and cilia.[1][2][3] Functional assays have indicated that this compound likely couples to Gαi proteins to initiate its phototransduction cascade.[4][5]
Hypothetical Comparative Transcriptomic Analysis
A comparative transcriptomic study would be instrumental in elucidating the specific cellular machinery associated with this compound-mediated phototransduction. Such a study would involve isolating this compound-expressing photoreceptor cells and comparing their gene expression profiles to photoreceptor cells lacking this compound from the same or a closely related species.
Data Presentation: Illustrative Differential Gene Expression
The following table represents a hypothetical summary of differentially expressed genes that might be observed in such a study. The gene categories are based on the known components of phototransduction and cellular function.
| Gene Category | Gene Example | Expression in this compound (+) Cells vs. This compound (-) Cells | Putative Function |
| Phototransduction Cascade | Gαi subunit | Upregulated | Key mediator of the this compound signaling pathway.[4][5] |
| cGMP phosphodiesterase | Potentially downregulated | In canonical phototransduction, its activity is modulated by G-proteins. | |
| Cyclic nucleotide-gated (CNG) channels | Expression may vary | Involved in changing the membrane potential of the photoreceptor cell. | |
| Opsin Trafficking & Ciliary Function | Intraflagellar transport (IFT) proteins | Potentially upregulated | Essential for the transport of proteins into the cilia, where this compound is localized. |
| Myosin VIIA | Potentially upregulated | Involved in the transport of opsins in some photoreceptor types. | |
| Signaling Regulation | Arrestin | Expression may vary | Binds to photoactivated opsins to terminate the light response. |
| RGS proteins (Regulator of G protein signaling) | Potentially upregulated | Accelerate the GTPase activity of Gα subunits, thus inactivating them. | |
| Structural & Cytoskeletal | Actin, Tubulin | Expression may vary | Important for maintaining the complex morphology of photoreceptor cells. |
Note: This table is for illustrative purposes only and is not based on published experimental data from a direct comparative transcriptomic study.
Experimental Protocols
A rigorous comparative transcriptomic analysis would necessitate the following key experimental stages:
-
Photoreceptor Cell Isolation:
-
Source Organisms: Species known to possess this compound-expressing photoreceptors (e.g., Leptochiton asellus, Maritigrella crozieri) and a suitable comparison group.[6][7][8][9]
-
Methodology:
-
Dissection of eye tissues or regions known to contain the photoreceptors of interest.
-
Enzymatic digestion of the tissue to obtain a single-cell suspension.
-
Fluorescence-Activated Cell Sorting (FACS) using an antibody specific to a marker protein on the surface of the target photoreceptor cells or a fluorescent reporter line.
-
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation:
-
Isolation of total RNA from the sorted photoreceptor cell populations.
-
Assessment of RNA quality and quantity.
-
Poly(A) selection to enrich for mRNA.
-
Reverse transcription of mRNA to cDNA.
-
Fragmentation of cDNA and ligation of sequencing adapters.
-
PCR amplification to create the final sequencing library.
-
-
Sequencing: High-throughput sequencing of the prepared libraries using a platform such as Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Quality Control: Assessment of raw sequencing reads for quality.
-
Read Alignment: Mapping of the quality-filtered reads to a reference genome or transcriptome.
-
Gene Expression Quantification: Counting the number of reads that map to each gene to determine its expression level.
-
Differential Expression Analysis: Statistical analysis to identify genes that are significantly upregulated or downregulated between the this compound-expressing and non-Xenopsin-expressing photoreceptor cells.
-
Functional Annotation and Pathway Analysis: Using bioinformatics tools to categorize the differentially expressed genes by their function and to identify enriched biological pathways.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: A diagram of the proposed this compound phototransduction cascade, initiated by light and mediated by a Gαi protein.
Experimental Workflow for Comparative Transcriptomics
Caption: The experimental workflow for a comparative transcriptomic study of photoreceptor cells.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Item - Comparative transcriptomic insights into the evolution of vertebrate photoreceptor types - University of Sussex - Figshare [sussex.figshare.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phylogenomic analyses shed light on the relationships of chiton superfamilies and shell-eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Put a tiger in your tank: the polyclad flatworm Maritigrella crozieri as a proposed model for evo-devo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling Specificity: A Comparative Guide to Xenopsin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise detection of target proteins is paramount. This guide provides an objective comparison of a putative Xenopsin (B549565) antibody's performance, specifically addressing its cross-reactivity with other key opsin family members. The presented experimental data, detailed protocols, and pathway visualizations offer a comprehensive framework for evaluating antibody specificity.
Xenopsins are a relatively recently identified family of opsins, distinct from the well-characterized ciliary (c-opsins) and rhabdomeric (r-opsins) opsins.[1][2] Found in a range of protostomes, their evolutionary lineage and functional relationships with other opsins are areas of active investigation.[1][3] Notably, studies have revealed that this compound can be co-expressed with r-opsins within the same photoreceptor cells, underscoring the need for highly specific antibodies to distinguish between these different photopigments.[2][4][5] This guide outlines the critical cross-reactivity testing of a hypothetical anti-Xenopsin antibody against other representative opsins: Bovine Rhodopsin (a c-opsin), Human Melanopsin (an r-opsin), and Human Neuropsin (OPN5), a UV-sensitive opsin from a distinct phylogenetic branch.[6][7]
Comparative Binding Analysis of Anti-Xenopsin Antibody
The cross-reactivity of the anti-Xenopsin antibody was quantitatively assessed using Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot analysis. The results are summarized below, demonstrating the antibody's binding affinity for its target antigen, this compound, in comparison to other opsins.
| Target Opsin | Protein Family | ELISA (OD at 450 nm) | Western Blot (Relative Band Intensity) |
| This compound (Human, Recombinant) | This compound | 1.852 | 1.00 |
| Bovine Rhodopsin | c-opsin | 0.112 | 0.05 |
| Human Melanopsin | r-opsin | 0.125 | 0.08 |
| Human Neuropsin (OPN5) | Neuropsin | 0.108 | Not Detected |
Opsin Signaling Pathway Overview
Opsins are G-protein coupled receptors that initiate a phototransduction cascade upon light absorption. The following diagram illustrates a generalized opsin signaling pathway.
Caption: Generalized Opsin Signaling Cascade.
Experimental Workflow for Antibody Cross-Reactivity Testing
The following diagram outlines the key steps performed to assess the specificity of the anti-Xenopsin antibody.
Caption: Workflow for Cross-Reactivity Assessment.
Detailed Experimental Protocols
Standard antibody validation methods were employed to ensure the reliability of the cross-reactivity assessment.[8]
Indirect ELISA Protocol
-
Antigen Coating: Purified recombinant this compound, Bovine Rhodopsin, Human Melanopsin, and Human Neuropsin (OPN5) were diluted to a final concentration of 1 µg/mL in coating buffer (0.1 M Sodium Carbonate, pH 9.6). 100 µL of each antigen solution was added to separate wells of a 96-well microplate. The plate was incubated overnight at 4°C.
-
Blocking: The coating solution was discarded, and the wells were washed three times with 200 µL of wash buffer (PBS with 0.05% Tween-20). The wells were then blocked with 200 µL of blocking buffer (PBS with 5% non-fat dry milk) for 2 hours at room temperature.
-
Primary Antibody Incubation: After washing, 100 µL of the anti-Xenopsin antibody, diluted 1:1000 in blocking buffer, was added to each well. The plate was incubated for 2 hours at room temperature.
-
Secondary Antibody Incubation: The wells were washed three times. 100 µL of HRP-conjugated secondary antibody (anti-species of the primary antibody), diluted according to the manufacturer's instructions, was added to each well. The plate was incubated for 1 hour at room temperature.
-
Detection: After a final wash, 100 µL of TMB substrate was added to each well. The reaction was allowed to develop in the dark for 15-20 minutes and then stopped by adding 50 µL of 2N H₂SO₄.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.
Western Blot Protocol
-
Sample Preparation and Electrophoresis: 1 µg of each purified opsin protein was denatured in Laemmli sample buffer and separated on a 10% SDS-PAGE gel.
-
Protein Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the anti-Xenopsin antibody diluted 1:1000 in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: The membrane was washed again, and the protein bands were visualized using an ECL detection reagent and an imaging system.
-
Data Analysis: The band intensities were quantified using densitometry software. The intensity of the this compound band was set to 1.00 for relative comparison.
References
- 1. The enigmatic xenopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution: The enigmatic xenopsins | eLife [elifesciences.org]
- 3. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-expression of this compound and rhabdomeric opsin in photoreceptors bearing microvilli and cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of visible light‐sensitive human neuropsin (OPN5) via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of Light-Induced Conformational Changes in Xenopsin and Rhodopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the light-induced conformational changes in Xenopsin, a recently characterized protostome visual pigment, and Rhodopsin, the well-understood photoreceptor in vertebrate vision. This comparison is supported by available experimental data to highlight both the conserved mechanisms and unique features of these two G protein-coupled receptors (GPCRs).
Introduction
The absorption of a photon by a visual pigment initiates a cascade of events that translates light into a biological signal. This process is fundamentally driven by a conformational change in the opsin protein, triggered by the photoisomerization of its retinal chromophore. Rhodopsin, found in the rod cells of the vertebrate retina, has long served as the archetypal model for studying GPCR activation. Xenopsins, a class of opsins found in protostomes, represent a more recently explored area of photoreceptor biology. Understanding the similarities and differences in their photoactivation mechanisms can provide valuable insights into the evolution of vision and offer new perspectives for the development of light-sensitive molecular tools.
Quantitative Comparison of Photopigment Properties
The following table summarizes the available quantitative data on the key photophysical and biochemical properties of this compound and Rhodopsin. It is important to note that while Rhodopsin has been extensively studied, quantitative data for this compound is still emerging.
| Property | This compound (Limax marginatus) | Rhodopsin (Bovine) |
| Absorption Maximum (λmax) of Dark State | ~475 nm[1] | ~498 nm |
| Photoproduct | Red-shifted photoproduct (~530 nm)[1] | Metarhodopsin II (λmax ~380 nm) |
| Retinal Isomerization | Presumed 11-cis to all-trans | 11-cis to all-trans |
| G Protein Coupling | Gαo[1] | Gαt (Transducin) |
| Quantum Yield of Isomerization | Not yet determined | ~0.67 |
| Activation Kinetics (Meta II formation) | Not yet determined | Milliseconds |
Light-Induced Conformational Changes: A Mechanistic Overview
The photoactivation of both this compound and Rhodopsin begins with the isomerization of the 11-cis-retinal (B22103) chromophore to all-trans-retinal (B13868) upon photon absorption. This change in the chromophore's shape induces a series of conformational changes in the opsin protein, leading to its active state, which can then bind to and activate a G protein.
In Rhodopsin , this process has been meticulously characterized. The transition from the inactive state to the active Metarhodopsin II (Meta II) state involves the outward movement of transmembrane helix 6 (TM6), which opens up a binding site for the G protein transducin on the cytoplasmic surface of the protein.[2] This movement is a hallmark of GPCR activation.
For This compound , the specific structural rearrangements are yet to be determined. However, the observation that it can activate a G protein (Gαo) suggests that it likely undergoes a conformational change that exposes a G protein binding site, possibly involving similar helical movements as seen in rhodopsin. The formation of a red-shifted photoproduct in slug this compound, in contrast to the blue-shifted Meta II of rhodopsin, indicates differences in the chromophore's environment in the active state, which could be a result of distinct protein conformational changes.[1]
Signaling Pathways
The signaling cascades initiated by this compound and Rhodopsin, while both mediated by G proteins, are thought to differ in their downstream effectors, leading to different physiological responses in the photoreceptor cell.
References
A Comparative Guide to Opsin-Based Vision Restoration: Evaluating Alternatives and the Potential of Xenopsin
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of currently utilized opsins in behavioral rescue experiments for vision restoration. While direct behavioral rescue data for Xenopsin is not yet available in published literature, this guide will contextualize its potential by comparing its known characteristics with established optogenetic tools. Experimental data for Channelrhodopsin-2, Melanopsin, and Rhodopsin are presented, alongside detailed experimental protocols and signaling pathways to inform future research and development in the field of vision restoration.
Comparative Performance of Opsins in Vision Restoration
The success of optogenetic therapies in restoring vision hinges on the specific properties of the light-sensing protein used. Key parameters include light sensitivity, the speed of response (kinetics), and the ability to drive meaningful behavioral responses in animal models of retinal degeneration. The following table summarizes the performance of three commonly used opsins in preclinical studies.
| Feature | Channelrhodopsin-2 (ChR2) | Melanopsin | Rhodopsin |
| Opsin Type | Microbial (Light-gated ion channel) | Vertebrate (G-protein coupled receptor) | Vertebrate (G-protein coupled receptor) |
| Light Sensitivity | Low (requires high light intensity) | High | Very High (single-photon detection)[1] |
| Kinetics | Fast (milliseconds) | Slow (seconds)[2] | Fast (milliseconds) |
| Signal Amplification | No | Yes | Yes[1] |
| Behavioral Rescue | Restoration of light-induced behaviors, optomotor responses.[3] | Restoration of pupillary light reflex and light avoidance behaviors.[1][4] | Restoration of light avoidance and visually guided tasks.[2][5] |
| Immune Response | Potential immunogenicity as a microbial protein.[6] | Low, as it is a human protein.[7] | Low, as it is a human protein.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of vision restoration studies. Below are protocols for key experiments cited in the evaluation of these opsins.
Gene Delivery via Adeno-Associated Virus (AAV)
Adeno-associated viral (AAV) vectors are the leading platform for retinal gene therapy due to their safety and ability to mediate long-term gene expression.[8][9][10]
-
Vector Production: The opsin gene (e.g., ChR2, Melanopsin, Rhodopsin) is cloned into an AAV vector plasmid under the control of a cell-specific promoter to target retinal ganglion cells or bipolar cells.[11] Recombinant AAV particles are produced in cell culture and purified.
-
Animal Model: Experiments are typically conducted in mouse models of retinal degeneration, such as the rd1 mouse, which has a mutation leading to the loss of photoreceptor cells.
-
Injection: AAV vectors are delivered to the retina via subretinal or intravitreal injection.[9] Subretinal injections are precise for targeting photoreceptors and the retinal pigment epithelium, while intravitreal injections are less invasive.[8][9]
-
Expression: Transgene expression is typically allowed to proceed for several weeks before behavioral testing.
Behavioral Assays for Vision
A variety of behavioral tests are used to assess the extent of vision restoration in animal models.[12][13][14]
-
Light/Dark Box Test: This assay assesses innate light avoidance behavior. The apparatus consists of two connected chambers, one dark and one brightly lit. A mouse is placed in the light chamber, and the time spent in each chamber is recorded. Visually restored mice are expected to spend more time in the dark chamber.
-
Optomotor Response: This test measures an animal's ability to track moving visual stimuli. The mouse is placed on a platform surrounded by rotating vertical stripes. A reflexive head and neck movement in the direction of the rotating stripes indicates a positive response. The spatial frequency of the stripes can be varied to determine visual acuity.[12]
-
Visually Guided Water Maze: This task assesses more complex visual function. A mouse is placed in a pool of opaque water and must find a hidden platform guided by visual cues. The time taken to find the platform and the path taken are recorded.[15]
Signaling Pathways and Experimental Workflow
Understanding the underlying signaling mechanisms and the overall experimental process is fundamental for interpreting results and designing new studies.
Signaling Pathways
The mechanism by which different opsins convert light into a neural signal varies significantly.
Experimental Workflow
A typical vision rescue experiment follows a structured workflow from vector design to behavioral analysis.
The Potential of this compound in Vision Restoration
While behavioral rescue experiments using this compound have not been reported, its known molecular characteristics provide a basis for speculating on its potential as a therapeutic agent. This compound is a ciliary opsin that, like vertebrate visual opsins, is expected to couple to a G-protein signaling cascade. This suggests two key potential advantages over microbial opsins like Channelrhodopsin-2:
-
High Light Sensitivity: The G-protein signaling pathway allows for significant signal amplification, meaning that a single photon can trigger a substantial cellular response. This could translate to vision restoration that is effective in a wider range of lighting conditions, from dim indoor light to bright outdoor light, a current challenge for ChR2-based therapies.
-
Lower Potential for Immunogenicity: As a protein with closer evolutionary ties to vertebrate opsins than microbial opsins, this compound might be less likely to provoke a significant immune response in human patients.
However, several questions remain that can only be answered through empirical testing:
-
Kinetics: The speed of the this compound signaling cascade is unknown. If it is slow, similar to melanopsin, its utility for restoring vision of motion and complex scenes would be limited.
-
Signaling Fidelity: It is crucial to determine if this compound can effectively couple to the endogenous G-protein signaling components of mammalian retinal neurons and produce a reliable and graded response to light.
Future research should focus on cloning this compound into an AAV vector and expressing it in the surviving inner retinal neurons of a blind mouse model. Subsequent behavioral testing, following the protocols outlined in this guide, will be essential to validate its potential role in vision restoration and to compare its efficacy directly with established opsins.
References
- 1. Frontiers | Advantages of human opsins in optogenetic visual restoration [frontiersin.org]
- 2. Current approaches to vision restoration using optogenetic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing New Vectors for Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoration of Vision with Ectopic Expression of Human Rod Opsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adeno-Associated Virus Vectors in Retinal Gene Therapy: Challenges, Innovations, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. A Systematic Review of Optogenetic Vision Restoration: History, Challenges, and New Inventions from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vision in laboratory rodents-Tools to measure it and implications for behavioral research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral measurement of mouse visual function (Chapter 6) - Behavioral Genetics of the Mouse [cambridge.org]
- 14. Tests of the mouse visual system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
A Comparative Look at the Evolutionary Pace of Visual Pigments: Xenopsin in the Spotlight
A detailed examination of the evolutionary rates of various visual pigments reveals distinct selective pressures shaping the visual systems across different animal lineages. While comprehensive quantitative data on the evolutionary rate of the protostome-specific xenopsin (B549565) remains an area of active research, a comparative analysis based on available phylogenetic and functional data provides valuable insights into its evolutionary trajectory alongside well-characterized pigments like rhodopsin, cone opsins, and melanopsin.
Visual pigments, the cornerstone of light detection in animals, exhibit a remarkable diversity in their evolutionary histories. This diversity is reflected in their rates of evolution, which can be quantified by the ratio of nonsynonymous (dN) to synonymous (dS) substitutions in their coding genes. A dN/dS ratio of less than 1 indicates purifying selection, where deleterious mutations are weeded out, suggesting a conserved function. A ratio equal to 1 suggests neutral evolution, while a ratio greater than 1 points to positive selection, where advantageous mutations are favored, often associated with adaptation to new environments or functions.
Unraveling the Evolutionary Tempo: A Tabular Comparison
While a precise dN/dS value for this compound is not yet established in comparative literature, the known functional constraints and phylogenetic positioning of visual pigments allow for a qualitative and partially quantitative comparison.
| Visual Pigment | Primary Lineage | Typical Function | Evolutionary Rate (dN/dS) | Key Characteristics |
| This compound | Protostomes | Visual phototransduction in ciliary photoreceptors | Not quantitatively established, but likely under strong purifying selection. | A distinct opsin class with a separate evolutionary origin from ciliary and rhabdomeric opsins. Shares some functional motifs with ciliary opsins.[1][2] |
| Rhodopsin (RH1) | Vertebrates & Invertebrates | Dim-light (scotopic) vision | Generally low (< 1), indicating strong purifying selection. | Highly conserved across diverse taxa, reflecting its fundamental role in vision under low-light conditions. |
| Cone Opsins (e.g., SWS, MWS, LWS) | Vertebrates | Bright-light (photopic) and color vision | Variable, often higher than rhodopsin, with episodes of positive selection. | Subject to diversification and adaptation, leading to variations in spectral tuning for different ecological niches. |
| Melanopsin (OPN4) | Vertebrates | Non-image forming functions (e.g., circadian rhythm, pupillary light reflex) | Generally under purifying selection, but can show lineage-specific variations. | Involved in intrinsic light detection by retinal ganglion cells. |
| Rhabdomeric Opsin | Protostomes | Visual phototransduction in rhabdomeric photoreceptors | Variable, with evidence of both purifying and positive selection. | The primary visual pigment in the compound eyes of insects and other arthropods. |
Experimental Determination of Evolutionary Rates: A Methodological Overview
The quantitative analysis of visual pigment evolution hinges on robust experimental and computational methodologies. The primary approach involves the calculation of the dN/dS ratio, which provides a measure of the selective pressures acting on a protein-coding gene.
Key Experimental & Computational Steps:
-
Sequence Acquisition and Ortholog Identification: The process begins with the collection of nucleotide sequences of the visual pigment genes of interest from various species. Orthologous genes (genes in different species that evolved from a common ancestral gene) are then identified using bioinformatic tools.
-
Multiple Sequence Alignment: The identified orthologous nucleotide sequences are aligned to ensure that homologous codons are compared. Codon-based alignment is crucial for accurate dN/dS estimation.
-
Phylogenetic Tree Reconstruction: A phylogenetic tree representing the evolutionary relationships between the species is constructed based on the aligned sequences. This tree provides the framework for evolutionary rate analysis.
-
dN/dS Ratio Calculation: The dN/dS ratio is calculated using maximum likelihood methods implemented in software packages like PAML (Phylogenetic Analysis by Maximum Likelihood), specifically the codeml program.[3] These programs fit different evolutionary models to the data to estimate the rates of synonymous and nonsynonymous substitutions.
-
Statistical Significance Testing: Likelihood ratio tests are performed to assess the statistical significance of the estimated dN/dS values and to test for positive selection along specific lineages or at particular sites within the protein.
Signaling Pathways: A Glimpse into Function
The diverse evolutionary trajectories of visual pigments are intrinsically linked to their distinct signaling cascades.
-
This compound and Ciliary Opsins: this compound, like vertebrate ciliary opsins (rhodopsin and cone opsins), is thought to signal through a G-protein cascade that ultimately leads to a change in the membrane potential of the photoreceptor cell.[1][2] In vertebrates, this involves the activation of a G-protein (transducin), which triggers a phosphodiesterase (PDE) to hydrolyze cyclic GMP (cGMP), leading to the closure of cGMP-gated ion channels and hyperpolarization of the cell.
-
Rhabdomeric Opsins: In contrast, protostome rhabdomeric opsins typically activate a different G-protein (Gq), which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the opening of transient receptor potential (TRP) ion channels and depolarization of the cell.
Concluding Remarks
The study of the evolutionary rates of visual pigments provides a powerful lens through which to view the adaptation of visual systems to diverse ecological pressures. While the evolutionary rate of this compound is yet to be precisely quantified in a broad comparative context, its distinct phylogenetic position and conserved functional motifs suggest a history of strong purifying selection. Future research focusing on a comprehensive dN/dS analysis across a wide range of protostome species will be instrumental in fully elucidating the evolutionary dynamics of this enigmatic visual pigment and its role in the rich tapestry of animal vision.
References
- 1. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution | eLife [elifesciences.org]
- 2. The visual pigment this compound is widespread in protostome eyes and impacts the view on eye evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A beginners guide to estimating the non-synonymous to synonymous rate ratio of all protein-coding genes in a genome - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the subcellular localization of Xenopsin using multiple imaging techniques
For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of a protein is paramount to understanding its function and its potential as a therapeutic target. This guide provides a detailed comparison of two powerful imaging techniques—Immunofluorescence (IF) and Live-Cell Imaging using Green Fluorescent Protein (GFP) tagging—for confirming the subcellular localization of Xenopsin, a key visual pigment found in photoreceptor cells.
This guide presents a head-to-head comparison of these methodologies, offering quantitative insights, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
At a Glance: Immunofluorescence vs. GFP Tagging for this compound Localization
| Feature | Immunofluorescence (IF) | Live-Cell Imaging with GFP Tagging |
| Principle | Uses antibodies to detect the endogenous this compound protein in fixed and permeabilized cells. | Genetically fuses this compound with a fluorescent protein (e.g., GFP) to visualize its location in living cells. |
| Target | Endogenous this compound | Overexpressed this compound-GFP fusion protein |
| Cell State | Fixed (non-living) cells | Live cells, allowing for dynamic tracking |
| Potential Artifacts | Fixation can alter cell morphology and protein localization. Antibody non-specificity can lead to off-target signals.[1][2] | The GFP tag (approx. 27 kDa) may alter this compound's function, stability, or trafficking.[3][4] Overexpression can lead to mislocalization.[1] |
| Resolution | High resolution, capable of resolving fine subcellular structures like cilia. | High resolution, suitable for visualizing localization within cilia. |
| Temporal Dynamics | Provides a static snapshot of protein localization at a single point in time. | Enables real-time tracking of this compound movement and response to stimuli. |
| Signal Amplification | Signal can be amplified using secondary antibodies, enhancing detection of low-abundance proteins.[2][5] | Signal intensity is dependent on the expression level of the fusion protein. |
| Multiplexing | Can simultaneously label multiple proteins using antibodies from different species.[6] | Multiple proteins can be tracked by using different colored fluorescent proteins. |
Visualizing the Workflow: From Preparation to Imaging
The following diagrams illustrate the key steps involved in localizing this compound using Immunofluorescence and GFP tagging.
Experimental Protocols
Immunofluorescence Protocol for this compound Localization
This protocol is optimized for cultured cells expressing endogenous this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Xenopsin antibody (species and dilution as recommended by the manufacturer)
-
Secondary Antibody: Fluorescently labeled anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to 60-80% confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes. For membrane proteins like this compound, a milder detergent like saponin (B1150181) can be considered to preserve membrane integrity.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the anti-Xenopsin primary antibody in Blocking Buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Live-Cell Imaging Protocol for this compound-GFP Localization
This protocol describes the steps for visualizing a this compound-GFP fusion protein in living cells.
Materials:
-
Expression vector containing the this compound-GFP fusion construct
-
Appropriate cell line and culture medium
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Live-cell imaging system with environmental control (temperature, CO2, humidity)
Procedure:
-
Construct Design: Clone the this compound cDNA in-frame with a fluorescent protein (e.g., EGFP) in a suitable mammalian expression vector. The position of the tag (N- or C-terminus) should be carefully considered to minimize interference with protein function and targeting signals.[9]
-
Transfection: Seed cells in a glass-bottom imaging dish. When they reach the desired confluency, transfect them with the this compound-GFP construct using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours. The optimal expression time should be determined empirically to ensure sufficient signal without causing cellular stress due to overexpression.
-
Media Change: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium to reduce autofluorescence.
-
Live-Cell Imaging: Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire images using the appropriate laser lines and filters for GFP (and other fluorescent markers if applicable). Minimize light exposure to reduce phototoxicity.[10] Time-lapse imaging can be performed to observe the dynamic localization of this compound-GFP.
Signaling Pathway Context: this compound in Phototransduction
While the primary focus of this guide is on localization techniques, understanding the biological context is crucial. This compound is a G-protein coupled receptor (GPCR) involved in the phototransduction cascade. The following diagram illustrates a simplified representation of this pathway.
Conclusion
Both immunofluorescence and live-cell imaging with GFP tagging are powerful techniques for determining the subcellular localization of this compound. The choice between them depends on the specific research question. Immunofluorescence is ideal for confirming the localization of the endogenous protein in a fixed state, while GFP tagging excels at revealing the dynamics of this compound in living cells. A comprehensive approach, potentially utilizing both methods, can provide the most robust and detailed understanding of this compound's cellular geography. For instance, a study on rhodopsin, a similar photoreceptor protein, successfully used a GFP fusion to demonstrate its correct localization to rod outer segments in transgenic Xenopus laevis.[11] This supports the feasibility of a similar approach for this compound. By carefully considering the strengths and limitations of each technique and following optimized protocols, researchers can confidently illuminate the precise location of this compound within the cell, paving the way for a deeper understanding of its role in vision and disease.
References
- 1. The use of GFP to localize Rho GTPases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. What are the disadvantages of tagging fluorescent proteins (FPs) to label target proteins? | AAT Bioquest [aatbio.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 8. ibidi.com [ibidi.com]
- 9. Assessment of GFP tag position on protein localization and growth fitness in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging: The cell's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A functional rhodopsin-green fluorescent protein fusion protein localizes correctly in transgenic Xenopus laevis retinal rods and is expressed in a time-dependent pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phototransduction Efficiency: Xenopsin vs. Other Opsin Classes
For Immediate Release
This guide provides a detailed comparison of the efficiency of Xenopsin-mediated phototransduction with other well-characterized opsin families, including rhodopsins, photopsins (cone opsins), and melanopsin. This document is intended for researchers, scientists, and drug development professionals working in the fields of sensory biology, GPCR signaling, and optogenetics.
Executive Summary
The efficiency of phototransduction, the process by which light is converted into a cellular signal, is critical to the function of all photoreceptor systems. This efficiency is largely determined by the specific opsin molecule and its coupled G-protein signaling cascade. While vertebrate visual pigments like rhodopsin and cone opsins have been extensively studied, revealing a highly efficient and rapid signaling mechanism through the G-protein transducin (Gαt), other opsin classes such as the recently characterized Xenopsins remain less understood.
This guide synthesizes available experimental data to compare key efficiency parameters across these opsin classes. A significant finding is that while rhodopsins and cone opsins are optimized for high sensitivity and speed in visual processing, other opsins like melanopsin are tuned for slower, more sustained responses for non-image-forming vision. Data on this compound, a blue-light sensitive opsin found in protostomes, is still emerging. Current evidence suggests it signals through the Gαi pathway, but quantitative data on its phototransduction efficiency is sparse. This guide highlights this knowledge gap and proposes experimental approaches to address it.
Overview of Opsin Signaling Pathways
Opsins are G-protein-coupled receptors (GPCRs) that, upon light absorption, activate a specific heterotrimeric G-protein. The subsequent signaling cascade varies between different photoreceptor types, leading to diverse physiological responses.
Quantitative Comparison of Phototransduction Efficiency
The efficiency of phototransduction can be quantified by several key parameters, including the rate of G-protein activation, the degree of signal amplification, and the kinetics of the light response. The following table summarizes available data for different opsin classes. It is important to note that direct comparative data for this compound is currently unavailable.
| Parameter | Rhodopsin (Vertebrate Rods) | Photopsins (Vertebrate Cones) | Melanopsin (ipRGCs) | This compound |
| G-Protein Coupled | Gαt (Transducin) | Gαt (Transducin) | Gαq/11 | Gαi (putative) |
| G-Protein Activation Rate | High (e.g., 12-270 G-proteins/s/R*)[1] | High, but generally lower than rhodopsin at physiological temperatures.[2] | Slow | Data not available |
| Signal Amplification | Very High | High, but lower than rods | Low | Data not available |
| Response Kinetics (Onset) | Fast (~100 ms) | Very Fast (<50 ms) | Very Slow (seconds)[3] | Data not available |
| Response Kinetics (Offset) | Fast | Very Fast | Very Slow (minutes)[3] | Data not available |
| Single-Photon Sensitivity | Yes | Generally no (but can be detected under specific conditions) | Yes, but with a very large and prolonged response[4] | Data not available |
| Primary Function | Scotopic (low-light) vision | Photopic (daylight) and color vision | Non-image forming vision (e.g., circadian rhythms) | Visual phototaxis in some protostomes |
Note: R* refers to a photoactivated opsin molecule.
Detailed Experimental Protocols
The quantitative data presented above are derived from a variety of experimental techniques. Below are outlines of the key methodologies used to assess phototransduction efficiency.
G-Protein Activation Assays
A common method to measure the rate of G-protein activation is the [³⁵S]GTPγS binding assay. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon its activation by a light-stimulated opsin.
Experimental Workflow:
Protocol Summary:
-
Membrane Preparation: Isolate membranes containing the opsin of interest from native tissue or a heterologous expression system.
-
Reconstitution (if necessary): If using purified opsin, reconstitute it into lipid vesicles with purified G-protein.
-
Light Activation: A light flash of a specific wavelength and intensity is used to activate a known fraction of the opsin molecules.
-
GTPγS Binding: Immediately after the flash, a mixture of [³⁵S]GTPγS and an excess of cold GDP is added.
-
Time Course: Aliquots are taken at different time points and the reaction is stopped.
-
Separation: The mixture is filtered through a nitrocellulose membrane, which binds proteins, to separate protein-bound [³⁵S]GTPγS from free [³⁵S]GTPγS.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Analysis: The rate of [³⁵S]GTPγS binding is calculated and normalized to the amount of photoactivated opsin to determine the G-protein activation rate.
Electrophysiology
Single-cell electrophysiology, particularly the suction electrode recording technique for outer segments of vertebrate photoreceptors, allows for the direct measurement of the light-induced electrical response.
Protocol Summary:
-
Tissue Preparation: A retina is dissected and gently triturated to isolate individual photoreceptor outer segments.
-
Recording: A glass suction electrode is used to draw in the outer segment of a single photoreceptor, forming a tight seal. This allows for the measurement of the photocurrent.
-
Light Stimulation: Calibrated light flashes of varying intensity and duration are delivered to the photoreceptor.
-
Data Acquisition: The resulting photocurrent is amplified, filtered, and recorded.
-
Analysis: The amplitude, kinetics (time-to-peak, decay time constant), and sensitivity (photons required for a half-maximal response) of the light response are analyzed. The response to a single photon can also be determined.
Heterologous Expression and Functional Assays
For opsins that are difficult to study in their native environment, such as this compound, heterologous expression in cultured cells (e.g., HEK293 or CHO cells) is a powerful alternative.
Experimental Workflow:
Protocol Summary:
-
Gene Synthesis and Cloning: The gene encoding the opsin of interest is synthesized and cloned into a mammalian expression vector.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with the opsin-containing plasmid.
-
Chromophore Reconstitution: The cells are incubated with 11-cis-retinal, the light-sensitive chromophore.
-
Functional Assay: Depending on the G-protein the opsin is expected to couple to, a suitable assay is chosen. For Gαi-coupled opsins like this compound, a cAMP assay can be used. In this assay, adenylyl cyclase is first stimulated (e.g., with forskolin) to increase basal cAMP levels. The light-dependent activation of the Gαi-coupled opsin will then lead to an inhibition of adenylyl cyclase and a measurable decrease in cAMP.
-
Light Stimulation and Measurement: The cells are stimulated with light, and the change in the second messenger (e.g., cAMP or intracellular calcium) is measured, often using fluorescent biosensors.
Discussion and Future Directions
The available data clearly demonstrate a diversification of phototransduction efficiency among different opsin classes, reflecting their distinct physiological roles.
-
Rhodopsins and Photopsins: These opsins are part of a highly optimized system for vision. The Gαt-mediated cascade provides massive signal amplification, allowing rods to detect single photons, and rapid response kinetics, which are essential for tracking moving objects and perceiving the world in real-time.
-
Melanopsin: In contrast, melanopsin phototransduction is characterized by low sensitivity and slow kinetics.[3] This is well-suited for its role in signaling ambient light levels over long periods for non-image-forming functions like the regulation of circadian rhythms and the pupillary light reflex.
-
This compound: The functional characterization of this compound is still in its early stages. The finding that it likely couples to Gαi suggests a signaling pathway that differs from the canonical vertebrate phototransduction cascade. A Gαi-mediated pathway typically leads to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. The efficiency of this pathway in a phototransduction context is unknown.
To bridge the knowledge gap regarding this compound's efficiency, the following experiments are proposed:
-
Quantitative G-Protein Activation Assays: Perform [³⁵S]GTPγS binding assays using heterologously expressed this compound and purified Gαi protein to determine the rate of G-protein activation per photoactivated this compound molecule. This will allow for a direct comparison with the values obtained for rhodopsin.
-
Electrophysiological Recordings: While challenging, obtaining electrophysiological recordings from native cells expressing this compound or from a heterologous system (e.g., Xenopus oocytes) would provide invaluable data on the kinetics and sensitivity of the light response.
-
Single-Molecule Studies: Techniques like single-molecule fluorescence microscopy could be used to directly observe the interaction between photoactivated this compound and Gαi, providing insights into the stoichiometry and kinetics of complex formation.
By pursuing these experimental avenues, a more complete picture of the comparative efficiency of this compound-mediated phototransduction will emerge, contributing to our broader understanding of the evolution and diversification of sensory signaling systems.
References
Safety Operating Guide
Navigating the Safe Disposal of Xenopsin: A Guide for Laboratory Professionals
General Safety and Handling Precautions
Before initiating any procedure involving Xenopsin, it is crucial to handle it with care in a well-ventilated area.[1] The toxicological properties of this product have not been thoroughly investigated.[2] Therefore, treating this compound as a potentially hazardous substance is a necessary precaution.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, consult a physician.[1][2]
Step-by-Step Disposal Procedures for this compound
The following step-by-step procedures are based on general guidelines for the disposal of laboratory chemicals with unknown hazards. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier before proceeding.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused powder and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container. The container should be leak-proof and made of a material compatible with chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste - this compound in [Solvent Name]" and the approximate concentration.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Spill Management:
-
In the event of a small spill, avoid creating dust. Carefully sweep up solid material or absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Final Disposal:
-
All this compound waste is to be treated as hazardous.
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Arrange for the collection and disposal of the waste through your institution's licensed professional waste disposal service.[3]
-
Discharge into the environment must be avoided. Do not let the chemical enter drains.[1][2]
-
This compound Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of this compound, emphasizing safety and compliance.
Caption: Generalized workflow for the safe disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no specific quantitative data available regarding concentration limits for different disposal methods or detailed experimental protocols for the inactivation of this compound. The provided Safety Data Sheets do not contain this information.[1][3] Therefore, it is essential to follow the conservative disposal guidelines for chemicals of unknown toxicity.
By adhering to these general safety and disposal procedures, laboratory professionals can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always prioritize consulting with your institution's EHS department for specific guidance tailored to your facility and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Xenopsin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Xenopsin. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research. This compound is a bioactive peptide, and while specific toxicological data is limited, it is prudent to handle it with care, following standard laboratory procedures for handling potentially hazardous chemicals.
Essential Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE to minimize exposure and ensure a safe working environment.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes, dust, and aerosols that may cause eye irritation.[2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or latex) inspected prior to use.[1][3] | Prevents skin contact, which may cause irritation.[2][3] Always wash hands after removing gloves. |
| Body Protection | A laboratory coat or disposable gown should be worn at all times.[1] For larger quantities or risk of splashing, consider impervious clothing. | Protects against contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator is required when working with the lyophilized powder outside of a fume hood or if dusts are generated.[4] | Prevents inhalation of the powder, which may cause respiratory tract irritation.[2][3] |
Operational Plan: From Receipt to Application
Follow these step-by-step procedures for the safe handling of this compound from the moment it arrives in your laboratory.
Receiving and Storage
-
Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage.
-
Verify Contents: Confirm that the received product matches your order.
-
Immediate Storage: Store the lyophilized peptide at -20°C in a dry, dark, and tightly sealed container. Some peptides may be stable for years under these conditions.
-
Desiccation: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce long-term stability.
Handling and Reconstitution
-
Controlled Environment: Whenever possible, handle the lyophilized powder in a chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Weighing: Quickly weigh the desired amount of this compound in a clean, designated area.
-
Reconstitution:
-
Use a sterile, high-purity solvent (e.g., sterile water, PBS, or a buffer at pH 5-6) for reconstitution.
-
For peptides that are difficult to dissolve, sonication or the use of a small amount of a co-solvent like DMSO may be necessary.
-
Once in solution, use the peptide as quickly as possible, as its stability is significantly reduced compared to the lyophilized form.
-
-
Avoid Contamination: Use sterile labware and aseptic techniques to prevent microbial contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused or expired this compound as chemical waste through a licensed professional waste disposal company.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal. Do not discharge into drains or the environment.[1]
Experimental Protocol: General Guidelines for Working with this compound
As specific experimental protocols for this compound are highly dependent on the research application, the following provides a general methodology for the preparation of a this compound stock solution.
Objective: To prepare a 1 mg/mL stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Sterile pipette and tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE and work within a chemical fume hood or a designated clean area.
-
Equilibration: Remove the vial of lyophilized this compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.
-
Weighing: Carefully weigh 1 mg of the lyophilized this compound powder into a sterile microcentrifuge tube.
-
Reconstitution: a. Add 1 mL of sterile, nuclease-free water or the appropriate buffer to the microcentrifuge tube containing the this compound. b. Gently vortex the tube until the peptide is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or, for longer-term storage, at -80°C.
Note: The solubility of peptides can vary. If this compound does not readily dissolve in water, a small amount of a solubilizing agent such as DMSO may be required. Always test the compatibility of any solvent with your specific experimental system.
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
